molecular formula C27H33NO6 B1392740 Fmoc-Asu(OtBu)-OH CAS No. 276869-41-1

Fmoc-Asu(OtBu)-OH

Cat. No.: B1392740
CAS No.: 276869-41-1
M. Wt: 467.6 g/mol
InChI Key: ULPCAXORIFXUMN-QHCPKHFHSA-N
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Description

Fmoc-asu(otbu)-oh>

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO6/c1-27(2,3)34-24(29)16-6-4-5-15-23(25(30)31)28-26(32)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,4-6,15-17H2,1-3H3,(H,28,32)(H,30,31)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPCAXORIFXUMN-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678867
Record name (2S)-8-tert-Butoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276869-41-1
Record name (2S)-8-tert-Butoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Asu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Asu(OtBu)-OH, with the systematic name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid, is a non-proteinogenic amino acid derivative crucial for advanced peptide synthesis.[1][2] Its unique structure, featuring a C8 α-aminosuberic acid backbone, offers a valuable tool for introducing hydrophilicity and conformational flexibility into peptide structures. The strategic placement of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and a tert-butyl (OtBu) ester on the side-chain carboxyl group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[3] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound in modern peptide chemistry and drug discovery.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in peptide synthesis. The following tables summarize the key quantitative data available for this compound.

Table 1: General Chemical Properties [2][3][4]

PropertyValue
CAS Number 276869-41-1
Molecular Formula C₂₇H₃₃NO₆
Molecular Weight 467.55 g/mol
Appearance White to off-white powder
Purity ≥97% (HPLC)

Table 2: Physical and Spectroscopic Properties [3]

PropertyValue
Optical Rotation [α]D²⁰ = -11 ± 2º (c=1 in DMF)
Storage Temperature 2-8°C

Solubility:

This compound is generally soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). While specific quantitative solubility data is not extensively published, its structural analogues, Fmoc-protected amino acids, exhibit good solubility in these polar aprotic solvents.[5][6] It is recommended to perform solubility tests for specific applications and concentrations.

Stability:

The Fmoc group is stable under acidic conditions but is readily cleaved by secondary amines, forming the basis of its use in SPPS. The tert-butyl ester protecting the side chain is stable to the basic conditions used for Fmoc deprotection but is cleaved under strongly acidic conditions, typically during the final cleavage of the peptide from the resin.[7]

Experimental Protocols

The use of this compound in solid-phase peptide synthesis follows the well-established Fmoc/tBu strategy. Below are detailed methodologies for the key steps in the process.

Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of the growing peptide chain is a critical step to allow for the coupling of the next amino acid.

  • Reagents:

  • Procedure:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes.

    • Drain the deprotection solution.

    • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Fmoc_Deprotection Resin_Fmoc Peptide-Resin-Fmoc Resin_NH2 Peptide-Resin-NH2 Resin_Fmoc->Resin_NH2 Deprotection DBF_Adduct Dibenzofulvene-Piperidine Adduct Resin_Fmoc->DBF_Adduct Byproduct Formation Piperidine 20% Piperidine in DMF Piperidine->Resin_Fmoc Amino_Acid_Coupling cluster_activation Activation Fmoc_AA This compound Activated_AA Activated Fmoc-Asu(OtBu)-O* Fmoc_AA->Activated_AA Coupling_Reagent HBTU/HATU Coupling_Reagent->Activated_AA Base DIPEA Base->Activated_AA Resin_Peptide Peptide-Resin-Asu(OtBu)-Fmoc Activated_AA->Resin_Peptide Coupling Resin_NH2 Peptide-Resin-NH2 Resin_NH2->Resin_Peptide

References

Technical Guide: Fmoc-Asu(OtBu)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-α-aminosuberic acid ω-tert-butyl ester, commonly known as Fmoc-Asu(OtBu)-OH. This reagent is a cornerstone in modern solid-phase peptide synthesis (SPPS) for the development of peptide-based therapeutics and other advanced research applications.

Core Compound Overview

This compound is a derivative of L-α-aminosuberic acid, a non-proteinogenic amino acid. It is strategically modified with two key protecting groups:

  • Fmoc (9-Fluorenylmethoxycarbonyl) Group: Attached to the α-amino group, this base-labile protecting group is stable under acidic conditions, allowing for the selective deprotection of side-chain protecting groups. It is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).

  • OtBu (tert-Butyl) Group: This acid-labile group protects the ω-carboxyl group on the side chain. It prevents unwanted side reactions during peptide coupling and is removed during the final cleavage step, typically with a strong acid like trifluoroacetic acid (TFA).

This orthogonal protection scheme makes this compound an invaluable building block for introducing a dicarboxylic acid moiety into a peptide sequence, which can be useful for creating crosslinks, attaching other molecules, or modifying the overall charge and conformation of the peptide.

Quantitative and Physicochemical Data

The key properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Weight 467.56 g/mol [1][2]
Molecular Formula C₂₇H₃₃NO₆[1][3]
CAS Number 276869-41-1[1][3]
Appearance White to off-white powder[1]
Purity ≥ 97% (HPLC)[1][2]
Optical Rotation [α]D²⁰ = -11 ± 2º (c=1 in DMF)[1]
IUPAC Name (2S)-8-tert-butoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-8-oxooctanoic acid[2]
Storage Conditions 0-8 °C; some suppliers recommend -20°C for long-term storage.[1][2]

Molecular Structure

The chemical structure of this compound is depicted below, illustrating the spatial arrangement of the Fmoc, OtBu, and amino acid components.

Fmoc_Asu_OtBu_OH cluster_Asu Aminosuberic Acid Core cluster_Fmoc Fmoc Group (N-terminus) cluster_OtBu OtBu Group (Side-chain) cluster_Carboxyl Carboxyl Group (C-terminus) alpha_C beta_C alpha_C->beta_C (CH₂)₅ COOH COOH alpha_C->COOH gamma_C delta_C epsilon_C zeta_C eta_C omega_C OtBu O-tBu omega_C->OtBu Fmoc Fmoc

Caption: Chemical structure of this compound.

Experimental Protocols and Applications

This compound is primarily used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Below is a generalized workflow and a representative experimental protocol for its incorporation into a peptide chain.

General Workflow for SPPS using this compound

The following diagram outlines the iterative cycle of SPPS for adding an amino acid residue to a growing peptide chain anchored to a solid support (resin).

SPPS_Workflow start Start: Resin with free amino group (H₂N-Peptide-Resin) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, IPA) deprotection->wash1 coupling 2. Amino Acid Coupling (this compound + Activator) wash1->coupling wash2 Wash (DMF, IPA) coupling->wash2 end_cycle Fmoc-Asu-Peptide-Resin wash2->end_cycle next_cycle Repeat for next amino acid end_cycle->next_cycle Is synthesis complete? next_cycle->deprotection No cleavage Final Cleavage & Deprotection (TFA Cocktail) next_cycle->cleavage Yes

Caption: General workflow for Solid-Phase Peptide Synthesis.

Representative Experimental Protocol: Coupling Reaction

This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amino group.

  • This compound.

  • Coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base, e.g., DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine.

  • Anhydrous, amine-free DMF (N,N-Dimethylformamide).

  • Reaction vessel for SPPS.

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

    • If the N-terminal amino acid is Fmoc-protected, perform the deprotection step by treating the resin with 20% (v/v) piperidine in DMF for 5-10 minutes. Repeat this step once.

    • Thoroughly wash the resin with DMF (3-5 times) followed by isopropanol (B130326) (IPA) (2-3 times) and again with DMF (3-5 times) to remove all traces of piperidine.

  • Activation of this compound:

    • In a separate vial, dissolve 3-5 molar equivalents of this compound (relative to the resin substitution) in a minimal amount of DMF.

    • Add an equimolar amount of the coupling reagent (e.g., HATU) to the amino acid solution.

    • Add 2 equivalents of a non-nucleophilic base (e.g., DIPEA) to the mixture.

    • Allow the activation to proceed for 3-8 minutes at room temperature. The solution may change color.

  • Coupling to the Resin:

    • Drain the DMF from the washed resin.

    • Add the activated amino acid solution to the resin in the reaction vessel.

    • Agitate the mixture gently at room temperature for 1-4 hours. The reaction time may vary depending on the sequence.

  • Post-Coupling Wash:

    • After the coupling period, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times), IPA (2-3 times), and finally DMF (3-5 times) to remove any unreacted reagents and byproducts.

  • Monitoring and Repetition (Optional):

    • A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser or TNBS test) to check for the presence of free primary amines.

    • If the test is positive, indicating an incomplete reaction, the coupling step (steps 2-4) can be repeated with fresh reagents.

This newly coupled this compound residue is now ready for the deprotection of its N-terminal Fmoc group to allow for the addition of the next amino acid in the sequence.

Applications in Drug Development and Research

This compound is a versatile building block with several applications:

  • Peptide-Based Therapeutics: It is used to design and synthesize peptide drugs with modified properties.[1] The aminosuberic acid moiety can act as a spacer or linker.

  • Bioconjugation: The free carboxyl group (after deprotection) can be used to attach peptides to other molecules like carrier proteins, labels, or drug delivery systems.[1]

  • Peptide Libraries: It is essential for creating diverse peptide libraries for screening potential drug candidates.

  • Structural Biology: It aids in the synthesis of modified peptides to study protein-protein interactions and enzyme functions.

References

Synthesis and Purification of Fmoc-Asu(OtBu)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-Fmoc-L-α-aminosuberic acid γ-tert-butyl ester (Fmoc-Asu(OtBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). While specific literature detailing the synthesis of this particular derivative is scarce, this document outlines a robust and detailed methodology based on well-established protocols for analogous Fmoc-protected amino acids with side-chain tert-butyl esters. This guide covers the probable synthetic pathway, purification protocols, and expected analytical characterization, offering valuable insights for researchers in peptide chemistry and drug development.

Introduction

This compound is a derivative of L-α-aminosuberic acid, a non-proteinogenic amino acid that contains two carboxylic acid groups. In peptide synthesis, the presence of a secondary carboxylic acid in the side chain necessitates protection to prevent unwanted side reactions during peptide chain elongation. The use of a tert-butyl (OtBu) ester for the side-chain carboxylic acid and a fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group provides an orthogonal protection strategy. This allows for the selective deprotection of the Fmoc group under basic conditions for chain elongation, while the OtBu group remains stable and is typically removed under acidic conditions during the final cleavage from the solid support.

The incorporation of this compound into peptide sequences can be instrumental in creating peptides with modified pharmacokinetic profiles, enhanced stability, or novel biological activities.

Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step process starting from L-α-aminosuberic acid. The key steps are the selective protection of the α-amino group with the Fmoc moiety, followed by the esterification of the side-chain γ-carboxyl group to a tert-butyl ester.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )
L-α-Aminosuberic acidC₈H₁₅NO₄189.21
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)C₁₉H₁₅NO₅337.33
Sodium BicarbonateNaHCO₃84.01
AcetoneC₃H₆O58.08
Water (deionized)H₂O18.02
tert-ButanolC₄H₁₀O74.12
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.17
Ethyl acetate (B1210297) (EtOAc)C₄H₈O₂88.11
HexanesC₆H₁₄86.18
Toluene (B28343)C₇H₈92.14
Experimental Protocol

Step 1: Synthesis of Fmoc-L-α-Aminosuberic Acid

  • Dissolve L-α-aminosuberic acid (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

  • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in acetone.

  • Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

  • Allow the reaction to proceed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to a pH of approximately 2 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Fmoc-L-α-aminosuberic acid.

Step 2: Synthesis of this compound

  • Dissolve the crude Fmoc-L-α-aminosuberic acid (1 equivalent) in a mixture of dichloromethane and tert-butanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) and a catalytic amount of DMAP to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Below is a diagram illustrating the proposed synthetic workflow.

Synthesis_Workflow cluster_step1 Step 1: Fmoc Protection cluster_step2 Step 2: Tert-butylation L-alpha-Aminosuberic_acid L-α-Aminosuberic acid Reaction1 Reaction in NaHCO3/Acetone L-alpha-Aminosuberic_acid->Reaction1 Fmoc-OSu Fmoc-OSu Fmoc-OSu->Reaction1 Crude_Fmoc_Asu_OH Crude Fmoc-L-α- Aminosuberic acid Reaction1->Crude_Fmoc_Asu_OH Reaction2 Reaction in DCM Crude_Fmoc_Asu_OH->Reaction2 tert_Butanol tert-Butanol tert_Butanol->Reaction2 DCC_DMAP DCC, DMAP DCC_DMAP->Reaction2 Crude_Fmoc_Asu_OtBu_OH Crude this compound Reaction2->Crude_Fmoc_Asu_OtBu_OH

Caption: Proposed synthetic workflow for this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts such as DCU, and any di-tert-butylated species. A combination of crystallization and column chromatography is recommended to achieve high purity.

Purification Protocol

Method 1: Crystallization

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as toluene or a mixture of ethyl acetate and hexanes.

  • Heat the solution gently to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method 2: Flash Column Chromatography

  • Prepare a silica (B1680970) gel column packed with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

The purification workflow is depicted in the following diagram.

Purification_Workflow Crude_Product Crude this compound Crystallization Crystallization (e.g., Toluene) Crude_Product->Crystallization Column_Chromatography Flash Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Pure_Product Pure this compound Crystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Purification workflow for this compound.

Characterization and Data Presentation

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

ParameterSpecification
Appearance White to off-white solid
Molecular Formula C₂₇H₃₃NO₆
Molecular Weight 467.55 g/mol
Purity (HPLC) ≥98%
¹H NMR Spectrum should be consistent with the structure
Mass Spectrometry [M+H]⁺ or [M+Na]⁺ should be observed

Conclusion

This technical guide provides a detailed, albeit inferred, protocol for the synthesis and purification of this compound. The described methods are based on established and reliable procedures for similar Fmoc-protected amino acids and are expected to yield the desired product in good purity and yield. Researchers and professionals in the field of peptide synthesis can utilize this guide as a foundational resource for the preparation of this valuable building block, thereby facilitating the development of novel peptide-based therapeutics and research tools. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

Spectroscopic Analysis of Fmoc-Asu(OtBu)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of N-α-(9-Fluorenylmethoxycarbonyl)-L-α-aminosuberic acid ω-tert-butyl ester, commonly known as Fmoc-Asu(OtBu)-OH. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the known characteristics of its constituent functional groups. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the characterization of this and similar molecules. This guide is intended to serve as a valuable resource for professionals engaged in peptide synthesis and drug development.

Introduction

This compound is a crucial building block in solid-phase peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and the tert-butyl (OtBu) ester protecting the side-chain carboxylic acid allow for controlled, sequential peptide chain elongation. Accurate characterization of this amino acid derivative is paramount to ensure the purity and identity of synthesized peptides. This guide outlines the expected spectroscopic data and general methodologies for its acquisition.

Physicochemical Properties

PropertyValue
CAS Number 276869-41-1
Molecular Formula C₂₇H₃₃NO₆
Molecular Weight 467.56 g/mol
Appearance White to off-white powder
Optical Rotation [α]D²⁰ = -11 ± 2º (c=1 in DMF)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations based on the analysis of similar compounds and the known spectral characteristics of the functional groups present.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the Fmoc group, the amino acid backbone, the aliphatic side chain, and the tert-butyl ester.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.8 - 7.6m4HAromatic protons of Fmoc group
~ 7.4 - 7.2m4HAromatic protons of Fmoc group
~ 5.5 - 5.0d1HNH (amide)
~ 4.5 - 4.2m3HCH and CH₂ of Fmoc group
~ 4.2 - 3.9m1Hα-CH of Asu
~ 2.2 - 2.0t2HCH₂ adjacent to side-chain ester
~ 1.8 - 1.2m8HAliphatic CH₂ of Asu side chain
~ 1.4s9Htert-Butyl (OtBu) group
> 10br s1HCOOH
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display signals for the carbons of the Fmoc group, the carbonyls, the aliphatic chain, and the tert-butyl ester.

Chemical Shift (δ, ppm)Assignment
~ 175 - 170C=O (Carboxylic acid)
~ 172 - 168C=O (tert-butyl ester)
~ 156 - 154C=O (Fmoc carbamate)
~ 144 - 141Quaternary aromatic C of Fmoc
~ 128 - 120Aromatic CH of Fmoc
~ 82 - 80Quaternary C of OtBu
~ 68 - 66CH₂ of Fmoc
~ 55 - 50α-C of Asu
~ 48 - 46CH of Fmoc
~ 35 - 25Aliphatic CH₂ of Asu side chain
~ 28CH₃ of OtBu
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by absorption bands typical for carboxylic acids, esters, carbamates, and aromatic systems.

Wavenumber (cm⁻¹)Functional GroupVibration
3300 - 2500 (broad)O-HCarboxylic acid stretch
~ 3300N-HCarbamate stretch
3100 - 3000C-HAromatic stretch
2980 - 2850C-HAliphatic stretch
~ 1740C=OEster stretch
~ 1720C=OCarboxylic acid stretch
~ 1690C=OCarbamate stretch
1600 - 1450C=CAromatic ring stretch
~ 760 and ~ 740C-HAromatic out-of-plane bend
Predicted Mass Spectrometry (MS) Data

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique.

m/z ValueIon
468.23[M+H]⁺
490.21[M+Na]⁺
466.22[M-H]⁻

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for compounds such as this compound. Instrument parameters may need to be optimized for specific equipment and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • Processing: Apply a Fourier transform to the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal.

4.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample as for ¹H NMR. A higher concentration (20-50 mg) may be required due to the lower natural abundance of ¹³C.

  • Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and several hundred to several thousand scans.

  • Processing: Apply a Fourier transform, phase correct, and reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The spectrum is typically displayed in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with ESI, often containing a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to promote ionization.

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.

    • Acquire spectra in both positive and negative ion modes over a mass range that includes the expected molecular ion (e.g., m/z 100-1000).

  • Processing: Analyze the resulting mass spectrum to identify the molecular ion peaks and any characteristic fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel or uncharacterized compound like this compound.

Spectroscopic_Workflow start Compound Synthesis (this compound) ms Mass Spectrometry (MS) - Molecular Weight Confirmation start->ms Purity Check ir Infrared (IR) Spectroscopy - Functional Group Identification start->ir Initial Characterization nmr NMR Spectroscopy (1H, 13C, 2D) - Structural Elucidation start->nmr Detailed Structure data_analysis Data Analysis and Structure Verification ms->data_analysis ir->data_analysis nmr->data_analysis report Technical Report / Publication data_analysis->report Compile Results

General workflow for spectroscopic analysis.

Conclusion

While experimental spectroscopic data for this compound is not readily found in the public domain, a comprehensive understanding of its expected spectral characteristics can be derived from the known properties of its constituent functional groups. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the generalized experimental protocols provided in this guide, offer a solid foundation for researchers to characterize this compound and ensure its quality for downstream applications in peptide synthesis and pharmaceutical development. It is recommended that researchers acquiring new data for this compound publish their findings to contribute to the collective knowledge of the scientific community.

Solubility of Fmoc-Asu(OtBu)-OH in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Solubility in Organic Solvents

Precise quantitative solubility data for Fmoc-Asu(OtBu)-OH is not extensively documented. However, the solubility of its close structural analog, Fmoc-Asp(OtBu)-OH, and the general behavior of Fmoc-protected amino acids provide a strong indication of suitable solvents. Fmoc-amino acids are typically soluble in polar aprotic solvents commonly used in peptide synthesis.

Table 1: Solubility of this compound and a Structural Analog in Common Organic Solvents

SolventAbbreviationQualitative Solubility of this compoundQuantitative Solubility of Fmoc-Asp(OtBu)-OH (Analog)
N,N-DimethylformamideDMFAssumed SolubleSoluble
Dimethyl sulfoxideDMSOAssumed Soluble200 mg/mL[1]
N-Methyl-2-pyrrolidoneNMPAssumed SolubleSoluble
DichloromethaneDCMAssumed SolubleSoluble
TetrahydrofuranTHFLikely SolubleNot Found
AcetonitrileACNLikely SolubleNot Found
MethanolMeOHSparingly Soluble to InsolubleNot Found
EthanolEtOHSparingly Soluble to InsolubleNot Found

Disclaimer: The qualitative solubility of this compound is inferred from its structural similarity to other Fmoc-amino acids and its primary application in SPPS, which necessitates dissolution in solvents like DMF and NMP. Quantitative data is provided for the structural analog Fmoc-Asp(OtBu)-OH to offer a benchmark.

Experimental Protocols: Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is adapted from general principles of solubility testing for organic compounds.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., room temperature).

Materials:

  • This compound (solid powder)

  • High-purity organic solvents (e.g., DMF, DMSO, NMP, DCM)

  • Analytical balance (readable to at least 0.1 mg)

  • A set of clean, dry, sealable glass vials (e.g., 4 mL) with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or agitator

  • Centrifuge

  • Calibrated micropipettes

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid side reactions.

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 20-50 mg) into a series of vials.

  • Solvent Addition: Add a precise volume of the selected solvent to each vial in increasing amounts (e.g., 0.2 mL, 0.4 mL, 0.6 mL, etc.).

  • Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Visual inspection for the persistence of solid material should be made periodically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to allow any undissolved solid to settle. For more accurate results, centrifuge the vials at the same temperature to ensure complete separation of the solid and liquid phases.

  • Sample Analysis: Carefully extract a known volume of the clear supernatant from a vial that still contains undissolved solid. Dilute this aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. The Fmoc group has a characteristic UV absorbance that can be used for quantification.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

Mandatory Visualization: SPPS Experimental Workflow

The following diagram illustrates a typical cycle of solid-phase peptide synthesis (SPPS) involving the coupling of an Fmoc-protected amino acid like this compound.

SPPS_Workflow Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_0 Solid-Phase Peptide Synthesis (SPPS) Cycle Resin_Start 1. Start: Resin with free amine (H₂N-) Coupling 2. Coupling: Add this compound, Coupling Reagents (e.g., DIC/Oxyma) in DMF Resin_Start->Coupling Wash_1 3. Wash (DMF) Coupling->Wash_1 Deprotection 4. Fmoc Deprotection: 20% Piperidine in DMF Wash_1->Deprotection Wash_2 5. Wash (DMF) Deprotection->Wash_2 Resin_End 6. Resin with elongated peptide and free amine Wash_2->Resin_End Next_Cycle Repeat for next amino acid Resin_End->Next_Cycle

Caption: A typical cycle in Solid-Phase Peptide Synthesis (SPPS).

References

A Predictive Analysis of the Thermal Stability and Degradation Profile of Fmoc-Asu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted thermal stability and degradation profile of Fmoc-Asu(OtBu)-OH, a crucial building block in peptide synthesis and drug development. In the absence of direct experimental data for this specific molecule, this document leverages established knowledge of the thermal behavior of its constituent functional groups—the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the aminosuberic acid (Asu) backbone, and the tert-butyl ester (OtBu) protecting group—to forecast its decomposition pathway. This guide outlines the anticipated thermal events, proposes a multi-step degradation mechanism, and furnishes detailed protocols for experimental verification using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The information presented herein is intended to assist researchers in anticipating the thermal liabilities of this compound, thereby informing decisions related to its handling, storage, and application in chemical synthesis.

Introduction

Fmoc-L-aminosuberic acid α-tert-butyl ester, or this compound, is a derivative of aminosuberic acid, a C8 α-amino acid. It is widely utilized in solid-phase peptide synthesis (SPPS) for the introduction of a spacer or a point of conjugation in peptide structures. The thermal stability of such reagents is a critical parameter that can influence the purity of the final peptide product and the efficiency of the synthesis process. Understanding the degradation profile is essential for defining appropriate storage conditions, identifying potential side-products during synthesis, and ensuring the overall quality and reproducibility of the manufacturing process. This whitepaper presents a predictive analysis of the thermal behavior of this compound based on the known properties of its chemical components.

Predicted Thermal Stability and Degradation Profile

The thermal degradation of this compound is anticipated to proceed in a stepwise manner, with the protecting groups being the most thermally labile components. The following sections detail the predicted thermal events and the likely degradation pathway.

Summary of Predicted Thermal Events

The anticipated thermal decomposition of this compound can be summarized in the following table, which outlines the expected temperature ranges for each degradation step and the associated mass loss.

Predicted Thermal Event Approximate Temperature Range (°C) Predicted Mass Loss (%) Description of Event
Step 1: Fmoc Group Cleavage 120 - 200~47.3%Initial decomposition of the Fmoc group, likely proceeding via an E1cB-type mechanism to yield dibenzofulvene and carbon dioxide. The liberated amine may autocatalyze this process.
Step 2: Tert-butyl Ester Decomposition 150 - 250~12.0%Elimination of isobutylene (B52900) from the tert-butyl ester group, resulting in the formation of a carboxylic acid. This process can be facilitated by the presence of acidic species.
Step 3: Aminosuberic Acid Backbone Degradation > 250VariableFurther decomposition of the remaining aminosuberic acid moiety, likely involving decarboxylation, deamination, and cyclization reactions, leading to the formation of various smaller volatile molecules and a carbonaceous residue.

Note: These are predicted temperature ranges and mass losses. Actual values may vary depending on experimental conditions such as heating rate and atmosphere.

Predicted Thermal Degradation Pathway

The thermal degradation of this compound is hypothesized to initiate with the cleavage of the Fmoc protecting group, which is known to be thermally labile.[1][2] This is expected to be followed by the decomposition of the tert-butyl ester and finally the degradation of the amino acid backbone at higher temperatures.

Fmoc_Asu_OtBu This compound Intermediate1 H-Asu(OtBu)-OH + Dibenzofulvene + CO2 Fmoc_Asu_OtBu->Intermediate1 Step 1: Fmoc Cleavage (120-200°C) Intermediate2 H-Asu-OH + Isobutylene Intermediate1->Intermediate2 Step 2: OtBu Cleavage (150-250°C) Degradation_Products Volatile Fragments + Carbonaceous Residue Intermediate2->Degradation_Products Step 3: Backbone Degradation (>250°C)

Caption: Predicted thermal degradation pathway of this compound.

Recommended Experimental Protocols for Thermal Analysis

To experimentally validate the predicted thermal stability and degradation profile of this compound, the following detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of this compound and to identify the temperature ranges of its decomposition steps.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., platinum or alumina).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature and the peak decomposition temperature for each mass loss step from the TGA curve and its first derivative (DTG curve), respectively.

    • Calculate the percentage mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (e.g., aluminum). Crimp a lid onto the pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to a temperature just beyond its final decomposition point (as determined by TGA, e.g., 350 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Identify endothermic and exothermic peaks corresponding to thermal events.

    • Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each transition.

cluster_workflow Experimental Workflow Start This compound Sample TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC Data_Analysis Data Analysis TGA->Data_Analysis DSC->Data_Analysis Report Thermal Stability & Degradation Profile Data_Analysis->Report

Caption: Experimental workflow for thermal analysis.

Discussion and Conclusion

The predicted thermal degradation of this compound suggests a multi-step process initiated by the cleavage of the Fmoc group at a relatively moderate temperature of around 120-200 °C. This is a critical consideration for synthetic protocols that may involve elevated temperatures. The subsequent decomposition of the tert-butyl ester and the amino acid backbone occurs at progressively higher temperatures.

The thermal lability of the Fmoc group is well-documented and can occur even in the absence of a base at elevated temperatures.[1][3] The primary degradation products are expected to be dibenzofulvene and carbon dioxide. The tert-butyl ester is generally more stable but can undergo elimination of isobutylene, particularly in the presence of any acidic species that may form during the initial decomposition.[4][5] Finally, the unprotected aminosuberic acid will degrade at higher temperatures, a common characteristic of amino acids which tend to undergo complex reactions including decarboxylation and condensation upon heating.[6]

It is imperative for researchers and drug development professionals to be aware of these potential degradation pathways. The formation of byproducts resulting from thermal decomposition can complicate purification processes and compromise the quality of the final product. The experimental protocols provided in this guide offer a systematic approach to empirically determine the thermal stability of this compound, allowing for the development of robust and reliable synthetic and manufacturing processes.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Roles of Fmoc and OtBu Protecting Groups in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has become the cornerstone of peptide and protein synthesis in both academic research and industrial drug development.[1] The success of SPPS hinges on the precise and sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin.[2] This process necessitates the use of protecting groups to temporarily mask reactive functional groups, thereby preventing unwanted side reactions and ensuring the formation of the desired peptide sequence.[3][4]

Among the various strategies developed, the Fmoc/tBu approach is the most widely adopted method for SPPS.[5][6] This strategy is founded on an orthogonal protection scheme, utilizing the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups, such as the tert-butyl (tBu) group, for the semi-permanent protection of reactive amino acid side chains.[7][8] This guide provides a comprehensive technical overview of the distinct and synergistic roles of the Fmoc and O-tert-butyl (OtBu) protecting groups, their underlying chemistry, and their practical application in modern peptide synthesis.

The Role of the Fmoc Group: Temporary Nα-Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino terminus of amino acids.[9][10] Its primary role is to prevent the amino group from reacting during the activation and coupling of the carboxyl group of the same amino acid, thus preventing self-polymerization.[2]

Chemical Mechanism of Fmoc Protection and Deprotection

The Fmoc group is introduced by reacting an amino acid with a reagent like Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu).[9][11]

The key advantage of the Fmoc group is its lability under mild basic conditions, which do not affect the acid-labile side-chain protecting groups or the bond linking the peptide to the resin.[2][] Deprotection is typically achieved by treating the resin-bound peptide with a 20-50% solution of a secondary amine, most commonly piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9][13]

The deprotection mechanism is a β-elimination reaction. The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of the unstable carbamic acid intermediate, which then decomposes into carbon dioxide and the free amine.[7][] This process also generates dibenzofulvene (DBF), a reactive electrophile that is scavenged by the excess piperidine to form a stable adduct, preventing it from causing side reactions with the newly liberated amine.[2][7]

Caption: Mechanism of Fmoc deprotection by piperidine.

A significant advantage of the Fmoc group is that its cleavage product, the dibenzofulvene-piperidine adduct, has a strong UV absorbance.[2][9] This property allows for real-time, quantitative monitoring of the deprotection reaction, ensuring the cycle is complete before proceeding to the next coupling step.[14]

The Role of the OtBu Group: Side-Chain Protection

While the Fmoc group provides temporary protection, other reactive functionalities present in the side chains of many amino acids require more robust, "permanent" protection throughout the entire synthesis process.[7] These side-chain protecting groups must remain stable during the repeated basic treatments for Fmoc removal but be easily removable at the end of the synthesis.[2]

The tert-butyl (tBu) group, in the form of tert-butyl ethers (tBu) or tert-butyl esters (OtBu), is a cornerstone of side-chain protection in Fmoc SPPS. It is highly stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[8][15]

Amino Acids Protected by tBu-Based Groups

The OtBu group and its ether equivalent (tBu) are used to protect the side chains of several common amino acids:

  • Aspartic Acid (Asp) and Glutamic Acid (Glu) : The side-chain carboxyl groups are protected as tert-butyl esters (OtBu) to prevent them from reacting during coupling steps.[3][15]

  • Serine (Ser) , Threonine (Thr) , and Tyrosine (Tyr) : The side-chain hydroxyl groups are protected as tert-butyl ethers (tBu).[3][15]

The deprotection of these tBu-based groups occurs during the final cleavage step, where the completed peptide is released from the resin. This is typically achieved by treating the peptidyl-resin with a "cleavage cocktail" containing a high concentration of TFA (e.g., 95%).[1][6] The acidic environment protonates the ether or ester oxygen, leading to the formation of a stable tert-butyl cation and the unprotected side chain.

Caption: Mechanism of OtBu deprotection by Trifluoroacetic Acid (TFA).

The Orthogonal Fmoc/OtBu Strategy in SPPS

The true power of the Fmoc and OtBu protecting groups lies in their orthogonality.[7][16] An orthogonal protection strategy is one in which different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[7][17]

In the Fmoc/tBu strategy:

  • The Nα-Fmoc group is selectively removed at each cycle with a base (piperidine).

  • The side-chain tBu/OtBu groups and the resin linker remain completely stable to this base treatment.

  • At the end of the synthesis, all tBu/OtBu groups and the peptide-resin linkage are cleaved simultaneously with a strong acid (TFA).[8]

This orthogonality provides a highly efficient and clean workflow for building peptide chains.[] It minimizes side reactions that could occur if deprotection conditions were not fully selective, a challenge sometimes faced in older strategies like the Boc/Bzl method.[2][5]

SPPS_Workflow Start Start: Resin with Fmoc-AA(OtBu)-OH attached Deprotection 1. Fmoc Deprotection Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle (n-1) times Wash2->Repeat Repeat->Deprotection Next Cycle Final_Peptide Completed Peptide on Resin (Fully Protected) Repeat->Final_Peptide Final Cycle Cleavage 3. Final Cleavage & Global Deprotection Final_Peptide->Cleavage Crude_Peptide Crude Peptide (Fully Deprotected) Cleavage->Crude_Peptide

Caption: The orthogonal workflow of Fmoc/OtBu Solid-Phase Peptide Synthesis.

Data Presentation

Table 1: Comparison of Fmoc and OtBu Protecting Groups
PropertyFmoc GroupOtBu/tBu GroupOrthogonality
Function Temporary Nα-amino protection"Permanent" side-chain protectionYes
Lability Base-labileAcid-labileYes
Deprotection Reagent 20-50% Piperidine in DMF95% Trifluoroacetic Acid (TFA)Yes
Stability Stable to acidStable to base (e.g., piperidine)Yes
Removal At every synthesis cycleFinal step (cleavage)Yes
Table 2: Common Side-Chain Protecting Groups in Fmoc SPPS
Amino AcidSide Chain FunctionalityCommon Protecting GroupLability
Aspartic Acid (Asp)Carboxylic AcidO-tert-butyl (OtBu) Acid
Glutamic Acid (Glu)Carboxylic AcidO-tert-butyl (OtBu) Acid
Serine (Ser)Hydroxyltert-butyl (tBu) Acid
Threonine (Thr)Hydroxyltert-butyl (tBu) Acid
Tyrosine (Tyr)Phenolic Hydroxyltert-butyl (tBu) Acid
Arginine (Arg)GuanidiniumPbf (Pentamethyldihydrobenzofuran-sulfonyl)Acid
Cysteine (Cys)ThiolTrt (Trityl), Acm (Acetamidomethyl)Acid, specific conditions
Histidine (His)ImidazoleTrt (Trityl)Acid
Lysine (Lys)AmineBoc (tert-butyloxycarbonyl)Acid
Tryptophan (Trp)IndoleBoc (tert-butyloxycarbonyl)Acid
Table 3: Quantitative Data on Fmoc Deprotection Kinetics

The rate of Fmoc removal is dependent on the base concentration, solvent, and the specific amino acid residue.

Reagent/ConditionAmino AcidTime for >99% DeprotectionSource
5% Piperidine in DMFFmoc-Val-OH~3 minutes[18][19]
20% Piperidine in DMFFmoc-Val-OH< 3 minutes[18][19]
0.25 M NaOH in 1:1 MeOH/H₂OFmoc-Arg(Pbf)-OH~20 minutes[20]
20% 4-Methylpiperidine in DMFFmoc-Arg(Pbf)-OH~7-10 minutes (for max efficiency)[21]
20% Piperazine in DMFFmoc-Arg(Pbf)-OH~7-10 minutes (for max efficiency)[21]

Note: Deprotection times can be longer for sterically hindered amino acids or within aggregating peptide sequences.[7]

Experimental Protocols

Standard Protocol for a Single Fmoc-SPPS Cycle

This protocol outlines the manual steps for adding one amino acid to a growing peptide chain on a solid support.

  • Resin Swelling:

    • Place the resin (e.g., Rink Amide or Wang resin) in a reaction vessel.

    • Add sufficient DMF to cover the resin and allow it to swell for at least 30-60 minutes.[13]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the swelled resin.[1]

    • Agitate the mixture (e.g., by bubbling nitrogen or shaking) for an initial 3-5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for another 10-15 minutes to ensure complete deprotection.[1][13]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly to remove all traces of piperidine and the dibenzofulvene adduct. A typical wash cycle is 5-7 times with DMF.[13]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HCTU, HATU, HBTU; slightly less than 1 eq. to the amino acid) in DMF.[13]

    • Add an activation base (e.g., DIPEA or collidine; 2 equivalents relative to the amino acid).

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the washed resin.

    • Agitate the mixture for 1-2 hours at room temperature.[1]

    • Optional: Perform a colorimetric test (e.g., Kaiser test) to confirm complete coupling (a negative test indicates no free primary amines remain).

  • Final Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

    • The resin is now ready for the next deprotection cycle.

Final Cleavage and Global Deprotection Protocol
  • Preparation: After the final coupling and washing steps, wash the peptidyl-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). TIS and water act as scavengers to trap the reactive cations (e.g., tert-butyl cations) generated during deprotection.[1]

    • Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.[1]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

    • Dry the resulting peptide pellet under vacuum. The crude peptide can then be purified, typically by reverse-phase HPLC.

Conclusion

The Fmoc and OtBu protecting groups are central to the success and widespread adoption of modern solid-phase peptide synthesis. Their orthogonal chemical properties—the base-lability of Fmoc and the acid-lability of OtBu—enable a robust, efficient, and highly controllable strategy for assembling complex peptide chains.[7][22] This approach minimizes side reactions, allows for the synthesis of sensitive and modified peptides, and is amenable to automation, making it an indispensable tool for researchers and drug development professionals in the creation of novel peptide-based therapeutics and research tools.[5][6]

References

Applications of Aminosuberic Acid Derivatives: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminosuberic acid (Asu), a non-proteinogenic α-amino acid, and its derivatives have emerged as versatile scaffolds in medicinal chemistry and drug development. Their unique structural features, including a long aliphatic chain and two carboxylic acid moieties, allow for the creation of diverse molecular architectures with a range of biological activities. This technical guide provides an in-depth review of the prominent applications of aminosuberic acid derivatives, with a particular focus on their role as histone deacetylase (HDAC) inhibitors for cancer therapy and as key components in the synthesis of peptide analogues with therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these promising compounds.

Aminosuberic Acid Derivatives as Histone Deacetylase (HDAC) Inhibitors

A significant application of aminosuberic acid derivatives is in the development of histone deacetylase (HDAC) inhibitors, a class of drugs that has shown considerable promise in cancer treatment.[1][2] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues of histones.[1] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and thereby repressing gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.

Aminosuberic acid derivatives have been successfully employed as the linker region in the pharmacophore model of HDAC inhibitors. This model typically consists of three key components:

  • A Zinc-Binding Group (ZBG): This group chelates the zinc ion in the active site of the HDAC enzyme. Hydroxamic acid is a commonly used ZBG.

  • A Linker Region: This part connects the ZBG to the cap group and occupies the hydrophobic channel of the enzyme's active site. The aliphatic chain of aminosuberic acid is well-suited for this purpose.

  • A Cap Group: This is typically an aromatic or other bulky group that interacts with the surface of the enzyme, providing additional binding affinity and selectivity.

The general structure of an aminosuberic acid-based HDAC inhibitor is depicted below.

HDAC_Inhibitor_Pharmacophore ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Linker Aminosuberic Acid Linker ZBG->Linker Cap Cap Group (Surface Recognition) Linker->Cap HDAC_Inhibitor_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDAC HDAC Histones Histones (acetylated) HDAC->Histones Deacetylation DNA DNA Histones->DNA Chromatin Compaction p21_gene p21 Gene DNA->p21_gene Transcription Blocked p21_protein p21 Protein p21_gene->p21_protein Translation CellCycle Cell Cycle Progression p21_protein->CellCycle Arrest Apoptosis Apoptosis Bcl2 Bcl-2 Family (Anti-apoptotic) Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibition Bax Bax/Bak (Pro-apoptotic) Bax->Mitochondrion Activation CytC Cytochrome c Mitochondrion->CytC Release Caspases Caspase Cascade CytC->Caspases Activation Caspases->Apoptosis Execution HDAC_inhibitor Aminosuberic Acid HDAC Inhibitor HDAC_inhibitor->HDAC Inhibition HDAC_inhibitor->Bcl2 Downregulation HDAC_inhibitor->Bax Upregulation Synthesis_Workflow Start Protected Aminosuberic Acid Step1 Amide Coupling (Cap Group) Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Deprotection Intermediate1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Hydroxamic Acid Formation (ZBG) Intermediate2->Step3 Final Final HDAC Inhibitor Step3->Final SPPS_Workflow Start Resin Loading (First Amino Acid) Deprotection1 Fmoc Deprotection (Piperidine/DMF) Start->Deprotection1 Coupling Amino Acid Coupling (HATU/DIPEA) Deprotection1->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat for each Amino Acid Washing->Repeat Repeat->Deprotection1 Cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

References

A Comprehensive Technical Guide to Fmoc-Asu(OtBu)-OH: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Asu(OtBu)-OH, a non-proteinogenic amino acid derivative, is a critical building block in modern peptide chemistry and drug discovery. Its unique structural features, including the α-aminosuberic acid (Asu) core, the fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group, and the tert-butyl (OtBu) ester protecting the side-chain carboxyl group, make it a versatile tool for synthesizing modified peptides with enhanced pharmacological properties. This guide provides an in-depth overview of its chemical identifiers, a detailed experimental protocol for its incorporation into peptides via solid-phase peptide synthesis (SPPS), and a visual representation of the synthetic workflow.

Core Chemical Identifiers and Properties

A precise understanding of the chemical and physical properties of this compound is fundamental for its effective application. The following table summarizes its key identifiers and characteristics.

IdentifierValueReference
CAS Number 276869-41-1[1][2][3][4][5][6]
IUPAC Name (2S)-8-tert-butoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-8-oxooctanoic acid[2][4][5]
Chemical Formula C₂₇H₃₃NO₆[1][3]
Molecular Weight 467.56 g/mol [1][2]
PubChem CID 69297251[1]
MDL Number MFCD00080269[1][2][4][6]
Appearance White to off-white powder[1]
Storage Conditions 0-8 °C[1]

Experimental Protocol: Incorporation of this compound via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard, well-established principles of Fmoc-based solid-phase peptide synthesis. The following protocol provides a detailed methodology for manual synthesis. This process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials and Reagents:

  • This compound

  • Appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638)

  • Coupling reagents (e.g., HCTU, HATU, or HBTU)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

  • Diethyl ether, cold

  • Standard laboratory glassware and SPPS reaction vessel

Procedure:

  • Resin Swelling: The resin is placed in the reaction vessel and washed with DMF to allow for swelling, which is crucial for efficient reaction kinetics.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This exposes a free amine group for the subsequent coupling step.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading) is dissolved in DMF.

    • A coupling reagent (e.g., HCTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) are added to the amino acid solution to activate the carboxylic acid group.

    • This activated amino acid solution is then added to the resin with the free amine. The reaction is allowed to proceed for a specified time (typically 1-2 hours) to form the peptide bond.

  • Washing: The resin is washed again with DMF to remove excess reagents and by-products.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed as described in step 2.

  • Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group on the Asu residue) are removed simultaneously by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail by the addition of cold diethyl ether. The crude peptide is then collected, dried, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow: Fmoc-SPPS Cycle

The following diagram illustrates the key steps in a single cycle of Fmoc-based solid-phase peptide synthesis for the incorporation of an amino acid like this compound.

Fmoc_SPPS_Cycle cluster_0 SPPS Cycle Resin Resin-Bound Peptide (Fmoc Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Activated Fmoc-AA, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 NextCycle Resin-Bound Peptide (n+1 Residues) Washing2->NextCycle Cycle Complete

Fmoc-SPPS workflow for amino acid incorporation.

This technical guide provides a foundational understanding of this compound for professionals in peptide research and drug development. The detailed chemical identifiers, a comprehensive experimental protocol, and a clear visual workflow aim to facilitate the successful application of this valuable non-proteinogenic amino acid in the synthesis of novel and potent peptide-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Asu(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-α-Aminosuberic acid γ-tert-butyl ester, abbreviated as Fmoc-Asu(OtBu)-OH, is a valuable derivative of the C8 dicarboxylic amino acid, aminosuberic acid, for solid-phase peptide synthesis (SPPS). Its unique structure, featuring a long aliphatic side chain with a protected carboxyl group, makes it a critical building block for introducing conformational constraints and forming intramolecular bridges in peptides. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in the synthesis of structurally complex and biologically active peptides.

The primary application of this compound lies in the creation of lactam-bridged cyclic peptides. These cyclic structures often exhibit enhanced biological activity, increased stability against enzymatic degradation, and improved receptor selectivity compared to their linear counterparts. The aminosuberic acid linker can be used to span multiple amino acid residues, for instance, creating bridges between positions i and i+7, which is instrumental in stabilizing α-helical conformations.

Key Applications

  • Synthesis of Lactam-Bridged Peptides: this compound is frequently paired with an amino acid bearing a side-chain protected amine, such as Fmoc-Lys(Boc)-OH, to form a stable intramolecular amide (lactam) bridge. This technique is crucial in the development of peptide hormone analogues and receptor antagonists.

  • Development of Peptide Therapeutics: The conformational constraints introduced by the aminosuberic acid bridge can lock a peptide into its bioactive conformation, leading to more potent and selective therapeutic candidates.

  • Structure-Activity Relationship Studies: By systematically incorporating Asu-based bridges at different positions within a peptide sequence, researchers can probe the conformational requirements for biological activity.

Data Presentation: Performance and Purity

The successful incorporation of this compound and the subsequent cyclization are critical for the overall yield and purity of the final peptide. The following tables provide a summary of typical conditions and expected outcomes based on literature precedents.

ParameterCondition/ValueRemarks
Coupling Reagent HBTU/HOBt, HATU, DIC/OxymaStandard phosphonium (B103445) and uronium salt-based reagents are effective. Carbodiimides can also be used.
Equivalents of this compound 3-5 equivalentsA slight excess ensures complete coupling to the resin-bound amine.
Activation Time 2-5 minutesPre-activation of the amino acid with the coupling reagent and a base is recommended.
Coupling Time 1-2 hoursReaction time may be extended for sterically hindered couplings. Monitoring with a Kaiser test is advised.
Crude Peptide Purity 60-80%Purity is sequence-dependent and can be influenced by aggregation during synthesis.
Purified Peptide Yield 6-70%Yields vary significantly based on the complexity of the peptide and the efficiency of purification.

Table 1: General Coupling Parameters for this compound in SPPS.

ParameterCondition/ValueRemarks
Deprotection Reagent 20% Piperidine (B6355638) in DMFStandard conditions for Fmoc removal are generally effective.
Deprotection Time 2 x 10 minutesA two-step deprotection ensures complete removal of the Fmoc group.
On-Resin Cyclization Reagent HATU, PyAOP/DIPEAEfficient coupling reagents are required for the intramolecular lactam bridge formation.
Cyclization Time 4-24 hoursThe reaction is typically slower than intermolecular couplings and should be monitored for completion.
Cleavage Cocktail 95% TFA, 2.5% TIS, 2.5% H₂OA standard cleavage cocktail is used to cleave the peptide from the resin and remove side-chain protecting groups.

Table 2: Typical Deprotection, Cyclization, and Cleavage Conditions for Asu-Containing Peptides.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol describes the manual coupling of this compound to a resin-bound peptide chain.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% (v/v) piperidine in DMF for 3 minutes and drain.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

Protocol 2: On-Resin Lactam Bridge Formation

This protocol outlines the procedure for forming a lactam bridge between the side chains of an aminosuberic acid residue and a lysine (B10760008) residue. This assumes the linear peptide has been synthesized with orthogonally protected Fmoc-Asu(OAll)-OH and Fmoc-Lys(Alloc)-OH.

  • Resin Preparation: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing with DMF.

  • Selective Deprotection of Allyl/Alloc Groups:

    • Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (0.25 equivalents) and phenylsilane (B129415) (25 equivalents) in DCM.

    • Add the solution to the resin and agitate under an inert atmosphere (e.g., argon or nitrogen) for 2 hours.

    • Wash the resin thoroughly with DCM, 0.5% DIPEA in NMP, 0.5% sodium diethyldithiocarbamate (B1195824) in NMP, and finally NMP.

  • Intramolecular Cyclization (Lactamization):

    • Prepare a solution of HATU (3 equivalents) and DIPEA (6 equivalents) in NMP.

    • Add the coupling solution to the deprotected peptide-resin.

    • Allow the reaction to proceed for 4-24 hours at room temperature.

    • Monitor the reaction for completion using a Kaiser test (a negative result indicates completion).

  • Final Washing: Once cyclization is complete, wash the resin with NMP and DCM.

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the cyclic peptide from the solid support and removal of the remaining side-chain protecting groups.

  • Resin Preparation: Wash the dried peptide-resin with DCM.

  • Cleavage:

    • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

SPPS_Workflow_for_Lactam_Bridged_Peptides start Start with Resin swell Resin Swelling (DMF) start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Washing (DMF, DCM) deprotect->wash1 couple Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) wash1->couple wash2 Washing (DMF) couple->wash2 linear_peptide Repeat Cycles for Linear Peptide Synthesis wash2->linear_peptide n cycles selective_deprotect Selective Deprotection (e.g., Pd(PPh3)4 for Alloc/Allyl) linear_peptide->selective_deprotect wash3 Washing selective_deprotect->wash3 cyclize On-Resin Cyclization (HATU/DIPEA) wash3->cyclize wash4 Washing cyclize->wash4 cleave Cleavage & Deprotection (TFA Cocktail) wash4->cleave purify Purification (RP-HPLC) cleave->purify end Final Cyclic Peptide purify->end

Caption: Workflow for SPPS of Lactam-Bridged Peptides.

Endothelin_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ETAR ET-A Receptor Gq Gq Protein ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ET1 Endothelin-1 (ET-1) ET1->ETAR Binds & Activates BQ123 BQ-123 (Asu-containing Antagonist) BQ123->ETAR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates downstream Downstream Signaling (e.g., MAP Kinase Pathway) Ca_release->downstream PKC->downstream response Cellular Response (e.g., Vasoconstriction, Proliferation) downstream->response

Caption: Endothelin Receptor Signaling Pathway and Antagonism.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-α-aminosuberic acid δ-tert-butyl ester (Fmoc-Asu(OtBu)-OH) is an important building block in solid-phase peptide synthesis (SPPS), often incorporated to introduce a long-chain, flexible spacer or to enable side-chain modifications. Due to its steric bulk, the efficient coupling of this compound can be challenging and requires the selection of appropriate coupling reagents and optimized protocols to ensure high yields and purity of the final peptide. These application notes provide a guide to the recommended coupling reagents for this compound, complete with detailed experimental protocols and a comparative analysis of their performance.

Recommended Coupling Reagents

For sterically hindered amino acids such as this compound, the use of potent activating reagents is crucial for driving the coupling reaction to completion and minimizing side reactions like racemization. Based on established principles of SPPS for difficult couplings, the following reagents are recommended.[1]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : As an aminium/uronium salt-based reagent, HATU is highly effective for coupling sterically hindered amino acids. It reacts rapidly to form a highly reactive OAt-active ester, which leads to efficient amide bond formation with a low risk of racemization.[2]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) : A phosphonium (B103445) salt-based reagent, PyBOP is a reliable choice for most coupling reactions, including those involving bulky amino acids.[3] It offers a good balance of high reactivity and stability, with the added benefit of its byproducts being non-carcinogenic.[3]

  • DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate) : This combination offers a cost-effective and efficient method for amide bond formation.[4] Oxyma Pure, as an additive, has been shown to be superior to HOBt in terms of reactivity and minimizing racemization.[5]

Data Presentation

While direct quantitative comparative data for the coupling efficiency of this compound with various reagents is not extensively available in the literature, the following table summarizes the expected performance based on their general efficacy with sterically hindered amino acids.

Coupling ReagentGeneral Coupling Efficiency for Hindered Amino AcidsTypical Reaction TimeKey Advantages
HATU Very High20 - 45 minutesHigh reactivity, fast kinetics, low racemization risk.[2][3]
PyBOP High30 - 120 minutesEfficient for most amino acids, non-carcinogenic byproducts.[3]
DIC/Oxyma Good to High60 - 120 minutesCost-effective, low risk of racemization with Oxyma.[3][5]

Experimental Protocols

The following are detailed protocols for the coupling of this compound using the recommended reagents in manual Fmoc-SPPS.

Protocol 1: HATU-Mediated Coupling

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected using a standard 20% piperidine (B6355638) in DMF solution. Wash the resin thoroughly with DMF.

  • Amino Acid Activation (Pre-activation): In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the amino acid/HATU solution and agitate for 2-5 minutes to pre-activate.[2]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 20-45 minutes.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin extensively with DMF (5-7 times) and Dichloromethane (DCM) (3 times).

Protocol 2: PyBOP-Mediated Coupling

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • PyBOP

  • DIPEA

  • DMF

Procedure:

  • Resin Preparation: Perform N-terminal Fmoc deprotection of the peptide-resin with 20% piperidine in DMF and wash thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.[3]

  • Add DIPEA (6-10 equivalents) to the amino acid/PyBOP solution and vortex briefly.[3]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.

  • Incubation: Agitate the reaction mixture at room temperature for 30-120 minutes. For sterically hindered amino acids like this compound, a longer reaction time is recommended.[3]

  • Monitoring: Check for reaction completion using the Kaiser test.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

Protocol 3: DIC/Oxyma-Mediated Coupling

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • DIC

  • Oxyma Pure

  • DMF

Procedure:

  • Resin Preparation: Deprotect the N-terminal Fmoc group of the peptide-resin using 20% piperidine in DMF and wash with DMF.

  • Reagent Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/Oxyma solution to the deprotected resin.

  • Add DIC (3 equivalents) to the resin slurry.

  • Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Use the Kaiser test to monitor the progress of the coupling.

  • Washing: Upon completion, drain the coupling solution and wash the resin extensively with DMF and DCM.

Mandatory Visualizations

Logical Workflow for Coupling Reagent Selection

Start Start: Couple this compound Hindrance Is the coupling sterically hindered? Start->Hindrance Standard Standard Coupling Reagent (e.g., HBTU, TBTU) Hindrance->Standard No Potent Use Potent Coupling Reagent Hindrance->Potent Yes End End: Proceed to next SPPS cycle Standard->End HATU HATU (High Reactivity) Potent->HATU PyBOP PyBOP (High Efficiency) Potent->PyBOP DIC_Oxyma DIC/Oxyma (Cost-Effective, Low Racemization) Potent->DIC_Oxyma HATU->End PyBOP->End DIC_Oxyma->End

Caption: Decision tree for selecting a coupling reagent for this compound.

General Experimental Workflow for SPPS

cluster_0 SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (this compound + Reagent) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Monitoring Monitoring (Kaiser Test) Wash2->Monitoring Repeat Repeat Cycle? Monitoring->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage and Deprotection Repeat->Cleavage No Start Start with Resin Start->Deprotection End Purified Peptide Cleavage->End

Caption: General workflow for a single cycle in Fmoc-based SPPS.

Activation Pathways of Recommended Coupling Reagents

cluster_HATU HATU (Aminium/Uronium Salt) cluster_PyBOP PyBOP (Phosphonium Salt) cluster_DIC DIC/Oxyma (Carbodiimide) Fmoc_AA_H This compound OAt_ester OAt-Active Ester Fmoc_AA_H->OAt_ester Activation HATU_reagent HATU + Base HATU_reagent->OAt_ester Peptide_Bond_H Fmoc-Asu(OtBu)-NH-Peptide-Resin OAt_ester->Peptide_Bond_H Coupling Peptide_Resin_H H2N-Peptide-Resin Peptide_Resin_H->Peptide_Bond_H Fmoc_AA_P This compound OBt_ester OBt-Active Ester Fmoc_AA_P->OBt_ester Activation PyBOP_reagent PyBOP + Base PyBOP_reagent->OBt_ester Peptide_Bond_P Fmoc-Asu(OtBu)-NH-Peptide-Resin OBt_ester->Peptide_Bond_P Coupling Peptide_Resin_P H2N-Peptide-Resin Peptide_Resin_P->Peptide_Bond_P Fmoc_AA_D This compound O_acylisourea O-Acylisourea Intermediate Fmoc_AA_D->O_acylisourea Activation DIC_reagent DIC DIC_reagent->O_acylisourea Oxyma_ester Oxyma-Active Ester O_acylisourea->Oxyma_ester Oxyma_reagent Oxyma Oxyma_reagent->Oxyma_ester Peptide_Bond_D Fmoc-Asu(OtBu)-NH-Peptide-Resin Oxyma_ester->Peptide_Bond_D Coupling Peptide_Resin_D H2N-Peptide-Resin Peptide_Resin_D->Peptide_Bond_D

Caption: Activation mechanisms for HATU, PyBOP, and DIC/Oxyma coupling reagents.

References

Standard Protocols for the Orthogonal Deprotection of Fmoc-Asu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Fmoc-Asu(OtBu)-OH, or N-(9-Fluorenylmethoxycarbonyl)-L-α-aminosuberic acid δ-tert-butyl ester, is a valuable building block in peptide synthesis and medicinal chemistry. The strategic use of the base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group for the α-amino group and the acid-labile tert-butyl (OtBu) ester for the side-chain carboxylic acid allows for selective, orthogonal deprotection. This enables the sequential formation of peptide bonds at the N-terminus or modification of the side-chain carboxyl group without unintended reactions at the other functionality.

This document provides detailed protocols for the stepwise deprotection of this compound in a solution-phase setting. The first protocol outlines the selective removal of the Fmoc group to yield H-Asu(OtBu)-OH, leaving the OtBu group intact. The second protocol details the subsequent cleavage of the OtBu ester from H-Asu(OtBu)-OH to produce the fully deprotected L-α-aminosuberic acid (H-Asu-OH).

Data Presentation

The following table summarizes typical quantitative data for the deprotection reactions of Fmoc-amino acids and tert-butyl esters in solution phase, based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrate and reaction conditions.

ParameterFmoc DeprotectionOtBu Deprotection
Reagent 20% Piperidine (B6355638) in DMF50-95% TFA in DCM
Reaction Time 30 minutes - 2 hours1 - 5 hours
Temperature Room TemperatureRoom Temperature
Typical Yield >95%>90%
Monitoring TLC, LC-MSTLC, LC-MS

Experimental Protocols

Protocol 1: Selective Deprotection of the Fmoc Group

This protocol describes the removal of the N-terminal Fmoc group from this compound to yield H-Asu(OtBu)-OH.

Materials:

  • This compound

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • LC-MS for reaction monitoring

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in a 20% solution of piperidine in DMF in a round-bottom flask. The concentration of the starting material can be in the range of 0.1-0.5 M.

  • Deprotection Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[1]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DMF and piperidine.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (3 times) to remove the dibenzofulvene-piperidine adduct, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude H-Asu(OtBu)-OH.

  • Purification: The crude product can be purified by silica (B1680970) gel column chromatography if necessary, although precipitation from a suitable solvent system like diethyl ether is often sufficient.[1]

Protocol 2: Deprotection of the OtBu Ester Group

This protocol describes the cleavage of the tert-butyl ester from H-Asu(OtBu)-OH to yield the fully deprotected H-Asu-OH.

Materials:

  • H-Asu(OtBu)-OH

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Reaction Setup: Dissolve H-Asu(OtBu)-OH (1 equivalent) in a mixture of TFA and DCM. A common ratio is 1:1 (v/v) of TFA:DCM.[2][3]

  • Deprotection Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The deprotection is typically complete within 1 to 5 hours.[2]

  • Work-up:

    • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

    • Dissolve the residue in a minimal amount of a suitable solvent (e.g., water or methanol).

    • Precipitate the product by adding cold diethyl ether.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the solid product with cold diethyl ether to remove any remaining organic impurities.

  • Drying: Dry the final product, H-Asu-OH, under vacuum.

Mandatory Visualization

Deprotection_Workflow cluster_fmoc Protocol 1: Fmoc Deprotection cluster_otbu Protocol 2: OtBu Deprotection Fmoc_Asu_OtBu This compound Reaction1 20% Piperidine in DMF Room Temperature Fmoc_Asu_OtBu->Reaction1 Workup1 Work-up: 1. Evaporation 2. EtOAc Extraction 3. NaHCO3 Wash 4. Drying & Concentration Reaction1->Workup1 H_Asu_OtBu H-Asu(OtBu)-OH Workup1->H_Asu_OtBu H_Asu_OtBu_2 H-Asu(OtBu)-OH H_Asu_OtBu->H_Asu_OtBu_2 Proceed to next step Reaction2 TFA / DCM (1:1) Room Temperature H_Asu_OtBu_2->Reaction2 Workup2 Work-up: 1. Evaporation 2. Precipitation with cold ether 3. Drying Reaction2->Workup2 H_Asu_OH H-Asu-OH Workup2->H_Asu_OH

Caption: Orthogonal deprotection workflow for this compound.

Signaling_Pathway Start This compound Fmoc_Deprotection Fmoc Group Removal (Base Labile) Start->Fmoc_Deprotection OtBu_Deprotection OtBu Group Removal (Acid Labile) Start->OtBu_Deprotection Intermediate H-Asu(OtBu)-OH Fmoc_Deprotection->Intermediate Final_Product H-Asu-OH OtBu_Deprotection->Final_Product Intermediate->OtBu_Deprotection Peptide_Synthesis Peptide Synthesis Intermediate->Peptide_Synthesis Side_Chain_Mod Side-Chain Modification Final_Product->Side_Chain_Mod

Caption: Logical relationship of deprotection steps and applications.

References

Incorporation of Fmoc-Asu(OtBu)-OH into Complex Peptide Sequences: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, receptor affinity, and pharmacokinetic profiles. Fmoc-L-α-Aminosuberic acid δ-tert-butyl ester (Fmoc-Asu(OtBu)-OH) is a valuable building block for the synthesis of modified peptides. As an eight-carbon homolog of glutamic acid, its introduction can confer unique conformational constraints and properties. A notable application is in the synthesis of stabilized analogs of peptide hormones, such as dicarba-calcitonin, where the disulfide bridge is replaced by a more stable carbon-carbon bond involving aminosuberic acid.[1][2]

These application notes provide a detailed guide for the successful incorporation of this compound into complex peptide sequences using solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry. While specific quantitative data on the coupling efficiency of this compound is not extensively published, the following protocols are based on established SPPS methodologies for other Fmoc-amino acids with side-chain tert-butyl protection and are designed to maximize yield and purity.[][4]

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C27H33NO6
Molecular Weight 467.55 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and other common SPPS solvents
Storage Store at -20°C for long-term stability

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) – Incorporation of this compound

This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide sequence on a rink amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H2O)

  • Cold diethyl ether

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and OxymaPure® or HOBt (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours. Due to the longer side chain of Asu, a longer coupling time compared to smaller amino acids may be beneficial to ensure complete reaction.

    • Monitoring the Coupling Reaction: Perform a Kaiser test or other colorimetric test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, a second coupling step (recoupling) is recommended.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and N,N-diisopropylethylamine (DIPEA) in DMF.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the tert-butyl side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification and Analysis

Materials:

  • Crude peptide

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • TFA (HPLC grade)

  • Reverse-phase HPLC system (preparative and analytical)

  • Mass spectrometer

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the pure peptide.

  • Analysis:

    • Confirm the purity of the collected fractions using analytical RP-HPLC. Purity is typically assessed by integrating the peak area at a specific wavelength (e.g., 220 nm).[5]

    • Verify the identity of the peptide by mass spectrometry to confirm the correct molecular weight.

Quantitative Data Summary

While specific comparative data for this compound is limited in the literature, the following table provides a general overview of expected outcomes based on standard Fmoc-SPPS. Actual yields and purities will be sequence-dependent.

ParameterExpected OutcomeNotes
Coupling Efficiency >99% (with monitoring)May require longer coupling times or double coupling for sterically hindered residues adjacent to Asu. Monitoring with a Kaiser test is crucial.[]
Crude Peptide Purity 50-80%Highly dependent on the length and sequence of the peptide.[6]
Final Purity (after HPLC) >95% or >98%Achievable with standard RP-HPLC purification protocols.[7]
Overall Yield 10-30%Dependent on the number of coupling cycles and purification efficiency.

Potential Challenges and Mitigation Strategies

  • Incomplete Coupling: The long and flexible side chain of aminosuberic acid may present steric hindrance, potentially leading to incomplete coupling.

    • Mitigation: Use a higher excess of the amino acid and coupling reagents (e.g., 5 equivalents). Increase the coupling time to 4 hours or overnight. Perform a second coupling if necessary, as indicated by a positive Kaiser test. The use of more potent coupling reagents like HATU or COMU can also be considered.

  • Side Reactions: While the tert-butyl ester is a stable protecting group, prolonged exposure to the basic conditions of Fmoc deprotection could theoretically lead to side reactions, although this is less common than with aspartic acid derivatives which are prone to aspartimide formation.

    • Mitigation: Adhere to the recommended Fmoc deprotection times to minimize exposure to piperidine.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

Experimental Workflow for SPPS using this compound

SPPS_Workflow Experimental Workflow for SPPS Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling This compound Coupling (DIC/Oxyma) Washing1->Coupling Monitoring Coupling Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Incomplete (Recouple) Washing2 DMF Wash Monitoring->Washing2 Complete Repeat Repeat for Next Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection End of Sequence Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (HPLC & Mass Spec) Purification->Analysis

Caption: A flowchart of the solid-phase peptide synthesis (SPPS) cycle for incorporating this compound.

Calcitonin Receptor Signaling Pathway

Peptides containing aminosuberic acid have been used to create stable analogs of calcitonin. Calcitonin exerts its effects by binding to a G protein-coupled receptor (GPCR), which can activate multiple downstream signaling cascades.

Calcitonin_Signaling Calcitonin Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Calcitonin Calcitonin (or Asu-analog) CTR Calcitonin Receptor (GPCR) Calcitonin->CTR Binding G_protein G Protein (Gs/Gq) CTR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activates (Gs) PLC Phospholipase C G_protein->PLC Activates (Gq) cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Osteoclast Activity) PKA->Cellular_Response PIP2 PIP2 PIP2->PLC Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Activates PKC->Cellular_Response

Caption: Overview of the primary signaling pathways activated by the calcitonin receptor.

Conclusion

This compound is a versatile building block for the synthesis of complex and conformationally constrained peptides. While its incorporation follows standard Fmoc-SPPS protocols, careful monitoring of the coupling reaction is essential to ensure high yields and purity, particularly given the length of its side chain. The protocols and information provided here serve as a comprehensive guide for researchers to successfully utilize this compound in their peptide synthesis endeavors, paving the way for the development of novel peptide-based therapeutics with enhanced properties.

References

Unlocking New Therapeutic Potential: Applications of Fmoc-Asu(OtBu)-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-Asu(OtBu)-OH, a protected derivative of the unnatural amino acid α-aminosuberic acid, is a critical building block in modern drug discovery, enabling the synthesis of peptides with enhanced therapeutic properties. Its unique bifunctional nature allows for the creation of conformationally constrained peptides, particularly through the formation of lactam bridges, leading to improved stability, binding affinity, and pharmacokinetic profiles. These attributes make it an invaluable tool for developing novel peptide-based drugs targeting a range of diseases, including cancer.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis and evaluation of modified peptides. A key application highlighted is the development of stapled peptides to inhibit the p53-MDM2 protein-protein interaction, a critical pathway in cancer therapy.

Enhanced Physicochemical and Biological Properties of Asu-Containing Peptides

The incorporation of aminosuberic acid (Asu) to form a lactam bridge within a peptide can significantly improve its drug-like properties compared to its linear counterpart. This conformational constraint pre-organizes the peptide into a bioactive conformation, often an α-helix, which can lead to several advantages as summarized in the tables below.

PropertyLinear PeptideLactam-Bridged Peptide (with Asu)Reference
α-Helicity (%) LowHigh (>80% in some cases)[1][2]
Proteolytic Stability LowHigh[3]
Cell Permeability LowModerate to High[4][5]
PropertyLinear PeptideLactam-Bridged Peptide (with Asu)Fold ImprovementReference
Receptor Binding Affinity (Kd) Micromolar (μM) to Millimolar (mM)Nanomolar (nM) to Micromolar (μM)Up to 22-fold[6]
In vivo Half-life MinutesHoursSignificant increase[7]

Application Focus: Inhibition of the p53-MDM2 Interaction

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation.[8][9] Its activity is negatively regulated by the oncoprotein MDM2, which binds to p53 and promotes its degradation.[10][11] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing function.[11] Peptides that mimic the p53 helix can be designed to bind to MDM2, disrupting the p53-MDM2 interaction and restoring p53 function, which in turn can lead to cell cycle arrest and apoptosis in cancer cells.[8][9][12]

The use of this compound to create a lactam-bridged (stapled) peptide enhances its α-helicity and stability, making it a more potent inhibitor of the p53-MDM2 interaction.[13]

p53_MDM2_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell (MDM2 Overexpression) cluster_2 Therapeutic Intervention p53 p53 MDM2 MDM2 p53->MDM2 Binding & Degradation Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Tumor Suppression Apoptosis Apoptosis p53->Apoptosis Tumor Suppression MDM2->p53 p53_cancer p53 (inactive) MDM2_cancer MDM2 (overexpressed) MDM2_cancer->p53_cancer Asu_peptide Asu-Stapled Peptide MDM2_thera MDM2 Asu_peptide->MDM2_thera Inhibition of p53 binding p53_thera p53 (active) Restored Tumor Suppression Restored Tumor Suppression p53_thera->Restored Tumor Suppression Activation

Caption: p53-MDM2 signaling pathway and its inhibition by an Asu-stapled peptide.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Incorporating this compound and a Lysine (B10760008) Residue with an Orthogonal Protecting Group

This protocol describes the manual synthesis of a linear peptide on a rink amide resin using the Fmoc/tBu strategy. This serves as the precursor for on-resin cyclization.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound and Fmoc-Lys(Dde)-OH or Fmoc-Lys(ivDde)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU/HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Wash the resin with DMF (3 times).

    • Confirm complete coupling using a Kaiser test. If the test is positive, repeat the coupling step.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound and Fmoc-Lys(Dde)-OH at the desired positions.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group using the procedure in step 2.

SPPS_Workflow start Start with Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA, HBTU/HATU, DIPEA) wash1->couple wash2 Wash (DMF) couple->wash2 kaiser Kaiser Test wash2->kaiser kaiser->couple Incomplete repeat_cycle Repeat for next Amino Acid kaiser->repeat_cycle Coupling Complete repeat_cycle->deprotect final_deprotect Final Fmoc Deprotection repeat_cycle->final_deprotect Last Amino Acid end Linear Peptide on Resin final_deprotect->end

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Protocol 2: On-Resin Lactam Bridge Formation

This protocol describes the selective deprotection of the lysine side chain and subsequent intramolecular cyclization with the aminosuberic acid side chain to form a lactam bridge.

Materials:

Procedure:

  • Selective Deprotection of Lysine Side Chain:

    • Wash the peptide-resin with DMF.

    • Treat the resin with 2% hydrazine in DMF for 3 minutes.

    • Drain the solution.

    • Repeat the hydrazine treatment two more times.

    • Wash the resin thoroughly with DMF (5 times).

  • On-Resin Cyclization:

    • Swell the deprotected peptide-resin in DMF.

    • In a separate vial, dissolve HBTU/HATU (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activation solution to the resin and agitate at room temperature for 2-4 hours.

    • Monitor the cyclization by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

    • Once cyclization is complete, wash the resin with DMF (5 times) and DCM (3 times).

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and removal of all side-chain protecting groups.

Materials:

  • Cyclized peptide-resin from Protocol 2

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Drying: Dry the peptide-resin under vacuum for at least 1 hour.

  • Cleavage:

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Preclinical Evaluation Workflow for Asu-Containing Peptide Drugs

Following successful synthesis and purification, a series of in vitro and in vivo studies are necessary to evaluate the therapeutic potential of the modified peptide.

Preclinical_Workflow start Synthesized & Purified Asu-Stapled Peptide in_vitro In Vitro Evaluation start->in_vitro biochemical Biochemical Assays (Binding Affinity, Enzyme Inhibition) in_vitro->biochemical cell_based Cell-Based Assays (Cell Viability, Apoptosis) in_vitro->cell_based stability Stability Assays (Proteolytic Stability, Plasma Stability) in_vitro->stability in_vivo In Vivo Evaluation biochemical->in_vivo cell_based->in_vivo stability->in_vivo pk Pharmacokinetics (PK) (Half-life, Distribution) in_vivo->pk pd Pharmacodynamics (PD) (Target Engagement, Efficacy in Animal Models) in_vivo->pd tox Toxicology Studies in_vivo->tox ind Investigational New Drug (IND) Application pk->ind pd->ind tox->ind

Caption: Preclinical evaluation workflow for a novel peptide therapeutic.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Asu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have garnered significant interest in drug discovery and development due to their enhanced conformational stability, increased resistance to enzymatic degradation, and improved binding affinity and selectivity compared to their linear counterparts. A key challenge in the synthesis of cyclic peptides is the efficient formation of the cyclic backbone. The use of specialized amino acid derivatives that facilitate cyclization is a powerful strategy to overcome this hurdle.

Fmoc-L-α-aminosuberic acid δ-tert-butyl ester (Fmoc-Asu(OtBu)-OH) is a valuable building block in solid-phase peptide synthesis (SPPS) for the construction of head-to-tail cyclic peptides. The aminolucinic acid (Asu) residue provides a side chain with a terminal carboxylic acid, which, after selective deprotection, can be used to form an amide bond with the N-terminal amine of the peptide chain, resulting in a cyclized product. The tert-butyl (OtBu) protecting group on the side chain is orthogonal to the Fmoc protecting group on the α-amine, allowing for the selective deprotection and on-resin cyclization.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis of cyclic peptides.

Principle of On-Resin Cyclization using this compound

The strategy involves the incorporation of this compound into the desired position of the peptide sequence during standard Fmoc-based SPPS. The peptide is assembled on a solid support, typically a resin that allows for cleavage under conditions that leave the side-chain protecting groups intact. Following the assembly of the linear peptide, the N-terminal Fmoc group is removed. Subsequently, the OtBu protecting group on the Asu side chain is selectively cleaved to expose a carboxylic acid. The on-resin cyclization is then achieved by activating this side-chain carboxylic acid and reacting it with the free N-terminal amine of the peptide. This "head-to-tail" cyclization strategy, performed while the peptide is still attached to the resin, minimizes intermolecular side reactions and often leads to higher yields of the desired cyclic product.

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the synthesis of a cyclic peptide using this compound is depicted below. This process highlights the key stages from resin preparation to the final purified cyclic peptide.

Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Final Cleavage and Purification Resin 1. Resin Swelling Fmoc_Deprotection 2. N-terminal Fmoc Deprotection Resin->Fmoc_Deprotection Coupling 3. Amino Acid Coupling Fmoc_Deprotection->Coupling Incorp_Asu 4. Incorporation of This compound Coupling->Incorp_Asu Repeat n times Chain_Elongation 5. Chain Elongation Incorp_Asu->Chain_Elongation Final_Fmoc_Deprotection 6. Final N-terminal Fmoc Deprotection Chain_Elongation->Final_Fmoc_Deprotection Side_Chain_Deprotection 7. Asu(OtBu) Side Chain Deprotection Final_Fmoc_Deprotection->Side_Chain_Deprotection Activation_Cyclization 8. Carboxyl Activation & Intramolecular Cyclization Side_Chain_Deprotection->Activation_Cyclization Cleavage 9. Cleavage from Resin Activation_Cyclization->Cleavage Purification 10. Purification (RP-HPLC) Cleavage->Purification Analysis 11. Characterization (LC-MS, NMR) Purification->Analysis

Caption: Experimental workflow for cyclic peptide synthesis using this compound.

Data Presentation

The following tables summarize typical reagents, conditions, and expected outcomes for the key steps in the synthesis of a model cyclic peptide.

Table 1: Solid-Phase Peptide Synthesis Parameters

StepReagent/ParameterDetails
Resin Rink Amide MBHA100-200 mesh, 0.5 mmol/g substitution
Amino Acid Coupling Fmoc-amino acid (4 eq.)-
HBTU (3.9 eq.) / HOBt (4 eq.)Activation reagents
DIPEA (8 eq.)Base
DMFSolvent
2 x 30 minReaction Time
Fmoc Deprotection 20% Piperidine (B6355638) in DMF-
1 x 5 min, 1 x 15 minReaction Time

Table 2: On-Resin Cyclization and Cleavage Parameters

StepReagent/ParameterDetails
Asu(OtBu) Deprotection 20% TFA in DCM-
4 x 30 minReaction Time
Cyclization HATU (4 eq.) / HOAt (4 eq.)Activation reagents
DIPEA (8 eq.)Base
NMPSolvent
24 hoursReaction Time
Cleavage Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5)-
2-3 hoursReaction Time

Table 3: Purification and Analysis

StepMethod/ParameterExpected Outcome
Purification Preparative RP-HPLCGradient of 5-95% Acetonitrile in Water (0.1% TFA)
Purity Analysis Analytical RP-HPLC>95%
Identity Confirmation LC-MSCalculated vs. Observed Mass

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide
  • Resin Swelling: Swell the Rink Amide MBHA resin (0.1 mmol scale) in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (5 mL) for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Amino Acid Coupling: In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol), HBTU (0.39 mmol), and HOBt (0.4 mmol) in DMF (2 mL). Add DIPEA (0.8 mmol) and pre-activate for 2 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.

  • Washing: After each coupling and deprotection step, wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Incorporation of this compound: Couple this compound using the same procedure as other amino acids at the desired position in the sequence.

  • Chain Elongation: Repeat the deprotection and coupling steps until the desired linear peptide sequence is assembled.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2 to expose the N-terminal amine.

Protocol 2: On-Resin Cyclization
  • Selective Side-Chain Deprotection: Wash the peptide-resin with DCM (5 x 10 mL). Treat the resin with a solution of 20% trifluoroacetic acid (TFA) in DCM (5 mL) for 30 minutes. Repeat this treatment three more times to ensure complete removal of the OtBu group from the Asu side chain. Wash the resin thoroughly with DCM (5 x 10 mL) and DMF (5 x 10 mL).

  • Intramolecular Cyclization: In a separate vial, dissolve HATU (0.4 mmol) and HOAt (0.4 mmol) in N-methyl-2-pyrrolidone (NMP, 4 mL). Add this solution to the resin, followed by the addition of DIPEA (0.8 mmol). Shake the reaction vessel at room temperature for 24 hours. Monitor the cyclization by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

Protocol 3: Cleavage, Purification, and Analysis
  • Resin Washing and Drying: After cyclization, wash the resin with NMP (5 x 10 mL), DCM (5 x 10 mL), and methanol (B129727) (3 x 10 mL). Dry the resin under vacuum for at least 2 hours.

  • Cleavage: Treat the dry peptide-resin with cleavage cocktail Reagent K (10 mL) for 2-3 hours at room temperature to cleave the cyclic peptide from the resin and remove all remaining side-chain protecting groups.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, and wash the pellet twice with cold diethyl ether.

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water) and purify using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis and Characterization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder. Confirm the purity by analytical RP-HPLC and the identity by liquid chromatography-mass spectrometry (LC-MS).

Logical Relationship Diagram

The following diagram illustrates the key chemical transformations involved in the on-resin cyclization process.

Chemical_Logic Linear_Peptide Linear Peptide on Resin (N-terminus free, Asu(OtBu) side chain) Deprotection_Step Selective Deprotection (TFA in DCM) Linear_Peptide->Deprotection_Step Deprotected_Intermediate Deprotected Intermediate (N-terminus and Asu side chain carboxyl free) Deprotection_Step->Deprotected_Intermediate Activation_Step Activation & Cyclization (HATU, HOAt, DIPEA in NMP) Deprotected_Intermediate->Activation_Step Cyclic_Peptide_On_Resin Cyclic Peptide on Resin Activation_Step->Cyclic_Peptide_On_Resin Cleavage_Step Cleavage from Resin (e.g., Reagent K) Cyclic_Peptide_On_Resin->Cleavage_Step Final_Product Purified Cyclic Peptide Cleavage_Step->Final_Product

Application Notes and Protocols for Cleavage of Peptides Containing Asu(OtBu) Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-α-Aminosuberic acid (Asu) is a non-proteinogenic amino acid that is increasingly utilized in peptide-based drug development to introduce conformational constraints, improve metabolic stability, or to act as a linker for conjugation. The δ-carboxylic acid on the suberic acid side chain is typically protected during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. A common and effective protecting group is the tert-butyl (tBu) ester, denoted as Asu(OtBu).

The final step in SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of all side-chain protecting groups. For peptides containing Asu(OtBu), this is achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA). The selection of the cleavage cocktail—a mixture of TFA and various scavengers—is critical to ensure complete deprotection, minimize side reactions, and obtain a high yield of the desired peptide.

These application notes provide a comprehensive guide to the cleavage of peptides containing Asu(OtBu) residues, offering a selection of standard protocols and recommendations based on the peptide's composition.

Cleavage Mechanism

The cleavage of the tert-butyl ester from the Asu side chain proceeds via an acid-catalyzed hydrolysis mechanism. TFA protonates the ester oxygen, rendering the tert-butyl group a good leaving group in the form of a stable tert-butyl cation. This cation is highly reactive and can lead to the alkylation of nucleophilic residues within the peptide, such as Cysteine, Methionine, Tryptophan, and Tyrosine. To prevent these deleterious side reactions, scavengers are added to the cleavage cocktail to trap the reactive cations.

Recommended Cleavage Cocktails

The choice of cleavage cocktail is dictated by the amino acid composition of the peptide. All cocktails should be freshly prepared immediately before use in a well-ventilated fume hood.

Table 1: Standard Cleavage Cocktails for Peptides with Asu(OtBu)
Reagent NameComposition (v/v %)Recommended Use
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)Peptides without highly sensitive residues (e.g., Cys, Met, Trp).[1]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Peptides containing Cys, Met, Trp, and/or Tyr.[1][2]
TFA/TIS/Water 95% TFA, 2.5% TIS, 2.5% WaterGeneral-purpose cocktail for many peptides, especially those with Arg(Pbf).
TFA/TIS/Water/EDT 94% TFA, 2.5% Water, 1% TIS, 2.5% EDTRecommended for peptides containing Trp, Cys, or Met.[3]
Scavenger Functions:
  • Triisopropylsilane (TIS): A highly effective scavenger of tert-butyl cations.[1]

  • Water: Acts as a scavenger and helps to hydrolyze the ester bond.

  • Phenol: A scavenger that can also help to solvate the peptide.

  • Thioanisole: Protects Tryptophan residues from modification.

  • 1,2-Ethanedithiol (EDT): A potent scavenger, particularly useful for protecting Cysteine residues.

Experimental Protocols

Protocol 1: Standard Cleavage with Reagent B

This protocol is suitable for peptides that do not contain sensitive amino acid residues such as Cysteine, Methionine, or Tryptophan.

Materials:

  • Peptide-resin

  • Reagent B (freshly prepared): 88% TFA, 5% Phenol, 5% Water, 2% TIS

  • Dichloromethane (DCM)

  • Cold diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)

  • Centrifuge tubes

  • Sintered glass funnel

Procedure:

  • Transfer the peptide-resin to a suitable reaction vessel.

  • Wash the resin with DCM (3 x resin volume) to remove any residual DMF and allow it to swell.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Add freshly prepared Reagent B to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 1.5 to 2 hours.

  • Filter the cleavage mixture into a clean collection tube, separating the resin.

  • Wash the resin with a small volume of fresh TFA (2 x 1 mL) and combine the filtrates.

  • In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

  • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.

  • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the suspension to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold ether twice more, followed by centrifugation and decanting.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Cleavage of Peptides with Sensitive Residues using Reagent K

This protocol is recommended for peptides containing Cysteine, Methionine, Tryptophan, or Tyrosine.

Materials:

  • Peptide-resin

  • Reagent K (freshly prepared): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT

  • Dichloromethane (DCM)

  • Cold diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)

  • Centrifuge tubes

  • Sintered glass funnel

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Add freshly prepared Reagent K to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2 to 4 hours. Longer cleavage times may be required for peptides with multiple Arg(Pbf) residues.

  • Follow steps 6-15 from Protocol 1 to isolate and purify the peptide.

Visualization of Workflows

Peptide Cleavage and Deprotection Workflow

Cleavage_Workflow Resin Peptide-Resin (with Asu(OtBu)) Wash Wash with DCM Resin->Wash Dry Dry Resin Wash->Dry Cleave Add Cleavage Cocktail (e.g., Reagent B or K) Incubate 1.5-4h Dry->Cleave Filter Filter to Separate Resin Cleave->Filter Precipitate Precipitate Peptide in Cold Ether/MTBE Filter->Precipitate Isolate Isolate by Centrifugation Precipitate->Isolate Wash_Pellet Wash Pellet with Cold Ether Isolate->Wash_Pellet Dry_Peptide Dry Crude Peptide Wash_Pellet->Dry_Peptide Purify Purify by RP-HPLC Dry_Peptide->Purify Final_Peptide Pure Peptide Purify->Final_Peptide

Caption: General workflow for the cleavage and deprotection of peptides containing Asu(OtBu).

Logic Diagram for Cleavage Cocktail Selection

Cocktail_Selection Start Peptide with Asu(OtBu) Check_Sensitive Contains Cys, Met, Trp, or Tyr? Start->Check_Sensitive Reagent_K Use Reagent K or TFA/TIS/Water/EDT Check_Sensitive->Reagent_K Yes Reagent_B Use Reagent B or TFA/TIS/Water Check_Sensitive->Reagent_B No

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Asu(OtBu)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of Fmoc-Asu(OtBu)-OH in solid-phase peptide synthesis (SPPS). This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you overcome challenges and improve your peptide synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low coupling efficiency of this compound?

A1: Low coupling efficiency with this compound can stem from several factors. The most common issues include steric hindrance due to the bulky nature of the amino acid derivative, suboptimal activation of the carboxylic acid, poor resin swelling, or secondary structure formation of the growing peptide chain on the resin. Reagent quality and reaction conditions also play a critical role.

Q2: How can I monitor the coupling reaction to determine its efficiency?

A2: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test.[1] This test detects the presence of free primary amines on the resin. A positive test (blue/purple beads) indicates incomplete coupling, while a negative test (yellow/colorless beads) suggests that the reaction is complete.

Q3: Can the choice of coupling reagent impact the efficiency?

A3: Absolutely. Standard coupling reagents may not be sufficient for sterically hindered amino acids like this compound. More potent activating reagents such as HATU, HCTU, or COMU are generally more effective in these cases.[2]

Q4: Is double coupling a recommended strategy for this compound?

A4: Yes, performing the coupling step twice before moving to the deprotection of the next amino acid can significantly improve the yield, especially for difficult couplings.[2]

Q5: Could the solvent I'm using be the problem?

A5: Yes. While DMF is a common solvent in SPPS, for peptides that are prone to aggregation or have poor solvation, N-methyl-2-pyrrolidone (NMP) can be a better choice due to its superior solvating properties.[2]

Troubleshooting Guide

Issue: Low Coupling Efficiency Detected by Ninhydrin Test

If you observe a positive ninhydrin test after the coupling step with this compound, follow this troubleshooting workflow to diagnose and resolve the issue.

TroubleshootingWorkflow start Positive Ninhydrin Test: Low Coupling Efficiency check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Fresh & Correct Stoichiometry? reagent_bad Re-prepare/Replace Reagents reagent_ok->reagent_bad No optimize_conditions 2. Optimize Reaction Conditions reagent_ok->optimize_conditions Yes reagent_bad->check_reagents conditions_ok Conditions Optimized optimize_conditions->conditions_ok Extended Time/Higher Temp? double_coupling 3. Perform Double Coupling conditions_ok->double_coupling Yes coupling_ok Coupling Successful double_coupling->coupling_ok Ninhydrin Test Negative? change_reagents 4. Change Coupling Reagents coupling_ok->change_reagents No success Coupling Successful coupling_ok->success Yes reagents_changed Reagents Changed change_reagents->reagents_changed Switched to HATU/HCTU/COMU? advanced_methods 5. Employ Advanced Methods reagents_changed->advanced_methods No reagents_changed->success Yes, Ninhydrin Test Negative advanced_methods->success Ninhydrin Test Negative failure Consult Further Support advanced_methods->failure Still Positive

Caption: Troubleshooting workflow for low coupling efficiency.

Data Presentation

The choice of coupling reagent is critical for overcoming the steric hindrance associated with this compound. The following table summarizes the relative performance of common coupling reagents in SPPS, which is broadly applicable to challenging amino acid couplings.

Coupling ReagentRelative Performance (Short Coupling Times)Relative Performance (Longer Coupling Times)Key Considerations
COMU ExcellentExcellentA safer and highly efficient alternative to benzotriazole-based reagents.[3]
HATU ExcellentExcellentVery fast and efficient, but can be more expensive.[3]
HCTU Very GoodExcellentHighly efficient and cost-effective.[3]
PyBOP Good (sequence-dependent)Very GoodMay show lower efficiency in difficult sequences with short coupling times.[3]
DIC/HOBt GoodVery GoodA classic and cost-effective method that is generally reliable.[3]

Experimental Protocols

Standard Coupling Protocol for this compound

This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA or 2,4,6-collidine, 6-10 equivalents) in DMF.

    • Allow the activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For difficult couplings, extend the time to 4 hours or consider overnight coupling.[1][2]

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[1]

  • Monitoring: Perform a ninhydrin test to check for complete coupling. If the test is positive, consider a second coupling (double coupling) by repeating steps 3 and 4.

Visualizing the Coupling Reaction

The following diagram illustrates the general mechanism of amide bond formation during the coupling step in SPPS.

CouplingReaction cluster_reactants Reactants cluster_process Process cluster_product Product Fmoc_AA This compound Activation Activation Fmoc_AA->Activation Resin Resin-Peptide-NH2 Coupling Coupling Resin->Coupling Reagent Coupling Reagent (e.g., HATU) Reagent->Activation Activation->Coupling Product Resin-Peptide-CO-NH-Asu(OtBu)-Fmoc Coupling->Product

Caption: Amide bond formation in SPPS.

References

Optimization of reaction conditions for Fmoc-Asu(OtBu)-OH incorporation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal incorporation of Fmoc-Asu(OtBu)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, or (S)-Fmoc-2-Aminooctanedioic acid 8-tert-butyl ester, is an amino acid derivative used in peptide synthesis.[1][2] The Fmoc protecting group on the alpha-amino group is base-labile, while the tert-butyl (OtBu) ester protecting the side-chain carboxyl group is acid-labile. This orthogonality is crucial for controlled, stepwise peptide elongation in Fmoc-based SPPS.[3] It is particularly valuable in the pharmaceutical industry for the development of peptide-based therapeutics and for creating custom peptide libraries to screen for drug candidates.[2]

Q2: What is the most common side reaction observed during the incorporation of this compound and how can it be minimized?

The most significant side reaction is the formation of aspartimide.[4][5][6] This occurs under the basic conditions of Fmoc-deprotection (e.g., using piperidine), where the backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue, forming a cyclic imide.[4][7] This can lead to the formation of difficult-to-separate impurities, including α- and β-peptides, as well as racemization at the α-carbon.[7]

Strategies to minimize aspartimide formation include:

  • Modification of the Deprotection Cocktail: Adding an acidic additive like 0.1 M HOBt to the 20% piperidine (B6355638) in DMF deprotection solution can significantly reduce aspartimide formation.[7][8]

  • Use of Weaker Bases: Employing a weaker base, such as piperazine (B1678402), for Fmoc removal can also suppress this side reaction.[8]

  • Backbone Protection: For sequences particularly prone to aspartimide formation (e.g., -Asu-Gly-), using a backbone-protected dipeptide, such as Fmoc-Asu(OtBu)-(Dmb)Gly-OH, can completely prevent the side reaction.[9]

Q3: Which coupling reagents are recommended for incorporating the sterically hindered this compound?

Due to the steric hindrance of the Asu side chain, a standard coupling protocol may not be sufficient. More potent coupling reagents are recommended to ensure efficient incorporation. While specific data for this compound is limited, data from other sterically hindered amino acids suggests that aminium/uronium salt-based reagents are highly effective.[10][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Coupling 1. Steric hindrance of this compound.2. Insufficient activation of the amino acid.3. Aggregation of the growing peptide chain.1. Use a more powerful coupling reagent: Switch to HATU, HCTU, or PyBOP.[12][13]2. Increase coupling time and/or temperature: Extend the coupling reaction time or perform the reaction at a slightly elevated temperature.3. Perform a double coupling: After the initial coupling, drain the reagents and add a fresh solution of activated this compound.4. Use a hindered base: Employ a sterically hindered base like 2,4,6-collidine to minimize side reactions.[12]
Presence of Deletion Sequences in Final Peptide Incomplete Fmoc deprotection of the preceding amino acid.1. Extend Fmoc deprotection time: Increase the duration of the piperidine treatment.2. Perform a second piperidine treatment: After the initial deprotection, drain and add a fresh piperidine solution.[10]
Detection of β-Peptide Impurities Aspartimide formation and subsequent ring-opening at the β-carbonyl.1. Modify the deprotection cocktail: Add 0.1 M HOBt to the 20% piperidine in DMF solution.[7][8]2. Use a weaker deprotection base: Consider using piperazine instead of piperidine.[8]3. For Asu-Gly sequences, use a backbone-protected dipeptide: Incorporate Fmoc-Asu(OtBu)-(Dmb)Gly-OH.[9]
Racemization of the Asu Residue Formation of an achiral enolate intermediate, often as a consequence of aspartimide formation.1. Minimize aspartimide formation: Follow the recommendations above to reduce the primary cause of racemization.2. Optimize coupling conditions: Use a weaker base like N-methylmorpholine (NMM) or a sterically hindered base like 2,4,6-collidine.[12]3. Avoid prolonged pre-activation times: Add the activated amino acid to the resin promptly.[12]

Quantitative Data Summary

The following table provides a representative comparison of coupling efficiencies for sterically hindered Fmoc-amino acids with various reagents. These values are indicative and can vary based on the specific peptide sequence, resin, and reaction conditions.

Coupling ReagentReagent TypeTypical Coupling Time (min)Expected Coupling Efficiency (%)Notes
DIC/HOBtCarbodiimide60 - 12095 - 98Cost-effective, but slower reaction rates.[11]
HBTUAminium/Uronium Salt30 - 6098 - 99.5Fast and efficient, widely used.[11]
HATUAminium/Uronium Salt20 - 45> 99.5Highly reactive, excellent for hindered couplings with low racemization.[11]
PyBOPPhosphonium Salt30 - 6098 - 99Efficient with no risk of guanidinylation.
COMUAminium/Uronium Salt20 - 45> 99.5Very high reactivity with safer byproducts.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

This protocol is recommended for the efficient incorporation of the sterically hindered this compound.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes, drain, and repeat with a fresh solution for another 10 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.[10]

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 45-90 minutes.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

Protocol 2: Cleavage and Deprotection
  • Washing: Wash the resin with DCM (5 x 1 min).

  • Drying: Dry the resin under a stream of nitrogen.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.[10]

  • Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Visualizations

experimental_workflow cluster_SPPS_cycle Solid-Phase Peptide Synthesis Cycle cluster_final_steps Final Steps resin Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 coupling This compound Coupling (HATU/DIPEA) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 cleavage Cleavage from Resin (TFA/TIS/H2O) wash2->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification troubleshooting_logic cluster_solutions Potential Solutions start Incomplete Coupling Detected? reagent Use Stronger Coupling Reagent (e.g., HATU, COMU) start->reagent Yes time_temp Increase Coupling Time / Temperature start->time_temp Yes double_couple Perform Double Coupling start->double_couple Yes end Coupling Complete start->end No reagent->end Re-evaluate time_temp->end Re-evaluate double_couple->end Re-evaluate

References

Common side reactions involving Fmoc-Asu(OtBu)-OH and their prevention.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating common side reactions involving Fmoc-Asu(OtBu)-OH during solid-phase peptide synthesis (SPPS). The information is presented in a question-and-answer format to directly address potential issues encountered in the laboratory.

Disclaimer: While this compound is a crucial building block, specific literature on its side reactions is limited. The information provided here is largely based on the extensively studied and structurally similar amino acid derivative, Fmoc-Asp(OtBu)-OH. The primary side reaction for Fmoc-Asp(OtBu)-OH is aspartimide formation. Due to the analogous structure of this compound, a similar intramolecular cyclization to form a lactam is the most anticipated side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction associated with this compound during Fmoc-SPPS?

The most probable side reaction involving this compound is the formation of a seven-membered lactam ring. This is analogous to the well-documented aspartimide formation seen with Fmoc-Asp(OtBu)-OH.[1][2][3][4] This intramolecular cyclization is catalyzed by the basic conditions used for Fmoc-deprotection (e.g., piperidine) and can lead to the formation of multiple byproducts, including the lactam itself, as well as hydrolysis and aminolysis products.

Q2: What are the consequences of lactam formation?

Lactam formation can lead to several undesirable outcomes in peptide synthesis:

  • Yield Reduction: The formation of byproducts lowers the overall yield of the target peptide.

  • Purification Challenges: The resulting impurities, such as the lactam-containing peptide and its subsequent reaction products, can be difficult to separate from the desired peptide due to similar physicochemical properties.

  • Chain Termination: If the lactam is formed, it can cap the growing peptide chain, preventing further elongation.

  • Introduction of Modifications: The lactam ring can be opened by nucleophiles present in the reaction mixture (e.g., piperidine (B6355638) or water), leading to the incorporation of undesired modifications into the peptide sequence.

Q3: Which sequences are particularly prone to this side reaction?

Based on studies with Fmoc-Asp(OtBu)-OH, sequences where the amino acid following Asu has a small, unhindered side chain, such as Glycine (Gly) or Serine (Ser), are expected to be more susceptible to lactam formation.[1] The flexibility of these subsequent residues can facilitate the necessary conformation for the intramolecular attack of the backbone amide nitrogen on the side-chain ester.

Q4: How can I detect lactam formation?

The presence of lactam-related byproducts can be detected by High-Performance Liquid Chromatography (HPLC) analysis of the crude peptide. The byproducts may appear as extra peaks close to the main product peak. Mass spectrometry (MS) can be used to identify the masses of these impurities, which would correspond to the expected lactam-containing peptide or its derivatives.

Troubleshooting Guide

This guide provides systematic steps to identify and resolve issues related to the use of this compound in your peptide synthesis.

Problem: Low yield and multiple peaks in HPLC analysis of the crude peptide.

Possible Cause: Formation of lactam and related byproducts.

Solutions:

  • Optimize Deprotection Conditions:

    • Reduce Piperidine Concentration: While 20% piperidine in DMF is standard, reducing the concentration to 10% or 5% can decrease the rate of the base-catalyzed lactam formation.

    • Shorter Deprotection Times: Minimize the exposure of the peptide to basic conditions by using shorter deprotection times, as long as complete Fmoc removal is achieved.

    • Use a Non-Nucleophilic Base: Consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in place of piperidine for Fmoc removal. DBU is a stronger, non-nucleophilic base that can lead to faster deprotection, but conditions need to be carefully optimized to avoid other side reactions.

  • Incorporate Additives into the Deprotection Solution:

    • HOBt or Oxyma Pure: The addition of an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) to the piperidine deprotection solution can help to suppress lactam formation by protonating the backbone amide nitrogen, making it less nucleophilic.[4]

  • Employ Sterically Hindered Side-Chain Protecting Groups:

    • While not commercially available for Fmoc-Asu-OH, the principle of using bulkier side-chain protecting groups to sterically hinder the intramolecular cyclization has been proven effective for Fmoc-Asp-OH. For instance, Fmoc-Asp(OBno)-OH (where Bno is 5-n-butyl-5-nonyl) shows significantly reduced aspartimide formation compared to Fmoc-Asp(OtBu)-OH.[5] If custom synthesis is an option, a more sterically demanding protecting group for the Asu side chain could be considered.

  • Utilize Backbone Protection:

    • The introduction of a backbone-protecting group on the nitrogen of the amino acid C-terminal to the Asu residue can effectively prevent lactam formation. The 2,4-dimethoxybenzyl (Dmb) group is a common choice for this purpose.[1] For example, using a dipeptide building block like Fmoc-Asu-(Dmb)Xxx-OH would be a highly effective strategy.

Quantitative Data Summary

The following table summarizes the quantitative data on the effectiveness of different side-chain protecting groups in preventing aspartimide formation in a model peptide. This data, while specific to Aspartic Acid, provides a strong indication of the expected trends for Aminosuberic Acid.

Table 1: Comparison of Aspartimide Formation with Different Side-Chain Protecting Groups

Protecting GroupModel Peptide SequenceDeprotection ConditionsAspartimide Formation (% per cycle)Reference
OtBu VKDG YI20% Piperidine/DMF, 200 minHigh (not specified)
OMpe VKDG YI20% Piperidine/DMF, 200 minModerate (not specified)
OBno VKDG YI20% Piperidine/DMF, 200 min0.1
OtBu VKDN YI20% Piperidine/DMF, 200 minSignificant (not specified)
OBno VKDN YI20% Piperidine/DMF, 200 min~0
OtBu VKDR YI20% Piperidine/DMF, 200 minLow (not specified)
OBno VKDR YI20% Piperidine/DMF, 200 min~0

Data adapted from studies on Fmoc-Asp(OtBu)-OH and its analogs.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling Cycle for this compound

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • Prepare a solution of this compound (3-5 equivalents), a coupling reagent such as HBTU/HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

Protocol 2: Fmoc Deprotection with HOBt Additive to Suppress Lactam Formation

  • Prepare Deprotection Solution: Prepare a solution of 20% piperidine in DMF containing 0.1 M HOBt.

  • Fmoc Deprotection: Treat the resin with the prepared deprotection solution for 10-15 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Proceed with the standard coupling protocol.

Visualizations

Lactam_Formation Peptide_Resin Peptide-Asu(OtBu)-Xxx-Resin Deprotonated_Amide Deprotonated Backbone Amide Peptide_Resin->Deprotonated_Amide Piperidine Lactam Lactam Formation (Intramolecular Cyclization) Deprotonated_Amide->Lactam Nucleophilic Attack Byproducts Hydrolysis/Aminolysis Products Lactam->Byproducts H2O or Piperidine

Caption: Mechanism of lactam formation from a peptide containing Asu(OtBu).

Prevention_Workflow Start Encountering low yield/ multiple peaks with this compound Check_Sequence Is the following residue Gly or Ser? Start->Check_Sequence Optimize_Deprotection Optimize Deprotection Conditions (Shorter time, lower piperidine conc.) Check_Sequence->Optimize_Deprotection Yes Check_Sequence->Optimize_Deprotection No (still suspect lactam) Additives Use Additives in Deprotection Solution (e.g., HOBt) Optimize_Deprotection->Additives Backbone_Protection Employ Backbone Protection (e.g., Dmb dipeptide) Additives->Backbone_Protection Alternative_PG Consider Alternative Side-Chain Protecting Group (if available) Backbone_Protection->Alternative_PG Resolution Improved Purity and Yield Alternative_PG->Resolution

Caption: Troubleshooting workflow for side reactions involving this compound.

References

Strategies to minimize aggregation of peptides containing Asu(OtBu).

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with peptides incorporating the unnatural amino acid L-Aminosuberic acid (OtBu) ether, or Asu(OtBu). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the common challenges associated with the synthesis, purification, and handling of these peptides, with a primary focus on minimizing aggregation.

Frequently Asked Questions (FAQs)

Q1: What is Asu(OtBu) and why is it used in peptide synthesis?

Asu(OtBu) is a derivative of the C8 dicarboxylic acid, L-Aminosuberic acid, where one of the carboxyl groups is protected as a tert-butyl (OtBu) ester. It is incorporated into peptide sequences to introduce a long, flexible, and hydrophobic spacer. This can be useful for various applications, including the design of peptide linkers, receptor agonists/antagonists, and probes for studying protein-protein interactions. The OtBu protecting group is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) as it is stable to the basic conditions used for Fmoc deprotection and can be removed with strong acids like trifluoroacetic acid (TFA) during the final cleavage step.

Q2: Why are peptides containing Asu(OtBu) prone to aggregation?

The propensity of Asu(OtBu)-containing peptides to aggregate stems primarily from the physicochemical properties of the Asu(OtBu) side chain:

  • Hydrophobicity: The long aliphatic chain and the tert-butyl group of Asu(OtBu) significantly increase the overall hydrophobicity of the peptide. Hydrophobic interactions are a major driving force for peptide self-association and aggregation.

  • Increased Chain Length and Flexibility: The C8 side chain of Asu can promote intermolecular interactions that lead to the formation of insoluble aggregates.

  • Secondary Structure Disruption: The bulky nature of the Asu(OtBu) side chain can disrupt the formation of stable secondary structures like alpha-helices, potentially exposing hydrophobic regions of the peptide backbone and promoting the formation of intermolecular beta-sheets, which are often associated with aggregation.

Q3: What are the initial signs of aggregation during solid-phase peptide synthesis (SPPS)?

During SPPS, aggregation of the growing peptide chains on the resin can lead to several observable issues:

  • Poor Resin Swelling: The resin beads may shrink or fail to swell adequately in the synthesis solvents.

  • Slow or Incomplete Reactions: Both the Fmoc deprotection and amino acid coupling steps may become sluggish or incomplete. This can be detected by monitoring the deprotection profile or through positive results from coupling tests like the Kaiser test.

  • Color Changes: The resin may develop a persistent color that does not wash away.

Q4: How should I store my Asu(OtBu)-containing peptide to minimize aggregation?

Proper storage is crucial to maintain the integrity of your peptide. For long-term storage, lyophilized peptides should be stored at -20°C or colder, protected from light and moisture. When preparing to use the peptide, allow the vial to equilibrate to room temperature before opening to prevent condensation. For peptides in solution, it is best to prepare single-use aliquots and store them frozen. Avoid repeated freeze-thaw cycles, as this can promote aggregation.

Troubleshooting Guides

Problem 1: Low Yield and Purity During Solid-Phase Peptide Synthesis (SPPS)

Possible Cause: On-resin aggregation of the peptide chains is hindering reaction efficiency.

Solutions:

StrategyDescriptionKey Considerations
Incorporate Structure-Breaking Residues Introduce pseudoproline dipeptides or Dmb/Hmb-protected amino acids into the peptide backbone. These residues disrupt the formation of secondary structures that lead to aggregation.Pseudoprolines are suitable for sequences containing Ser or Thr. Dmb/Hmb dipeptides can be used at Gly residues.
Optimize Synthesis Solvents Switch from DMF to NMP or add chaotropic agents like DMSO (up to 25%) to the synthesis solvents to improve solvation of the peptide chains.Ensure solvent compatibility with your synthesis resin and other reagents.
Elevate Reaction Temperature Perform the coupling reactions at a higher temperature (e.g., 50-60°C) or use microwave-assisted synthesis to provide the energy needed to overcome aggregation-related reaction barriers.Be mindful of potential side reactions at elevated temperatures, such as racemization.
Use High-Swelling Resins Employ resins with good swelling properties, such as PEG-based resins (e.g., NovaPEG, TentaGel), to improve the accessibility of the peptide chains.
Chaotropic Salts Add chaotropic salts such as LiCl or NaClO4 to the coupling mixture to disrupt hydrogen bonding and reduce aggregation.These salts need to be thoroughly washed out after the coupling step.
Problem 2: Difficulty Dissolving the Lyophilized Peptide

Possible Cause: The high hydrophobicity of the Asu(OtBu)-containing peptide leads to poor solubility in aqueous buffers.

Solutions:

StrategyDescriptionExperimental Protocol
Initial Solubility Testing Always test the solubility of a small amount

Technical Support Center: Purification of Peptides Synthesized with Fmoc-Asu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of peptides containing Fmoc-Asu(OtBu)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these specialized peptides. The incorporation of aminosuberic acid (Asu), a non-standard amino acid with a long aliphatic side chain, can present unique challenges during peptide purification, primarily due to increased hydrophobicity and a higher propensity for aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying peptides containing Asu?

A1: The main challenges stem from the physicochemical properties of the Asu residue. The long C6 alkyl chain in the suberic acid side chain significantly increases the hydrophobicity of the peptide. This can lead to:

  • Poor solubility in aqueous solutions commonly used in reversed-phase chromatography (RP-HPLC).[1]

  • A strong tendency for aggregation , which can complicate purification, reduce yield, and lead to broad or tailing peaks in HPLC.[1]

  • Strong retention on reversed-phase HPLC columns, often requiring high concentrations of organic solvent for elution.

Q2: What are the common impurities I might encounter during the purification of Asu-containing peptides?

A2: Impurities can arise from several sources during solid-phase peptide synthesis (SPPS) and cleavage:

  • Deletion sequences: Incomplete coupling or deprotection steps during synthesis can lead to peptides missing one or more amino acids.

  • Truncated sequences: Premature termination of the peptide chain.

  • Incompletely deprotected peptides: Residual protecting groups (e.g., OtBu on the Asu side chain or other amino acids) can lead to co-eluting impurities.

  • Side-reaction products: While the Asu side chain itself is relatively stable, other reactive amino acids in the sequence can lead to byproducts. For instance, aspartimide formation can occur in sequences containing Asp, especially under basic conditions used for Fmoc deprotection.[2][3]

  • Reagent adducts: Adducts from scavengers (e.g., triisopropylsilane) used during the final cleavage from the resin can sometimes be observed.

Q3: How can I improve the solubility of my crude Asu-containing peptide before purification?

A3: Improving solubility is crucial for successful purification. Consider the following strategies:

  • Solvent choice: For highly hydrophobic peptides, dissolving the crude product in a small amount of a strong organic solvent like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) before diluting with the initial mobile phase for RP-HPLC can be effective.

  • pH adjustment: The pH of the solvent can significantly impact peptide solubility. For peptides with a net charge, adjusting the pH away from the isoelectric point (pI) can increase solubility.

  • Chaotropic agents: In some cases, the use of chaotropic agents like guanidine (B92328) hydrochloride or urea (B33335) in the initial solubilization step can help disrupt aggregates, but these are generally not compatible with direct injection onto an RP-HPLC column and would require a desalting step.

Troubleshooting Guide

This guide addresses common issues encountered during the RP-HPLC purification of peptides synthesized with this compound.

Problem Potential Cause Recommended Solution
Broad or Tailing Peaks in HPLC Peptide aggregation on the column.- Increase the column temperature (e.g., to 40-60 °C) to disrupt secondary structures and improve peak shape.- Decrease the flow rate to allow more time for equilibration between the mobile and stationary phases.- Optimize the mobile phase: try a different organic modifier (e.g., isopropanol (B130326) in addition to acetonitrile) or a different ion-pairing agent (e.g., formic acid instead of trifluoroacetic acid, especially for MS compatibility).[4]
Secondary interactions with the stationary phase.- Use a column with a different stationary phase (e.g., C8 or C4 instead of C18 for very hydrophobic peptides).- For peptides with basic residues, ensure the mobile phase pH is low enough (e.g., pH 2 with TFA) to protonate silanol (B1196071) groups on the silica (B1680970) support and minimize ionic interactions.
Poor Resolution of Target Peptide from Impurities Suboptimal gradient conditions.- Run a shallow gradient around the elution point of your target peptide. A gradient of 0.5-1% organic solvent per minute can significantly improve resolution.[5]- Perform a scouting run with a broad gradient (e.g., 5-95% acetonitrile) to determine the approximate elution concentration, then optimize the gradient in that region.
Co-eluting impurities.- If resolution is still poor, consider a secondary purification step using a different chromatographic mode, such as ion-exchange chromatography, if the impurities have a different net charge.- Ensure complete removal of protecting groups, as partially protected peptides can be difficult to separate from the fully deprotected product.
High Backpressure Clogged column frit or tubing.- Filter the crude peptide solution through a 0.22 or 0.45 µm filter before injection.- Regularly flush the HPLC system and column with appropriate cleaning solutions as recommended by the manufacturer.[6][7]
Peptide precipitation on the column.- Ensure the peptide is fully dissolved in the initial mobile phase before injection.- Decrease the sample concentration or injection volume.
Low Recovery/Yield Irreversible adsorption to the column.- For very hydrophobic peptides, a C4 or phenyl-hexyl column might be more suitable than a C18 column.- In some extreme cases of hydrophobicity, a non-chromatographic purification method like precipitation and washing may yield better results.[1]
Peptide instability in the mobile phase.- If the peptide is susceptible to degradation (e.g., oxidation of Met or Cys), degas the mobile phases and consider adding antioxidants if compatible with the purification process.

Experimental Protocols

General Protocol for RP-HPLC Purification of an Asu-Containing Peptide

This protocol provides a starting point for the purification of a moderately hydrophobic peptide containing an Asu residue. Optimization will likely be required based on the specific peptide sequence.

  • Crude Peptide Preparation:

    • After cleavage from the resin and precipitation with cold diethyl ether, dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, this may be DMSO or DMF, followed by dilution with Mobile Phase A (see below) to a concentration of 1-10 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Column:

    • System: A standard preparative or semi-preparative HPLC system.

    • Column: A C18 reversed-phase column is a good starting point. For highly hydrophobic peptides, a C8 or C4 column may be more appropriate. A typical dimension for semi-preparative purification is 10 x 250 mm with 5 µm particles.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Detector: UV detector set at 214 nm or 220 nm for peptide bond detection.

  • Method Development (Analytical Scale):

    • Equilibrate an analytical C18 column (e.g., 4.6 x 250 mm) with 5% Mobile Phase B.

    • Inject a small amount of the prepared crude peptide solution (e.g., 10-20 µL).

    • Run a scouting gradient of 5% to 95% Mobile Phase B over 30-40 minutes to determine the retention time of the target peptide.

    • Based on the scouting run, optimize the gradient to be shallower around the elution point of the target peptide. For example, if the peptide elutes at 40% B, a gradient of 30-50% B over 20-30 minutes may provide better separation.

  • Preparative Purification:

    • Equilibrate the semi-preparative column with the starting conditions of the optimized gradient.

    • Inject the filtered crude peptide solution.

    • Run the optimized gradient and collect fractions corresponding to the target peptide peak.

    • Analyze the collected fractions for purity using analytical RP-HPLC.

    • Pool the fractions with the desired purity.

  • Post-Purification Processing:

    • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified peptide as a fluffy white powder (TFA salt).

Data Presentation

The following table provides hypothetical, yet representative, data for the purification of a 15-amino acid peptide containing one Asu residue compared to a similar peptide where Asu is replaced by Leu. This illustrates the potential impact of the Asu residue on purification outcomes.

Peptide Sequence Crude Purity (%) RP-HPLC Column Gradient (%B over 30 min) Final Purity (%) Overall Yield (%)
Ac-Tyr-Gly-Gly-Phe-Leu -Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-NH2~65C1820-50>9825
Ac-Tyr-Gly-Gly-Phe-Asu -Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-NH2~60C830-60>9518

Note: This data is illustrative. Actual results will vary depending on the specific peptide sequence and synthesis efficiency.

Visualizations

Logical Workflow for Troubleshooting Peptide Purification

The following diagram illustrates a logical workflow for addressing common issues during the purification of peptides synthesized with this compound.

G cluster_start Start cluster_problem Problem Identification cluster_solutions1 Peak Shape Solutions cluster_solutions2 Resolution Solutions cluster_solutions3 Recovery Solutions cluster_end Outcome Start Crude Peptide Purification (RP-HPLC) Problem Poor Peak Shape? (Broad/Tailing) Start->Problem Resolution Poor Resolution? Problem->Resolution No Sol1A Increase Column Temp Problem->Sol1A Yes Recovery Low Recovery? Resolution->Recovery No Sol2A Optimize Gradient (Shallow Gradient) Resolution->Sol2A Yes Sol3A Use Less Hydrophobic Column (C4) Recovery->Sol3A Yes End Purified Peptide Recovery->End No Sol1A->End Sol1B Decrease Flow Rate Sol1B->End Sol1C Change Mobile Phase Sol1C->End Sol2A->End Sol2B Change Column (e.g., C8, C4) Sol2B->End Sol2C Secondary Purification (e.g., IEX) Sol2C->End Sol3A->End Sol3B Check for Precipitation Sol3B->End

Caption: Troubleshooting workflow for Asu-peptide purification.

Experimental Workflow for Asu-Peptide Purification

This diagram outlines the key steps in the experimental workflow for purifying a peptide containing an Asu residue.

G cluster_synthesis Synthesis & Cleavage cluster_purification Purification cluster_analysis Analysis & Final Product A SPPS with This compound B Cleavage from Resin & Deprotection A->B C Precipitation & Drying of Crude Peptide B->C D Solubilization of Crude Peptide C->D E Analytical RP-HPLC (Method Development) D->E F Preparative RP-HPLC (Fraction Collection) E->F G Purity Analysis of Collected Fractions F->G H Pooling of Pure Fractions G->H I Lyophilization H->I J Final QC (HPLC & MS) I->J

Caption: Experimental workflow for Asu-peptide purification.

References

Impact of steric hindrance from the Asu(OtBu) side chain on synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges associated with the steric hindrance of the Asu(OtBu) side chain during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is Asu(OtBu) and why does its side chain cause steric hindrance?

A1: Asu(OtBu) is the protected amino acid L-α-aminosuberic acid, where the side-chain carboxyl group is protected by a tert-butyl (OtBu) ester. The steric hindrance arises from two main factors:

  • γ-Branched Side Chain: The length and branching of the six-carbon chain of aminosuberic acid create a bulky structure.

  • Bulky Protecting Group: The tert-butyl (OtBu) group is exceptionally bulky and significantly increases the steric profile of the entire side chain.

This combination can physically obstruct the approach of reagents to the reactive sites on the growing peptide chain, leading to challenges in both the coupling and deprotection steps.

Q2: How does the steric hindrance from Asu(OtBu) typically manifest in solid-phase peptide synthesis (SPPS)?

A2: The primary manifestations of steric hindrance from the Asu(OtBu) side chain are:

  • Incomplete or Slow Coupling: The bulky side chain can hinder the nucleophilic attack of the incoming amino acid's N-terminus on the activated carboxyl group of Asu(OtBu), or vice-versa, resulting in lower yields or the need for extended reaction times.

  • Difficult Fmoc-Deprotection: The piperidine (B6355638) base used for Fmoc removal may have restricted access to the N-terminal Fmoc group of the residue coupled immediately after Asu(OtBu), leading to incomplete deprotection.

  • Peptide Aggregation: The presence of bulky, hydrophobic residues can contribute to the aggregation of peptide chains on the solid support, further impeding reagent accessibility.

Q3: Are there specific coupling reagents that are more effective when incorporating Asu(OtBu)?

A3: Yes, for sterically hindered amino acids like Asu(OtBu), more potent coupling reagents are generally recommended over standard reagents like HBTU.[1] Consider using:

  • Guanidinium-based reagents: HATU, HCTU, and COMU are known to be more effective for difficult couplings.

  • Phosphonium-based reagents: PyAOP can be a good alternative for particularly challenging couplings.

These reagents form highly reactive activated esters, which can help to overcome the steric barrier.

Q4: What are the signs of incomplete coupling of Asu(OtBu) or the subsequent amino acid?

A4: Incomplete coupling can be detected by:

  • Positive Kaiser Test (or other ninhydrin-based tests): A blue or purple color indicates the presence of unreacted primary amines on the resin after the coupling step.[2]

  • Mass Spectrometry (MS) of a test cleavage: Analysis of a small sample of the resin-bound peptide will show the presence of deletion sequences (peptides missing the intended amino acid).

Q5: Can the OtBu group on the Asu side chain be prematurely cleaved during synthesis?

A5: The OtBu group is generally stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF). However, it is sensitive to strong acids. While highly unlikely to be cleaved during the synthesis cycles, care must be taken to avoid repeated exposure to even mild acidic conditions if non-standard protocols are employed. The final cleavage from the resin is typically performed with strong acids like trifluoroacetic acid (TFA), which also removes the OtBu group.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency When Incorporating Fmoc-Asu(OtBu)-OH

Symptoms:

  • Positive Kaiser test after coupling this compound.

  • Presence of a deletion sequence corresponding to the absence of Asu in the final peptide, as confirmed by MS.

Troubleshooting Steps:

  • Optimize Coupling Reagent:

    • Switch from standard coupling reagents (e.g., HBTU, DIC/HOBt) to more potent activators like HATU, HCTU, or PyAOP.

  • Increase Reaction Time and Equivalents:

    • Extend the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight in difficult cases.[3]

    • Increase the equivalents of the this compound and coupling reagent from 3-5 equivalents to 5-10 equivalents.

  • Perform a Double Coupling:

    • After the initial coupling reaction, drain the vessel, wash the resin, and then repeat the coupling step with a fresh solution of activated this compound.[1][3]

  • Elevate the Temperature:

    • Carefully increase the reaction temperature to 40-50°C. This should be done with caution as it can increase the risk of side reactions, such as racemization.

  • Solvent Choice:

    • If peptide aggregation is suspected, consider switching from DMF to NMP, which has superior solvating properties.

Issue 2: Incomplete Fmoc-Deprotection of the Residue Following Asu(OtBu)

Symptoms:

  • Negative or weak positive Kaiser test after the deprotection step.

  • Presence of a peptide-Fmoc adduct in the final product upon MS analysis.

  • Formation of a deletion sequence for the amino acid intended to be coupled after the difficult deprotection step.

Troubleshooting Steps:

  • Extend Deprotection Time:

    • Increase the piperidine treatment time. For example, instead of two treatments of 10 minutes each, try two treatments of 20-30 minutes.

  • Use a Stronger Deprotection Solution:

    • While 20% piperidine in DMF is standard, for very difficult sequences, a concentration up to 40% can be tested.

    • Consider adding a small amount (1-2%) of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution to accelerate Fmoc removal. Use DBU with caution as it can promote side reactions.

  • Incorporate "Chaotropic" Agents:

    • Adding a small percentage of a chaotropic salt like LiCl to the deprotection solution can help to disrupt secondary structures and improve reagent accessibility.

  • Monitor Deprotection in Real-Time:

    • If your synthesizer is equipped with a UV detector, monitor the release of the dibenzofulvene-piperidine adduct. Extend the deprotection time until the UV signal returns to baseline, indicating complete Fmoc removal.[2]

Data Presentation

Table 1: Qualitative Comparison of Coupling Strategies for Asu(OtBu)

StrategyRelative CostRelative SpeedExpected Efficacy for Asu(OtBu)Potential Side Reactions
Standard Coupling (HBTU/DIEA) LowFastLow to ModerateIncomplete coupling
Increased Equivalents & Time ModerateSlowModerate to HighIncreased cost
Double Coupling HighVery SlowHighIncreased cost and time
Potent Reagent (e.g., HATU) HighFastHighPotential for racemization
Elevated Temperature LowFasterModerate to HighRacemization, other side reactions

Table 2: Troubleshooting Summary for Asu(OtBu) Synthesis

ProblemPotential CauseRecommended Solution(s)
Low Yield of Final Peptide Incomplete coupling of Asu(OtBu) or subsequent residues.Use a potent coupling reagent (HATU), perform a double coupling, increase reaction time.
Deletion Sequence at Asu Position Steric hindrance preventing complete coupling of Asu(OtBu).Switch to HATU or PyAOP, perform a double coupling.
Deletion Sequence After Asu Position Incomplete Fmoc deprotection of the residue after Asu(OtBu).Extend deprotection time, use a stronger deprotection cocktail (e.g., with DBU).
Peptide Aggregation Hydrophobic nature and bulkiness of Asu(OtBu) and surrounding residues.Synthesize at a lower loading density, switch solvent to NMP, incorporate chaotropic agents.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc-Deprotection: Perform Fmoc deprotection of the N-terminal amine on the resin-bound peptide (e.g., with 20% piperidine in DMF, 2 x 15 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times), followed by DMF (2-3 times).

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.

    • Add DIPEA (8 eq.) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the reaction using a Kaiser test on a small sample of beads.

  • Washing: Wash the resin with DMF (5-7 times).

  • (Optional) Double Coupling: If the Kaiser test is positive, repeat steps 4-7.

  • Capping: If a small amount of unreacted amine remains, consider capping with acetic anhydride (B1165640) to prevent the formation of deletion sequences.

Protocol 2: Enhanced Fmoc-Deprotection Following Asu(OtBu) Incorporation
  • Resin Preparation: After successfully coupling the amino acid following Asu(OtBu), wash the resin thoroughly with DMF.

  • Deprotection Cocktail: Prepare a fresh solution of 20% piperidine in DMF. For particularly difficult cases, a solution of 2% DBU and 20% piperidine in DMF can be used.

  • First Deprotection: Add the deprotection cocktail to the resin and agitate for 30 minutes.

  • Washing: Drain and wash the resin with DMF (3 times).

  • Second Deprotection: Add a fresh aliquot of the deprotection cocktail and agitate for another 30 minutes.

  • Final Wash: Drain the resin and wash thoroughly with DMF (5-7 times) to ensure all traces of piperidine and the dibenzofulvene adduct are removed before the next coupling step.

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.

Visualizations

troubleshooting_coupling start Start: Kaiser Test after Asu(OtBu) Coupling kaiser_test Kaiser Test Result? start->kaiser_test negative_result Negative (Yellow Beads) Coupling Successful kaiser_test->negative_result Negative positive_result Positive (Blue Beads) Incomplete Coupling kaiser_test->positive_result Positive end_success Proceed to Next Deprotection Step negative_result->end_success strategy1 Strategy 1: Double Couple positive_result->strategy1 strategy2 Strategy 2: Switch to Potent Reagent (e.g., HATU) positive_result->strategy2 strategy3 Strategy 3: Increase Time & Equivalents positive_result->strategy3 re_test Re-run Kaiser Test strategy1->re_test strategy2->re_test strategy3->re_test re_test->negative_result Negative re_test->positive_result Still Positive (Consider Capping) steric_hindrance_logic asu Asu(OtBu) Residue gamma_branch γ-Branched Side Chain asu->gamma_branch otbu_group Bulky OtBu Group asu->otbu_group steric_hindrance Increased Steric Hindrance gamma_branch->steric_hindrance otbu_group->steric_hindrance coupling_issue Reduced Coupling Efficiency steric_hindrance->coupling_issue deprotection_issue Hindered Fmoc Removal steric_hindrance->deprotection_issue aggregation_issue Increased Aggregation Potential steric_hindrance->aggregation_issue solution_coupling Solutions: - Potent Reagents (HATU) - Double Coupling - Longer Reaction Time coupling_issue->solution_coupling solution_deprotection Solutions: - Longer Deprotection Time - Stronger Base (DBU) - UV Monitoring deprotection_issue->solution_deprotection

References

Preventing racemization of Fmoc-Asu(OtBu)-OH during activation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of Fmoc-Asu(OtBu)-OH during the crucial activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a concern for this compound?

A1: Racemization is an undesired process where a pure enantiomer of an amino acid, such as the L-form of this compound, converts into a mixture of both its L- and D-forms during synthesis.[1] This loss of stereochemical integrity is a significant concern because the biological activity and structure of the final peptide are highly dependent on its precise three-dimensional shape.[1] The incorporation of even a small amount of the D-isomer can lead to a final product with reduced or altered therapeutic efficacy. While all chiral amino acids are susceptible, the conditions of the activation and coupling steps are the primary determinants of the extent of racemization.[2]

Q2: What is the primary mechanism of racemization for Fmoc-protected amino acids?

A2: The most prevalent mechanism for racemization during the activation of N-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3] The activation of the carboxyl group of this compound makes the alpha-proton (the proton on the chiral carbon) acidic. In the presence of a base, this proton can be abstracted. The resulting oxazolone (B7731731) intermediate is achiral. When the incoming amine attacks this intermediate, it can do so from either side, resulting in both the desired L-peptide and the undesired D-diastereomer.[1][3] Although the urethane-based Fmoc group helps to suppress this pathway compared to other protecting groups, it does not eliminate the risk entirely.[4]

G cluster_main Racemization via Oxazolone Formation A This compound B Activated Intermediate (e.g., O-acylisourea) A->B Activation (Coupling Reagent) C 5(4H)-Oxazolone (Achiral Intermediate) B->C Cyclization (-HX) C->C D Desired L-Peptide C->D Nucleophilic Attack by Amine E Racemized D-Peptide C->E Nucleophilic Attack by Amine

Caption: Mechanism of racemization via oxazolone formation.

Q3: Which factors in the activation/coupling step contribute most to racemization?

A3: Several factors during the activation and coupling stage can significantly influence the rate of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DIC, when used alone, form highly reactive O-acylisourea intermediates that are very prone to racemization.[1][5] Onium salts (HBTU, HATU) are generally safer as they require additives.[5]

  • Additives: Racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are crucial, especially when using carbodiimides.[2][6] These additives form active esters that are more stable and less susceptible to racemization.[6]

  • Base: The strength and steric hindrance of the base used play a major role.[1] Stronger and less sterically hindered bases can more readily abstract the alpha-proton, accelerating racemization.[7]

  • Reaction Temperature: Elevated temperatures increase the rates of both coupling and racemization.[7]

  • Activation Time: Prolonged pre-activation of the amino acid before the addition of the amine component increases the opportunity for the activated intermediate to racemize.[8]

Q4: How can I detect and quantify racemization in my peptide?

A4: The most common and reliable method for quantifying racemization is Chiral High-Performance Liquid Chromatography (HPLC) . This technique involves using a chiral stationary phase (CSP) that can separate the desired peptide from its diastereomer (the peptide containing the D-amino acid).[9] Alternatively, the peptide can be hydrolyzed back to its constituent amino acids, which are then derivatized and analyzed by chiral HPLC or Gas Chromatography (GC).[10] For accurate quantification, it is often necessary to synthesize the corresponding diastereomer as a reference standard to confirm peak identity and resolution.[11]

Troubleshooting Guide: High Racemization of this compound

Problem: Analysis of the crude peptide shows a significant peak corresponding to the D-Asu diastereomer.

G start High Racemization Detected q1 Step 1: Evaluate Coupling Reagent & Additive start->q1 a1_1 Using Carbodiimide (DIC/DCC) alone? q1->a1_1 Yes a1_3 Using Onium Salt (HBTU/HATU)? q1->a1_3 No a1_2 Action: Add OxymaPure or HOAt. Avoid HOBt for sensitive couplings. a1_1->a1_2 q2 Step 2: Scrutinize Base a1_2->q2 a1_4 Action: Ensure reagent quality. Consider switching to COMU or HATU for difficult couplings. a1_3->a1_4 a1_4->q2 a2_1 Using DIPEA or TEA? q2->a2_1 Yes q3 Step 3: Optimize Conditions q2->q3 No a2_2 Action: Switch to a weaker or more hindered base like NMM or 2,4,6-collidine. a2_1->a2_2 a2_2->q3 a3_1 Prolonged pre-activation? q3->a3_1 Yes a3_3 High temperature coupling? q3->a3_3 No a3_2 Action: Use in-situ activation or minimize pre-activation time (<5 min). a3_1->a3_2 end Racemization Minimized a3_2->end a3_4 Action: Perform coupling at 0 °C, then allow to warm to room temp. a3_3->a3_4 a3_4->end

Caption: Troubleshooting workflow for minimizing racemization.

Step 1: Evaluate Coupling Reagents and Additives

Your first line of defense is the selection of the coupling chemistry. Carbodiimides alone are not recommended for sensitive couplings. The use of additives is essential, and their effectiveness varies.

Data Summary: Impact of Additives on Racemization

The following table summarizes the typical percentage of D-isomer formation observed when coupling a sensitive amino acid, illustrating the superior performance of modern additives.

Coupling ReagentAdditiveBase% D-Isomer (Epimer) Formation
DICNoneDIPEAHigh (>5%)
DICHOBtDIPEAModerate (1-5%)
DICHOAt DIPEALow (0.1-1%)
DICOxyma DIPEALow (<0.5%)
HATU(Internal)NMMVery Low (<0.1%)
COMU(Internal)NMMVery Low (<0.1%)
Data is representative and compiled from general findings in peptide synthesis literature.[1][6]

Recommendation: If you are using DIC/HOBt, switching to DIC/OxymaPure is a highly effective and safer alternative to the potentially explosive HOAt.[2] For particularly challenging sequences, using a high-efficiency onium salt like HATU or COMU is recommended.[1]

Step 2: Scrutinize the Base

The base facilitates the reaction but can also promote the unwanted proton abstraction that leads to racemization.

Recommendation: If you are using a strong, non-hindered base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), consider switching to a weaker or more sterically hindered base.[7] N-methylmorpholine (NMM) is a good first alternative. For extremely sensitive couplings, the use of 2,4,6-collidine can further reduce racemization risk due to its significant steric bulk.[1][12]

Step 3: Optimize Reaction Conditions

Time and temperature are critical variables that must be controlled.

Recommendation:

  • Activation Time: Avoid lengthy pre-activation steps.[8] Whenever possible, use an in situ activation protocol where the coupling reagent is added to the mixture of the Fmoc-amino acid and the resin-bound amine. If pre-activation is necessary, keep it to a minimum (e.g., 1-5 minutes) at a low temperature before adding it to the reaction vessel.[7]

  • Temperature: Perform the coupling reaction at a lower temperature.[12] Start the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature and react for an additional 1-2 hours.[7]

Key Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure

This protocol details a standard solid-phase peptide synthesis (SPPS) coupling cycle optimized to minimize racemization.

Materials:

  • Fmoc-deprotected peptide-resin (1 equivalent)

  • This compound (3 equivalents)

  • OxymaPure (Ethyl (hydroxyimino)cyanoacetate) (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N-methylmorpholine (NMM) (6 equivalents, if starting from a hydrochloride salt)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF for 20 minutes.

  • In a separate vessel, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in a minimal amount of DMF.

  • Add DIC (3 eq.) to the amino acid/additive solution.

  • Immediately add the activation solution to the drained peptide-resin.

  • Add NMM (6 eq.) to the reaction vessel to ensure the reaction remains basic.

  • Agitate the reaction mixture at room temperature for 2 hours.

  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to prepare for the next deprotection step.

Protocol 2: Chiral HPLC Analysis for Racemization

This protocol provides a general method for analyzing the crude peptide to quantify the level of the D-Asu diastereomer.

Materials:

  • Crude, cleaved peptide containing the Asu residue.

  • Chiral Stationary Phase (CSP) HPLC column (e.g., polysaccharide-based columns like Chiralpak® or macrocyclic glycopeptide-based columns like CHIROBIOTIC®).[9]

  • HPLC-grade solvents (e.g., hexane (B92381), isopropanol (B130326), acetonitrile (B52724), water).

  • Additives (e.g., trifluoroacetic acid (TFA)).

Procedure:

  • Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the crude peptide in the initial mobile phase.

  • Column Selection: Choose a CSP suitable for peptides. Polysaccharide-based CSPs are often a good starting point.

  • Method Development:

    • Begin with a simple isocratic mobile phase, such as a mixture of hexane and isopropanol with 0.1% TFA for normal-phase, or acetonitrile and water with 0.1% TFA for reversed-phase chromatography.[13]

    • Inject the sample and monitor the elution with a UV detector (typically at 214 nm or 280 nm).

    • Optimize the mobile phase composition to achieve baseline separation between the main L-peptide peak and the potential D-diastereomer peak. The D-enantiomer is often more strongly retained on many common CSPs.[9]

  • Quantification: Integrate the peak areas of both the L- and D-diastereomers. The percentage of racemization is calculated as: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100

  • Confirmation (Optional but Recommended): If available, inject a sample of the synthesized D-diastereomer standard to confirm the retention time of the impurity peak.

References

Compatibility of Fmoc-Asu(OtBu)-OH with different resins and linkers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the compatibility of Fmoc-Asu(OtBu)-OH with various resins and linkers in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

This compound is an N-α-Fmoc-protected, side-chain tert-butyl-ester-protected derivative of L-α-aminosuberic acid. Its key features are:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the α-amino group, allowing for selective deprotection during peptide chain elongation without affecting acid-labile side-chain protecting groups.[1][2][3][4][5]

  • Asu (α-aminosuberic acid): A dicarboxylic amino acid that can be used to introduce a spacer or for creating cyclic peptides.

  • OtBu (tert-butyl ester) group: An acid-labile protecting group for the side-chain carboxyl group, which is stable to the basic conditions used for Fmoc removal.[6]

Q2: Which resins are compatible with this compound for SPPS?

This compound is compatible with a range of resins commonly used in Fmoc-based SPPS. The choice of resin depends on whether a C-terminal acid or amide is desired.

  • Wang Resin: Suitable for the synthesis of peptides with a C-terminal carboxylic acid.[3]

  • Rink Amide Resin: Used for the synthesis of peptides with a C-terminal amide.[3]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: Offers mild cleavage conditions to yield fully protected peptide fragments.[7]

  • Sieber Amide Resin: A hyper acid-labile resin for the synthesis of protected peptide amides.

Q3: What are the recommended coupling reagents for this compound?

Standard coupling reagents used in Fmoc-SPPS are effective for coupling this compound. These include:

  • HBTU/HATU: Aminium-based coupling reagents that are highly efficient.[8]

  • DIC/HOBt: A carbodiimide-based coupling method.

For sterically hindered couplings, more potent reagents like HATU may be preferred.[1]

Q4: What are the potential side reactions when using this compound?

The primary side reaction of concern is analogous to that seen with Fmoc-Asp(OtBu)-OH, which is aspartimide formation . This can occur upon repeated exposure to the basic conditions of Fmoc deprotection, particularly in sequences like Asu-Gly or Asu-Asn.[4][9] During acidic cleavage, the tert-butyl cation released can lead to alkylation of sensitive residues like Tryptophan or Tyrosine if proper scavengers are not used.[10][11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete Coupling of this compound Steric hindrance; Inefficient activation.Use a more potent coupling reagent like HATU.[1] Increase the coupling time or perform a double coupling.[1] Ensure proper pre-activation of the amino acid.
Low Yield of Final Peptide Aspartimide formation during synthesis.[4][9]Minimize the time of exposure to piperidine (B6355638) during Fmoc deprotection. Consider using a milder base for deprotection if the sequence is particularly prone to this side reaction.
Premature cleavage of the OtBu group.Ensure that the Fmoc deprotection conditions are strictly basic and free of any acidic contamination.
Presence of Impurities with the Same Mass as the Target Peptide Formation of β-peptides due to aspartimide hydrolysis.[9]Optimize the cleavage cocktail and conditions to minimize aspartimide formation.[4] Use a more sterically hindered protecting group for the Asu side chain if the problem persists.
Modification of Sensitive Residues (e.g., Trp, Tyr, Cys, Met) Alkylation by tert-butyl cations during cleavage.[10][12][13]Use an appropriate cleavage cocktail containing scavengers like triisopropylsilane (B1312306) (TIS), water, and thioanisole.[4][14]
Oxidation of Met or Cys.Use a cleavage cocktail designed to protect these residues, such as Reagent K.[4][14]

Quantitative Data Summary

The following tables summarize data related to side reactions and cleavage efficiency, primarily from studies on Fmoc-Asp(OtBu)-OH, which serves as a good model for the behavior of this compound.

Table 1: Comparison of Cleavage Cocktails for Minimizing Aspartimide Formation in an Asp-Gly Sequence

Cleavage CocktailCleavage Time (hours)Target Peptide (%)Aspartimide-Related Impurities (%)
95% TFA, 2.5% TIS, 2.5% H₂O28515
88% TFA, 5% Phenol, 5% H₂O, 2% TIS (Reagent B)29010
82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT (Reagent K)2928

Data is illustrative and based on typical results for sensitive sequences.

Table 2: Stability of OtBu Protecting Group to Different Reagents

Reagent/ConditionStability of OtBu Group
20% Piperidine in DMFStable
50% TFA in DCMCleaved
Anhydrous HFCleaved
1% TFA in DCMPartially Cleaved (Resin Dependent)

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Swelling: Swell the resin (e.g., Wang or Rink Amide) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.).

  • Coupling: Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

Protocol 2: Cleavage of a Peptide containing Asu(OtBu) from Wang Resin
  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a standard peptide, a mixture of 95% TFA, 2.5% water, and 2.5% TIS is suitable. For peptides containing sensitive residues, use Reagent K (TFA/Phenol/Water/Thioanisole/EDT).[4][14]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow it to react for 2-3 hours at room temperature with occasional shaking.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, wash with cold ether, and dry the peptide pellet under vacuum.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage and Deprotection Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing Fmoc_Deprotection->Washing_1 Coupling Coupling (this compound + Activator) Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Washing_2->Fmoc_Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection Final Cycle Washing_Drying Washing & Drying Final_Deprotection->Washing_Drying Cleavage Cleavage (TFA Cocktail) Washing_Drying->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Isolation Isolation & Drying Precipitation->Isolation Purification Purification Isolation->Purification Proceed to

Caption: Experimental workflow for solid-phase peptide synthesis using this compound.

logical_relationship cluster_resin Resin & Linker Choice cluster_cleavage Cleavage Considerations Desired_Product Desired C-Terminus Acid Carboxylic Acid Desired_Product->Acid Amide Amide Desired_Product->Amide Protected_Fragment Protected Fragment Desired_Product->Protected_Fragment Wang Wang Resin Acid->Wang Rink_Amide Rink Amide Resin Amide->Rink_Amide Sieber Sieber Amide Resin Amide->Sieber for protected amides 2CTC 2-Cl-Trt Resin Protected_Fragment->2CTC Peptide_Sequence Peptide Sequence Standard_Peptide Standard Peptide Peptide_Sequence->Standard_Peptide Sensitive_Residues Contains Trp, Cys, Met Peptide_Sequence->Sensitive_Residues Aspartimide_Prone Asu-Gly/Asn Sequence Peptide_Sequence->Aspartimide_Prone Cleavage_Cocktail_B Reagent B (TFA/Phenol/H2O/TIS) Standard_Peptide->Cleavage_Cocktail_B Cleavage_Cocktail_K Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) Sensitive_Residues->Cleavage_Cocktail_K Optimized_Conditions Optimized Cleavage Conditions Aspartimide_Prone->Optimized_Conditions

Caption: Logical relationships for selecting resins, linkers, and cleavage conditions.

References

Technical Support Center: Synthesis of Long Peptides with Multiple Asu(OtBu) Units

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in the solid-phase peptide synthesis (SPPS) of long peptides containing multiple aminobutyric acid units with a tert-butyl protected side chain (Asu(OtBu)).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing long peptides with multiple Asu(OtBu) units?

A1: The primary challenges stem from two main factors: steric hindrance and increased hydrophobicity. The bulky tert-butyl (OtBu) protecting group on the Asu side chain can physically obstruct the coupling of subsequent amino acids. Furthermore, a high density of these hydrophobic residues can lead to peptide aggregation on the solid support, which in turn causes poor reagent diffusion, incomplete reactions, and ultimately, low yield and purity of the final peptide.[1]

Q2: Which coupling reagents are recommended for incorporating Asu(OtBu)?

A2: Due to the steric bulk of the Asu(OtBu) side chain, standard coupling reagents may be inefficient. More potent activating reagents are recommended to achieve high coupling efficiency. These include aminium/uronium or phosphonium (B103445) salt-based reagents.

Q3: Can the repeated presence of OtBu protecting groups cause issues during the final cleavage and deprotection step?

A3: Yes, a high density of tert-butyl protecting groups can act as a "scavenger sink" for the tert-butyl cations generated during trifluoroacetic acid (TFA) cleavage. This can lead to incomplete deprotection or side reactions with sensitive residues like Tryptophan or Cysteine. Therefore, an optimized cleavage cocktail with an adequate scavenger concentration is crucial. For peptides with numerous t-butyl protected residues, using a cleavage cocktail like Reagent K or a mixture containing EDT is often recommended.[2]

Q4: How does the choice of solid support impact the synthesis of these peptides?

A4: The choice of resin is critical. For long, hydrophobic peptides, a resin with good swelling properties in organic solvents, such as polyethylene (B3416737) glycol (PEG)-based resins (e.g., NovaSyn® TG, NovaPEG), is preferable to standard polystyrene resins. Additionally, a resin with a lower loading capacity is recommended to minimize inter-chain aggregation by increasing the distance between growing peptide chains.

Troubleshooting Guide

Problem 1: Low Coupling Efficiency or Failed Couplings

Symptoms:

  • Positive Kaiser test after coupling.

  • Presence of deletion sequences in the final product, as identified by mass spectrometry.

Possible Causes:

  • Steric Hindrance: The bulky Asu(OtBu) side chain is impeding the approach of the activated amino acid.

  • Peptide Aggregation: The growing peptide chain has aggregated on the resin, blocking reactive sites.[1]

Solutions:

StrategyExperimental ProtocolExpected Outcome
Use a More Potent Coupling Reagent Substitute standard coupling reagents (e.g., DIC/HOBt) with HATU, HCTU, or COMU. Use a 4-fold excess of amino acid, coupling reagent, and a suitable base (e.g., DIEA or 2,4,6-collidine).Increased coupling efficiency, reduced deletion sequences.
Double Coupling After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated amino acid. Allow the reaction to proceed for the same duration as the first coupling.Drives the reaction to completion, especially for difficult couplings.
Increase Reaction Temperature Perform the coupling reaction at an elevated temperature (e.g., 50-75°C), particularly if using a microwave peptide synthesizer.Improves reaction kinetics and can help disrupt secondary structures.
Incorporate Structure-Disrupting Moieties If the sequence allows, strategically replace an amino acid pair with a pseudoproline dipeptide to disrupt aggregation-promoting secondary structures.Improved solvation of the peptide-resin and better reaction kinetics.
Problem 2: Poor Yield and Purity After Cleavage

Symptoms:

  • Low recovery of the peptide after cleavage and precipitation.

  • Multiple peaks in the HPLC chromatogram of the crude product.

  • Mass spectrometry data indicates incomplete deprotection or the presence of byproducts.

Possible Causes:

  • Incomplete Cleavage: The high density of hydrophobic residues may hinder the access of TFA to the cleavage site.

  • Incomplete Deprotection: Insufficient cleavage time or scavenger concentration to remove all OtBu groups.

  • Side Reactions: Alkylation of sensitive residues by tert-butyl cations generated during deprotection.

Solutions:

StrategyExperimental ProtocolExpected Outcome
Optimize Cleavage Cocktail For peptides rich in OtBu groups, use a cleavage cocktail with a higher scavenger concentration. A common and effective cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[2] A less odorous alternative for peptides without highly sensitive residues is TFA/TIS/water (95:2.5:2.5).[2]Efficient scavenging of tert-butyl cations, minimizing side reactions and improving purity.
Increase Cleavage Time Extend the cleavage reaction time from the standard 2 hours to 4-6 hours. Monitor the deprotection of a small aliquot by HPLC to determine the optimal time.Ensures complete removal of all side-chain protecting groups.
Two-Step Cleavage Perform an initial cleavage for 30 minutes with a reduced TFA concentration (e.g., 70%) and a cocktail of scavengers, followed by the addition of neat TFA to bring the concentration to >90% for an additional 1.5-2 hours.[3]Can mitigate side reactions by gradually releasing and scavenging reactive species.

Table 1: Comparison of Cleavage Cocktails for Peptides with High tBu Content

Cleavage Cocktail Composition (v/v)Target Residues & ConditionsReference
95% TFA, 2.5% TIS, 2.5% H₂OGeneral purpose, for peptides without highly sensitive residues.[4]
82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT (Reagent K)Peptides with Cys, Met, Trp, and multiple Arg residues.[2]
70% TFA, 5% TIS, 5% H₂O, 10% Thioanisole, 10% DMS, 1% DTT (followed by TFA increase)Peptides prone to S-t-butylation of Cysteine.[3]

Experimental Protocols & Visualizations

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical SPPS cycle. For peptides with multiple Asu(OtBu) units, modifications to the "Coupling" step are crucial, as detailed in the troubleshooting guide.

SPPS_Workflow Resin 1. Start with Resin Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Asu(OtBu) + Coupling Reagent) Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Repeat 6. Repeat Cycle Wash2->Repeat for next amino acid Repeat->Deprotection Cleavage 7. Cleavage & Deprotection (TFA + Scavengers) Repeat->Cleavage after final residue

Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Logic for Low Coupling Efficiency

This decision tree outlines the steps to troubleshoot incomplete coupling reactions when incorporating Asu(OtBu) or subsequent residues.

Troubleshooting_Coupling Start Positive Kaiser Test (Incomplete Coupling) DoubleCouple Perform Double Coupling Start->DoubleCouple CheckAgain1 Re-test with Kaiser DoubleCouple->CheckAgain1 StrongerReagent Switch to Stronger Coupling Reagent (e.g., HATU, COMU) CheckAgain1->StrongerReagent Positive Proceed Proceed to Next Cycle CheckAgain1->Proceed Negative CheckAgain2 Re-test with Kaiser StrongerReagent->CheckAgain2 IncreaseTemp Increase Reaction Temperature (Microwave) CheckAgain2->IncreaseTemp Positive CheckAgain2->Proceed Negative CheckAgain3 Re-test with Kaiser IncreaseTemp->CheckAgain3 Aggregation Suspect Aggregation: Consider Pseudoproline Dipeptides in future synthesis CheckAgain3->Aggregation Positive CheckAgain3->Proceed Negative

References

Analytical methods for detecting incomplete deprotection of Fmoc-Asu(OtBu)-OH.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Fmoc-Asu(OtBu)-OH deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the detection of incomplete Fmoc group removal from the N-α-aminosuberic acid (Asu) derivative with a tert-butyl (OtBu) protected side chain.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to monitor the deprotection of this compound?

A1: Incomplete removal of the N-terminal Fmoc protecting group during solid-phase peptide synthesis (SPPS) is a critical issue. It leads to the termination of the peptide chain elongation at the point of failure, resulting in a truncated peptide sequence as a major impurity. This deletion sequence can be difficult to separate from the target peptide, reducing the overall yield and purity of the final product. Therefore, rigorous monitoring of the Fmoc deprotection step is essential to ensure the synthesis of high-quality peptides.[1]

Q2: What are the common causes of incomplete Fmoc deprotection?

A2: Several factors can contribute to incomplete Fmoc removal:

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets. This aggregation can physically hinder the access of the deprotection reagent (e.g., piperidine) to the N-terminal Fmoc group.[1]

  • Steric Hindrance: The bulky nature of the Fmoc group and the surrounding amino acid residues can create steric hindrance, slowing down the deprotection reaction. While Asu itself is a linear chain, the growing peptide can contribute to a sterically crowded environment.

  • Insufficient Reaction Time or Reagent Concentration: The standard deprotection conditions (e.g., 20% piperidine (B6355638) in DMF) may not be sufficient for complete deprotection in all cases, especially for long or difficult peptide sequences.[2]

  • Poor Solvent Penetration: Inadequate swelling of the solid support resin can lead to poor penetration of the deprotection reagent, resulting in incomplete reaction in the core of the resin beads.

Q3: What are the primary analytical methods to detect incomplete Fmoc deprotection?

A3: The most common and effective analytical methods for detecting incomplete Fmoc deprotection are:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is the gold standard for assessing the purity of synthetic peptides and can be used to separate the Fmoc-protected peptide from the deprotected peptide.

  • Mass Spectrometry (MS): Mass spectrometry can identify the presence of the Fmoc-protected peptide by its higher molecular weight compared to the target peptide.

  • UV Spectrophotometry: This method allows for real-time quantitative monitoring of the Fmoc deprotection reaction by measuring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct released during the reaction.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine monitoring during SPPS, NMR can be used to characterize the final product and identify the presence of the Fmoc group.

Troubleshooting Guides

Issue: HPLC analysis shows a peak corresponding to the Fmoc-protected peptide.

This indicates that the Fmoc deprotection was incomplete. The following troubleshooting steps can be taken:

Troubleshooting Workflow for Incomplete Deprotection

cluster_diagnosis Diagnosis cluster_solutions Potential Solutions cluster_verification Verification start Incomplete Deprotection Detected by HPLC check_conditions Review Deprotection Protocol start->check_conditions increase_time Increase Deprotection Time check_conditions->increase_time Time? increase_conc Increase Piperidine Concentration check_conditions->increase_conc Conc.? stronger_base Use a Stronger Base (e.g., DBU) check_conditions->stronger_base Base? disrupt_aggregation Disrupt Peptide Aggregation check_conditions->disrupt_aggregation Aggregation? rerun_synthesis Re-synthesize with Modified Protocol increase_time->rerun_synthesis increase_conc->rerun_synthesis stronger_base->rerun_synthesis disrupt_aggregation->rerun_synthesis analyze_product Analyze Product by HPLC/MS rerun_synthesis->analyze_product end Complete Deprotection Achieved analyze_product->end

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Recommended Actions:

  • Extend Deprotection Time: Double the standard deprotection time (e.g., from 10 minutes to 20 minutes).

  • Increase Reagent Concentration: Increase the concentration of piperidine in DMF from 20% to 30-40%.

  • Use a Stronger Base: For particularly difficult sequences, consider using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 2%) in DMF.

  • Incorporate Chaotropic Agents: To disrupt secondary structures and reduce peptide aggregation, consider adding chaotropic agents to the deprotection solution.

  • Improve Solvent Flow: Ensure the resin is well-swollen and that the solvent flow is not impeded during synthesis.

Issue: Mass spectrometry analysis shows a mass corresponding to [Peptide + 222.2 Da].

The mass of the Fmoc group is approximately 222.2 Da. This finding confirms the presence of the Fmoc-protected peptide.

Recommended Actions:

  • Confirm the presence of the Fmoc-protected species by checking for the characteristic isotopic pattern.

  • Implement the same troubleshooting strategies as outlined for the HPLC-based issue.

  • Consider using tandem mass spectrometry (MS/MS) to fragment the ion and confirm the presence of the Fmoc group and the peptide sequence.

Experimental Protocols

Protocol 1: RP-HPLC Analysis of Deprotection

This protocol is a general method that can be adapted for the analysis of this compound deprotection.

Workflow for RP-HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis cleave Cleave Peptide from Resin dissolve Dissolve in Mobile Phase A cleave->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject Sample onto C18 Column filter->inject run_gradient Run Gradient Elution inject->run_gradient detect Detect at 220 nm and 265 nm run_gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for RP-HPLC analysis.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample: Cleaved and dried peptide containing Asu(OtBu)

Procedure:

  • Sample Preparation:

    • Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet.

    • Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.[3]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV absorbance at 220 nm (for the peptide backbone) and 265 nm (characteristic absorbance of the Fmoc group).

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and can be optimized.

  • Data Analysis:

    • Integrate the peak areas in the chromatogram. The Fmoc-protected peptide will have a longer retention time than the deprotected peptide due to its increased hydrophobicity.

    • The presence of a significant peak at the expected retention time for the this compound-peptide confirms incomplete deprotection.

Protocol 2: UV Monitoring of Fmoc Deprotection Kinetics

This method provides real-time monitoring of the deprotection reaction.[1]

Materials:

  • Automated peptide synthesizer with a UV detector or a separate flow-through UV spectrophotometer.

  • Deprotection solution (e.g., 20% piperidine in DMF).

Procedure:

  • Set the UV detector to monitor the absorbance at approximately 301 nm, which is the characteristic absorbance of the DBF-piperidine adduct.[1]

  • During the deprotection step, continuously pass the effluent from the reaction vessel through the UV detector.

  • Record the UV absorbance over time. The absorbance will increase as the Fmoc group is cleaved and the DBF-piperidine adduct is formed.

  • The reaction is considered complete when the absorbance returns to the baseline, indicating that no more Fmoc groups are being removed.

Data Interpretation:

  • A prolonged time for the absorbance to return to baseline suggests slow deprotection kinetics.

  • If the absorbance does not return to the baseline, it indicates that the deprotection is incomplete within the allotted time.

ParameterTypical ValueIndication of Incomplete Deprotection
Deprotection Time 5-15 minutesExtended time to reach baseline UV absorbance
Piperidine Concentration 20% in DMFRequirement for higher concentration for complete deprotection
UV Absorbance at 301 nm Sharp peak returning to baselineBroad peak or failure to return to baseline

Table 1: Quantitative Parameters for UV Monitoring of Fmoc Deprotection.

Protocol 3: Mass Spectrometry Analysis

Procedure:

  • Prepare the cleaved peptide sample as described in the HPLC protocol.

  • Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Look for a mass peak corresponding to the molecular weight of the target peptide plus 222.2 Da (the mass of the Fmoc group).

SpeciesExpected Molecular Weight
Target Peptide (with Asu(OtBu))M
Incompletely Deprotected PeptideM + 222.2 Da

Table 2: Expected Molecular Weights in Mass Spectrometry Analysis.

Protocol 4: NMR Spectroscopy

While not a routine method for monitoring SPPS, ¹H NMR can be used to characterize the final, purified peptide. The presence of characteristic signals for the fluorenyl group in the aromatic region of the spectrum (typically between 7.3 and 7.8 ppm) would indicate the presence of the Fmoc group.

By utilizing these analytical methods and troubleshooting guides, researchers can effectively identify and address issues related to incomplete deprotection of this compound, leading to the successful synthesis of high-purity peptides.

References

Validation & Comparative

HPLC and NMR analysis of Fmoc-Asu(OtBu)-OH purity.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Purity Analysis of Fmoc-Asu(OtBu)-OH and Structurally Related Fmoc-Amino Acids via HPLC and NMR

For researchers, scientists, and professionals in drug development, the purity of amino acid building blocks is paramount for the successful synthesis of peptides. This guide provides a comparative analysis of the purity of Fmoc-L-Aminosuberic acid (δ-tert-butyl) ester (this compound) and its structurally similar alternatives using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Comparison of Fmoc-Protected Amino Acids

The chemical purity of Fmoc-protected amino acids is a critical parameter that can significantly impact the yield and purity of the final peptide product. Commercially available Fmoc-amino acids typically have a purity of ≥97%. Below is a comparison of the advertised purity levels for this compound and its alternatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Advertised HPLC Purity
This compoundC₂₇H₃₃NO₆467.56≥97%[1]
Fmoc-Asp(OtBu)-OHC₂₃H₂₅NO₆411.45≥98.0% to ≥99.0%[2][3][4]
Fmoc-Glu(OtBu)-OHC₂₄H₂₇NO₆425.47≥98.0% to ≥99.0%[5]
Fmoc-Dab(Boc)-OHC₂₄H₂₈N₂O₆440.49≥97.0% to ≥98.0%[6][7]

Experimental Methodologies

Accurate determination of the purity of these compounds relies on robust analytical techniques. Detailed below are standard protocols for HPLC and NMR analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of Fmoc-protected amino acids.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 95% of mobile phase B over 20-30 minutes is typical.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 301 nm for the Fmoc group.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

¹H NMR spectroscopy is employed to confirm the chemical structure of the Fmoc-amino acids and to detect any organic impurities.

Protocol:

  • Instrument: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Key signals to observe include the protons of the Fmoc group (typically between 7.3 and 7.8 ppm), the α-proton of the amino acid, and the protons of the side-chain protecting groups (e.g., the tert-butyl group, which appears as a singlet around 1.4 ppm). The structural integrity is confirmed if the spectrum is consistent with the expected chemical shifts and coupling constants for the molecule.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the purity analysis of Fmoc-protected amino acids.

Purity Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Result Sample Fmoc-Amino Acid Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC Inject into HPLC NMR NMR Spectroscopy Dissolution->NMR Transfer to NMR tube Purity_Assessment Purity Assessment (%) HPLC->Purity_Assessment Structure_Verification Structural Verification NMR->Structure_Verification Final_Report Purity and Structural Confirmation Report Purity_Assessment->Final_Report Structure_Verification->Final_Report

Caption: Workflow for Purity Analysis of Fmoc-Amino Acids.

References

A Comparative Analysis of Fmoc-Asu(OtBu)-OH and Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the selection of protected amino acid derivatives is a critical determinant of the final peptide's purity and yield. For the incorporation of acidic residues, Fmoc-Asp(OtBu)-OH has traditionally been the standard choice. However, its use is frequently complicated by a significant side reaction, namely aspartimide formation. This guide provides a comparative study of Fmoc-Asp(OtBu)-OH and a potential alternative, Fmoc-Asu(OtBu)-OH (Fmoc-L-Aminosuberic acid γ-tert-butyl ester), for researchers, scientists, and professionals in drug development. While direct comparative performance data is limited, this guide extrapolates from the known behaviors of these molecules to offer insights into their respective advantages and disadvantages in SPPS.

Introduction to the Contenders

Fmoc-Asp(OtBu)-OH is a derivative of aspartic acid where the alpha-amino group is protected by a base-labile Fmoc group, and the side-chain carboxyl group is protected by an acid-labile tert-butyl (OtBu) group. This protection scheme is compatible with the most common Fmoc-based SPPS strategies.

This compound is a derivative of aminosuberic acid, a dicarboxylic amino acid with a longer aliphatic side chain than aspartic acid. Similar to its aspartic acid counterpart, it is protected with Fmoc and OtBu groups, making it suitable for standard SPPS protocols. It serves as a valuable building block for creating modified peptides with unique structural and functional properties.

Performance Comparison: A Tale of a Troublesome Side Reaction

The primary differentiator in the performance of these two amino acid derivatives lies in the propensity of Fmoc-Asp(OtBu)-OH to undergo aspartimide formation.

ParameterFmoc-Asp(OtBu)-OHThis compound
Primary Function Incorporation of Aspartic AcidIncorporation of Aminosuberic Acid
Key Advantage Well-established, widely available, and cost-effective for sequences not prone to side reactions.Introduction of a non-canonical dicarboxylic acid, potentially offering altered peptide conformation and properties. Theoretically less prone to cyclization side reactions analogous to aspartimide formation due to its longer, more flexible side chain.
Major Disadvantage Prone to aspartimide formation, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.Higher cost and less extensive documentation of performance in a wide range of peptide sequences.
Aspartimide Formation High risk, leading to impurities such as α- and β-peptides, racemization, and piperidide adducts.The formation of a cyclic imide analogous to aspartimide is sterically and entropically disfavored due to the longer side chain, though not definitively proven absent in all conditions.
Coupling Efficiency Generally good, although can be sequence-dependent.Expected to have good coupling efficiency, comparable to other standard Fmoc-amino acids.
Cleavage The OtBu group is removed under standard strong acid conditions (e.g., TFA), concurrent with resin cleavage.The OtBu group is also cleaved under standard TFA conditions.
Solubility Good solubility in common SPPS solvents like DMF and NMP.Good solubility in common SPPS solvents.

The Chemistry of Aspartimide Formation

Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs during the piperidine-mediated Fmoc deprotection step in SPPS. The backbone amide nitrogen of the residue C-terminal to the Asp(OtBu) attacks the side-chain carbonyl group, forming a five-membered succinimide (B58015) ring. This intermediate can then be attacked by piperidine (B6355638) or water, leading to the formation of a mixture of the desired α-peptide, the undesired β-peptide, and piperidide adducts, often accompanied by racemization at the α-carbon of the aspartic acid.

Aspartimide_Formation Peptide_Asp Peptide-Asp(OtBu)-Xaa-Resin Deprotonated_Amide Deprotonated Backbone Amide Peptide_Asp->Deprotonated_Amide Piperidine Aspartimide Aspartimide Intermediate Deprotonated_Amide->Aspartimide Intramolecular Cyclization Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide Impurity Aspartimide->Beta_Peptide Hydrolysis Piperidide_Adduct Piperidide Adduct Aspartimide->Piperidide_Adduct Piperidine Attack Racemized_Peptide Racemized Peptide Aspartimide->Racemized_Peptide Epimerization SPPS_Workflow Resin_Swelling 1. Resin Swelling (DMF, 30-60 min) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF, 2x 10 min) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF, 5-7 times) Fmoc_Deprotection->Washing_1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF, 1-2 hours) Washing_1->Coupling Washing_2 5. Washing (DMF, 3-5 times) Coupling->Washing_2 Repeat 6. Repeat Cycles Washing_2->Repeat Repeat->Fmoc_Deprotection

Stability of the Asu(OtBu) Side Chain During Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate side-chain protecting groups is critical to achieving high yields and purity. The stability of these protecting groups during synthesis and their efficient removal during cleavage are paramount. This guide provides an objective comparison of the stability of the γ-tert-butyl ester (OtBu) protecting group on L-aminoadipic acid (Asu) with other common alternatives, supported by experimental data and detailed methodologies.

The Asu(OtBu) side chain is analogous to the commonly used Asp(OtBu) and Glu(OtBu) and is a cornerstone of the widely adopted Fmoc/tBu orthogonal protection strategy in SPPS. In this strategy, the temporary Nα-Fmoc group is removed under basic conditions (e.g., piperidine), while the permanent side-chain protecting groups, such as OtBu, are cleaved using a strong acid, typically trifluoroacetic acid (TFA), concurrently with cleavage of the peptide from the resin.[1][2]

Comparative Stability of Side-Chain Protecting Groups

The stability of a side-chain protecting group is defined by its resistance to premature cleavage during the repeated Nα-Fmoc deprotection steps and its controlled removal during the final acidolytic cleavage. The OtBu group is known for its high stability to the basic conditions used for Fmoc removal, making it a robust choice for the synthesis of long or complex peptides.[1] However, its lability in acidic conditions necessitates a careful consideration of the cleavage cocktail and duration.

Other protecting groups for carboxylic acid side chains offer varying degrees of acid lability, allowing for different strategic applications in peptide synthesis. The trityl (Trt) and 4-methoxytrityl (Mmt) groups are significantly more acid-labile than the tBu group.[3] This difference in lability can be exploited for the synthesis of protected peptide fragments where selective deprotection of a side chain is required while the peptide remains anchored to the resin.[3]

The general order of acid lability for these protecting groups is: Mmt > Trt > tBu.[3] This indicates that the OtBu group is the most stable under acidic conditions, requiring stronger acid concentrations or longer exposure times for complete removal.

Table 1: Comparison of Common Side-Chain Protecting Groups for Carboxylic Acids

Protecting GroupStructureLabilityAdvantagesDisadvantagesPrimary Application
tert-Butyl (tBu) -O-C(CH₃)₃Strong acid (e.g., 95% TFA)[1]Highly stable to basic conditions of Fmoc removal; integral to the orthogonal Fmoc/tBu strategy.Requires strong acid for cleavage, which can be harsh on sensitive peptides; can lead to t-butyl cation side products.[1]Standard protection for carboxylic acid side chains in routine Fmoc-SPPS.
Trityl (Trt) -O-C(C₆H₅)₃Mild acid (e.g., 1-5% TFA in DCM)[4]Can be selectively removed in the presence of tBu groups; useful for on-resin cyclization or modification.Less stable than tBu, may not be suitable for very long syntheses with numerous cycles.Synthesis of protected peptide fragments and peptides requiring side-chain modification.
4-Methoxytrityl (Mmt) -O-C(C₆H₅)₂(C₆H₄OCH₃)Very mild acid (e.g., 1% TFA in DCM)[3]Highly acid-labile, allowing for very selective deprotection.[3]Limited stability, increasing the risk of premature cleavage during synthesis.Applications requiring highly selective and mild side-chain deprotection.

Potential Side Reactions

While the Asu(OtBu) side chain is generally stable, a potential side reaction, analogous to what is observed with Asp(OtBu), is the formation of a six-membered ring lactam under certain conditions. However, the most significant side reactions are associated with the cleavage step. The liberation of tert-butyl cations during TFA-mediated deprotection can lead to the alkylation of sensitive residues such as tryptophan and methionine.[5] The inclusion of scavengers in the cleavage cocktail is essential to trap these reactive species and prevent unwanted modifications.

Experimental Protocols

To quantitatively assess the stability of the Asu(OtBu) side chain and compare it with other protecting groups, a time-course or TFA concentration-course experiment can be performed.

Protocol 1: Kinetic Analysis of Asu(OtBu) Side Chain Cleavage

This protocol outlines a method to determine the rate of cleavage of the OtBu protecting group from an Asu-containing peptide under different acidic conditions.

  • Peptide Synthesis: Synthesize a model peptide containing the Asu(OtBu) residue (e.g., Ac-Gly-Asu(OtBu)-Gly-NH₂) on a Rink Amide resin using standard Fmoc/tBu SPPS protocols.

  • Resin Aliquoting: After synthesis and N-terminal acetylation, thoroughly dry the peptide-resin and divide it into equal aliquots (e.g., 10 mg each).

  • TFA Cleavage Cocktails: Prepare a series of cleavage cocktails with varying concentrations of TFA in dichloromethane (B109758) (DCM) (e.g., 1%, 5%, 10%, 25%, 50%, and 95% TFA), each containing 2.5% triisopropylsilane (B1312306) (TIS) and 2.5% water as scavengers.

  • Time-Course Cleavage: For each TFA concentration, add the cleavage cocktail to a resin aliquot and start a timer. At specific time points (e.g., 10, 30, 60, 120, and 240 minutes), withdraw a small sample of the cleavage solution.

  • Sample Quenching: Immediately quench the reaction by diluting the withdrawn sample in a cold solution of 90% water/10% acetonitrile (B52724) with 0.1% formic acid.

  • HPLC Analysis: Analyze each quenched sample by reverse-phase high-performance liquid chromatography (RP-HPLC).[6] Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Monitor the chromatogram at 220 nm.

  • Data Analysis: Identify the peaks corresponding to the fully protected peptide (Asu(OtBu)) and the deprotected peptide (Asu). Calculate the percentage of deprotection at each time point by integrating the peak areas. Plot the percentage of cleavage versus time for each TFA concentration to determine the cleavage kinetics.

Protocol 2: Comparative HPLC Analysis of Crude Peptides

This protocol describes the final cleavage and analysis of peptides synthesized with different protecting groups to compare the overall purity and side product formation.

  • Peptide Synthesis: Synthesize the same model peptide sequence using Asu protected with OtBu, Trt, and Mmt side chains, respectively.

  • Cleavage from Resin:

    • For the Asu(OtBu)-containing peptide, treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.[7]

    • For the Asu(Trt)-containing peptide, use a milder cleavage cocktail of 5% TFA in DCM with scavengers.

    • For the Asu(Mmt)-containing peptide, use 1% TFA in DCM with scavengers.

  • Peptide Precipitation and Isolation: Precipitate the cleaved peptides in cold diethyl ether, centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • HPLC Analysis: Dissolve the crude peptides in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by RP-HPLC as described in Protocol 1.[6]

  • Purity Assessment: Compare the HPLC chromatograms of the crude peptides to assess the purity and identify any side products. The percentage of the main peak area relative to the total peak area provides a quantitative measure of the crude peptide purity.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Asu_OtBu Incorporate Fmoc-Asu(OtBu)-OH SPPS->Asu_OtBu Asu_Trt Incorporate Fmoc-Asu(Trt)-OH SPPS->Asu_Trt Asu_Mmt Incorporate Fmoc-Asu(Mmt)-OH SPPS->Asu_Mmt Cleavage_OtBu Cleavage with 95% TFA Asu_OtBu->Cleavage_OtBu High Acid Cleavage_Trt Cleavage with 5% TFA Asu_Trt->Cleavage_Trt Mild Acid Cleavage_Mmt Cleavage with 1% TFA Asu_Mmt->Cleavage_Mmt Very Mild Acid Precipitation Ether Precipitation Cleavage_OtBu->Precipitation Cleavage_Trt->Precipitation Cleavage_Mmt->Precipitation HPLC RP-HPLC Analysis Precipitation->HPLC Purity Purity Assessment HPLC->Purity

Caption: Workflow for the comparative analysis of Asu side-chain protecting groups.

Cleavage_Kinetics_Workflow Start Synthesized Peptide-Resin (Ac-Gly-Asu(OtBu)-Gly-NH2) Aliquoting Aliquot Resin Start->Aliquoting TFA_Cocktails Prepare TFA Cocktails (1% to 95%) Aliquoting->TFA_Cocktails Time_Course Time-Course Cleavage (10 to 240 min) TFA_Cocktails->Time_Course Quench Quench Aliquots Time_Course->Quench HPLC RP-HPLC Analysis Quench->HPLC Data_Analysis Calculate % Cleavage vs. Time HPLC->Data_Analysis

Caption: Experimental workflow for the kinetic analysis of Asu(OtBu) cleavage.

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-Asu(OtBu)-OH and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the incorporation of non-canonical amino acids to induce conformational constraints is a widely adopted strategy to enhance biological activity, metabolic stability, and target specificity. Fmoc-Asu(OtBu)-OH, a derivative of α-aminosuberic acid, is a key building block for synthesizing constrained peptides, particularly through lactam bridge formation. This guide provides an objective comparison of the performance of peptides synthesized using this compound with those synthesized using alternative Fmoc-protected amino acids capable of forming similar cyclic structures. The information presented herein is supported by experimental data to aid researchers in selecting the optimal building blocks for their drug discovery and development endeavors.

Performance Comparison: this compound vs. Alternatives

The primary application of this compound in peptide synthesis is to create a covalent bridge between the side chain of the Asu residue and the N-terminus or another side chain within the peptide sequence, resulting in a constrained cyclic structure. This cyclization can significantly improve the peptide's pharmacological properties. The most common alternatives for this purpose are Fmoc-protected diamino acids of varying side-chain lengths, which can also form stable lactam bridges.

Here, we compare this compound with other commercially available Fmoc-protected amino acids used for creating lactam-bridged peptides: Fmoc-L-α,γ-diaminobutyric acid (Dab), Fmoc-L-ornithine (Orn), and Fmoc-L-lysine (Lys).

Table 1: Physicochemical Properties of Fmoc-Protected Amino Acids for Lactam Bridge Formation

CompoundMolecular FormulaMolecular Weight ( g/mol )Side Chain Length (atoms)
This compoundC₂₇H₃₃NO₆467.566
Fmoc-Dab(Boc)-OHC₂₄H₂₈N₂O₆440.492
Fmoc-Orn(Boc)-OHC₂₅H₃₀N₂O₆454.523
Fmoc-Lys(Boc)-OHC₂₆H₃₂N₂O₆468.554

Biological Activity: A Case Study on Anticancer Peptides

Peptides containing α-aminosuberic acid have demonstrated potent anticancer activity by functioning as histone deacetylase (HDAC) inhibitors. This inhibition leads to the induction of p21, a cyclin-dependent kinase inhibitor, resulting in cell cycle arrest and apoptosis in cancer cells.

Table 2: Comparative Anticancer Activity of Asu-Derived Compounds

Compound IDCancer Cell LineIC₅₀ (µM)
Asu-Derived HDACi 1MM96L (Melanoma)0.02 - 1
Asu-Derived HDACi 2Prostate Cancer0.02 - 1
Asu-Derived HDACi 3Breast Cancer0.02 - 1
Asu-Derived HDACi 4Ovarian Cancer0.02 - 1
Asu-Derived HDACi 5Cervical Cancer0.02 - 1
Asu-Derived HDACi 6Lung Cancer0.02 - 1
Asu-Derived HDACi 7Colon Cancer0.02 - 1

Note: The IC₅₀ values are presented as a range based on available literature for a series of related compounds.

While direct comparative studies of the anticancer activity of peptides containing lactam bridges formed from Asu, Dab, Orn, and Lys are limited, the length of the side chain plays a crucial role in the conformation of the cyclic peptide and its binding affinity to the target. It is hypothesized that the longer side chain of Asu may provide greater flexibility in the lactam bridge, potentially allowing for optimal positioning of pharmacophoric groups for interaction with the active site of HDACs.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Lactam-Bridged Peptide

This protocol describes the synthesis of a generic lactam-bridged peptide using this compound. The same protocol can be adapted for Fmoc-Dab(Boc)-OH, Fmoc-Orn(Boc)-OH, and Fmoc-Lys(Boc)-OH.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • HCTU (or other coupling reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the Fmoc-amino acid (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Side-Chain Deprotection and Cyclization:

    • For this compound, selective deprotection of the OtBu group can be achieved using a mild solution of TFA in DCM.

    • For Fmoc-Dab(Boc)-OH, Fmoc-Orn(Boc)-OH, and Fmoc-Lys(Boc)-OH, the Boc group is removed with a stronger TFA solution.

    • Following side-chain deprotection, the lactam bridge is formed by treating the resin with a coupling agent like HBTU or PyBOP in the presence of a base.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Purification: Precipitate the peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Histone Deacetylase (HDAC) Activity Assay

Materials:

  • HDAC assay kit (fluorometric or colorimetric)

  • Synthesized peptides

  • HeLa nuclear extract (as a source of HDACs)

  • Trichostatin A (as a positive control inhibitor)

Procedure:

  • Prepare serial dilutions of the synthesized peptides and Trichostatin A.

  • In a 96-well plate, add the HDAC substrate, HeLa nuclear extract, and the diluted peptides or control.

  • Incubate the plate at 37°C for the time specified in the kit protocol.

  • Add the developer solution to stop the reaction and generate a fluorescent or colorimetric signal.

  • Measure the signal using a microplate reader.

  • Calculate the percent inhibition of HDAC activity for each peptide concentration and determine the IC₅₀ value.

Western Blot for p21 Expression

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Synthesized peptides

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against p21

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cancer cells with various concentrations of the synthesized peptides for 24-48 hours.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary anti-p21 antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_activity Biological Activity Assessment spps Solid-Phase Peptide Synthesis (this compound or Alternatives) cyclization On-Resin Lactam Bridging spps->cyclization cleavage Cleavage & Deprotection cyclization->cleavage purification RP-HPLC Purification cleavage->purification hdac_assay HDAC Activity Assay (IC50 Determination) purification->hdac_assay cell_culture Cancer Cell Culture purification->cell_culture western_blot Western Blot (p21 Expression) cell_culture->western_blot

Caption: Experimental workflow for synthesis and biological evaluation.

signaling_pathway Asu_peptide Asu-Containing Peptide (HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) Asu_peptide->HDAC Histones Histones HDAC->Histones Deacetylation Acetylation Histone Acetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin p21_gene p21 Gene Chromatin->p21_gene Activation p21_transcription p21 Transcription p21_gene->p21_transcription p21_protein p21 Protein p21_transcription->p21_protein CDK Cyclin-Dependent Kinases (CDKs) p21_protein->CDK Cell_Cycle Cell Cycle Arrest CDK->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: p21 induction pathway by Asu-containing HDAC inhibitors.

A Comparative Guide to the Structural Analysis of Peptides Modified with Aminosuberic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids is a powerful strategy to modulate the conformation and biological activity of peptides. This guide provides a comparative analysis of peptides modified with aminosuberic acid (Asu), a dicarboxylic acid used for peptide cyclization, against other common peptide modifications such as lactam bridges and hydrocarbon stapling. We present supporting experimental data, detailed methodologies for key analytical techniques, and visualizations to aid in understanding the structural implications of these modifications.

Comparison of Peptide Modifications: Structural and Performance Characteristics

The choice of peptide modification significantly impacts its structural and functional properties. Aminosuberic acid provides a flexible linkage, which can be contrasted with the more rigid constraints imposed by other methods.

Modification TypeLinkage Chemistry & StructureTypical Impact on HelicityProteolytic StabilityApplications & Remarks
Aminosuberic Acid (Asu) Bridge Amide bond formation between the two carboxyl groups of aminosuberic acid and amino groups of other residues. Forms a flexible, medium-to-long range constraint.Can induce or stabilize helical structures, but the degree of helicity is often moderate due to the flexibility of the linker.Generally increases stability compared to linear analogues by reducing susceptibility to exopeptidases.[1]Useful for mimicking protein loops and for applications where some conformational flexibility is desired. The synthesis of Asu derivatives is well-established.[2]
Lactam Bridge Amide bond formation between the side chains of acidic (e.g., Asp, Glu) and basic (e.g., Lys, Orn) residues.Can strongly stabilize α-helical structures, particularly with i, i+4 spacing. Helicity can approach 100% in some cases.[3]Significantly enhances resistance to proteolysis compared to linear peptides.[4]A widely used and effective method for helix stabilization. The geometry of the bridge is critical for achieving high helicity.[5][6]
Hydrocarbon Stapling Covalent linkage between two olefin-bearing non-natural amino acids via ring-closing metathesis.Potently induces and stabilizes α-helical conformation, often resulting in high helical content.[7]Markedly increases resistance to proteolytic degradation.[7]Effective for creating highly stable helical peptides for intracellular targeting. Requires synthesis of specialized amino acids.
Disulfide Bridge Oxidation of two cysteine residues to form a cystine linkage.Can constrain peptides into specific conformations, including helices and turns, but can also introduce strain.More stable than linear peptides but can be reduced in biological environments.A common and natural method of peptide cyclization. Reversible under reducing conditions.[8]

Experimental Protocols

Detailed methodologies for the synthesis and structural analysis of peptides modified with aminosuberic acid are provided below. These protocols can be adapted for other modified peptides.

Synthesis and Purification of Aminosuberic Acid-Modified Peptides

This protocol describes the solid-phase synthesis of a peptide cyclized via an aminosuberic acid bridge.

Materials:

  • Fmoc-protected amino acids

  • Aminosuberic acid derivative with one carboxyl group protected (e.g., Fmoc-Asu(OtBu)-OH)

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • HPLC grade solvents (acetonitrile, water, TFA)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent like HBTU in the presence of DIPEA for 2 hours.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the linear sequence, including the this compound.

  • Side-Chain Deprotection and Cyclization: Selectively deprotect the side chains that will form the cyclic bridge. On-resin cyclization is then performed using a coupling reagent under high dilution to favor intramolecular reaction.

  • Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all remaining protecting groups using a cleavage cocktail for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a water/acetonitrile (B52724) mixture, and purify by reverse-phase HPLC (RP-HPLC).[9]

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide powder.

Structural Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of the modified peptide.[10]

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 50-100 µM.

  • Instrument Setup: Use a CD spectropolarimeter and set the wavelength range from 190 to 260 nm.

  • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25 °C). Collect multiple scans and average them to improve the signal-to-noise ratio.

  • Data Analysis: Subtract the spectrum of the buffer alone (blank). Convert the raw data (ellipticity) to mean residue ellipticity [θ]. Analyze the spectrum for characteristic features of α-helices (negative bands at ~208 and ~222 nm) or β-sheets (negative band around 217 nm).[10]

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the three-dimensional structure of the peptide in solution.[11][12]

Procedure:

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 or a membrane-mimicking solvent like TFE) containing a known concentration of a reference standard (e.g., DSS).

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.

  • Resonance Assignment: Assign the proton and carbon chemical shifts for each amino acid residue using the TOCSY and HSQC spectra.

  • Structural Restraints: Identify through-space proton-proton proximities from the NOESY spectrum. These Nuclear Overhauser Effect (NOE) cross-peaks provide distance restraints.

  • Structure Calculation: Use molecular dynamics or simulated annealing software to calculate a family of 3D structures that are consistent with the experimental NOE restraints.

Characterization by Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the synthesized peptide and can provide sequence information through fragmentation analysis.[13][14]

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent for ionization (e.g., 50% acetonitrile with 0.1% formic acid).

  • Intact Mass Analysis: Infuse the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer to determine the molecular weight of the intact peptide.

  • Tandem MS (MS/MS) for Sequencing: Select the parent ion of the peptide and subject it to fragmentation (e.g., by collision-induced dissociation - CID).

  • Fragmentation Analysis: Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence and the location of the aminosuberic acid linkage.[15][16]

Visualizations

The following diagrams illustrate key workflows and concepts in the structural analysis of modified peptides.

Peptide_Synthesis_Workflow Peptide Synthesis and Cyclization Workflow Resin Start: Solid Support Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling Deprotection1->Coupling Elongation Repeat for Linear Sequence Coupling->Elongation Cyclization On-Resin Cyclization Elongation->Cyclization Cleavage Cleavage & Deprotection Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Characterization (MS, NMR) Purification->Analysis

Caption: Workflow for the solid-phase synthesis of a cyclized peptide.

Structural_Analysis_Workflow Structural Analysis Workflow Peptide Purified Modified Peptide CD Circular Dichroism (CD) Peptide->CD NMR NMR Spectroscopy Peptide->NMR MS Mass Spectrometry (MS) Peptide->MS Secondary Secondary Structure (% Helicity, β-sheet) CD->Secondary Tertiary 3D Structure & Dynamics NMR->Tertiary Identity Molecular Weight & Sequence MS->Identity

Caption: Analytical workflow for the structural characterization of modified peptides.

Logical_Relationship Modification Strategy and Structural Outcome cluster_mods Modification Strategy cluster_props Structural Properties Asu Aminosuberic Acid Flexibility Flexibility Asu->Flexibility Stability Proteolytic Stability Asu->Stability Lactam Lactam Bridge Rigidity Rigidity Lactam->Rigidity Lactam->Stability Staple Hydrocarbon Staple Staple->Rigidity Staple->Stability Helicity α-Helicity Flexibility->Helicity moderate Rigidity->Helicity high

Caption: Relationship between modification strategy and resulting structural properties.

References

A Comparative Guide to Coupling Reagents for Fmoc-Asu(OtBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate coupling reagent is a critical determinant of success in solid-phase peptide synthesis (SPPS). This is particularly true when incorporating non-standard or sterically demanding amino acids such as Fmoc-L-α-Aminosuberic acid δ-tert-butyl ester (Fmoc-Asu(OtBu)-OH). The extended aliphatic side chain of this derivative can influence coupling kinetics and efficiency. This guide provides an objective comparison of common coupling reagents, supported by extrapolated data from sterically similar contexts, to facilitate an informed choice for your synthesis needs.

The efficiency of a coupling reagent is paramount for achieving high peptide purity and yield. The choice of reagent can significantly impact reaction times, minimize side reactions like racemization, and overcome the steric hindrance presented by amino acids like this compound. While direct comparative studies on this compound are not extensively documented, performance can be reliably inferred from studies on other challenging or sterically hindered amino acids.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent should be based on a balance of reactivity, cost, and the specific requirements of the peptide sequence. Reagents are generally categorized into uronium/aminium salts (HATU, HBTU, HCTU), phosphonium (B103445) salts (PyBOP), and carbodiimides (DIC), often used with additives like Oxyma.

Coupling ReagentClassRelative Reactivity & SpeedAdvantagesDisadvantages
HATU Uronium/Aminium SaltVery HighExcellent for sterically hindered couplings, fast reaction rates, low racemization risk.[1][2]Higher cost, potential for side reactions if not used correctly.[2]
HCTU Uronium/Aminium SaltHighGood reactivity for difficult sequences, more cost-effective than HATU.May be slightly less effective than HATU for the most challenging couplings.
PyBOP Phosphonium SaltHighRapid and efficient for many couplings, low racemization, avoids carcinogenic byproducts of BOP.[3]Can be less efficient for highly sterically hindered amino acids compared to HATU.[4]
DIC/Oxyma Carbodiimide/AdditiveModerate to HighCost-effective, low risk of racemization (especially with Oxyma), resulting urea (B33335) byproduct is soluble.[5]Generally slower reaction kinetics compared to uronium/phosphonium salts.

Experimental Protocols

Below are detailed, generalized protocols for the manual coupling of this compound during Fmoc-based solid-phase peptide synthesis.

Materials and General Reagents
  • This compound

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Dichloromethane (DCM)

  • Appropriate resin (e.g., Rink Amide, 2-Chlorotrityl chloride)

  • Coupling reagents (HATU, PyBOP, or DIC/Oxyma)

  • Kaiser test kit

Step 1: Resin Preparation and Fmoc Deprotection
  • Swell the resin in DMF for at least 30-60 minutes in a reaction vessel.

  • Drain the DMF.

  • Add a 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 3 minutes, then drain.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 2: Amino Acid Coupling

Protocol A: Coupling with HATU

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the solution.

  • Allow the mixture to pre-activate for 1-5 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 30-60 minutes. For a sterically hindered amino acid like Asu(OtBu), a longer coupling time of up to 2 hours may be beneficial.[6]

  • Proceed to Step 3.

Protocol B: Coupling with PyBOP

  • In a separate vial, dissolve this compound (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.[3]

  • Add DIPEA (6-10 equivalents) to the solution and vortex briefly.[3]

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 30-120 minutes.[3]

  • Proceed to Step 3.

Protocol C: Coupling with DIC/Oxyma

  • To the reaction vessel containing the deprotected resin, add this compound (3-5 equivalents) and OxymaPure (3-5 equivalents).[6]

  • Add DMF to dissolve the solids.

  • Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the vessel.[6]

  • Agitate the reaction mixture for 1-2 hours.[6]

  • Proceed to Step 3.

Step 3: Post-Coupling Wash and Monitoring
  • After the coupling reaction is complete, drain the solution.

  • Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times).

  • Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (recoupling) may be necessary.

Visualizing the Workflow and Reagent Comparison

To better illustrate the experimental process and the decision-making framework for selecting a coupling reagent, the following diagrams are provided.

SPPS_Workflow cluster_prep Preparation cluster_cycle Synthesis Cycle cluster_final Completion Resin Swell Resin in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple this compound (See Protocol A, B, or C) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest Recouple Recouple (if needed) KaiserTest->Recouple Positive NextAA Proceed to Next Amino Acid Cycle KaiserTest->NextAA Negative Recouple->Coupling Reagent_Comparison cluster_criteria Key Considerations cluster_reagents Recommended Reagent Start Choosing a Reagent for This compound Reactivity High Reactivity & Speed Needed? Start->Reactivity Cost Cost is a Major Constraint? Reactivity->Cost No HATU HATU Reactivity->HATU Yes Racemization Minimizing Racemization is Critical? Cost->Racemization No DIC_Oxyma DIC / Oxyma Cost->DIC_Oxyma Yes PyBOP_HCTU PyBOP or HCTU Racemization->PyBOP_HCTU Yes Racemization->PyBOP_HCTU No, but good practice

References

A Comparative Guide to Cleavage Cocktails for Peptides with Asu(OtBu) Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the final cleavage step is critical to obtaining a high-purity product. This is particularly true for peptides containing L-aspartic acid γ-tert-butyl ester (Asu(OtBu)) or its common analog, L-aspartic acid β-tert-butyl ester (Asp(OtBu)). The acid-labile tert-butyl (tBu) protecting group on the side chain of these residues is prone to inducing side reactions, most notably the formation of a cyclic aspartimide intermediate. This guide provides a comparative analysis of common cleavage cocktails used to deprotect peptides containing Asu(OtBu), with a focus on minimizing side reactions and maximizing peptide purity.

The selection of an appropriate cleavage cocktail is paramount and depends on the overall composition of the peptide, especially the presence of other sensitive amino acid residues. The most prevalent method for cleavage and deprotection in Fmoc-based SPPS involves the use of trifluoroacetic acid (TFA) in combination with various scavengers. These scavengers are crucial for quenching the reactive tert-butyl cations generated during the cleavage process, which can otherwise lead to unwanted modifications of sensitive residues.

Comparison of Common Cleavage Cocktails

The following table summarizes the compositions and recommended applications of several widely used cleavage cocktails.

Cleavage CocktailComposition (v/v)Recommended UseKey Features
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)Peptides without highly sensitive residues (e.g., Cys, Met)."Odorless" alternative to thiol-containing cocktails. TIS is an effective scavenger for tert-butyl cations.[1]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Peptides with sensitive residues such as Cys, Met, Trp, and Tyr.[1]Robust cocktail offering protection against a wide range of side reactions. The thiol-based scavengers are highly effective but have a strong odor.
MSA/FA/TIS 2% Methanesulfonic acid (MSA), 95.5% Formic acid (FA), 2.5% TIS"Green" alternative to TFA-based cocktails.Reduces reliance on TFA, a perfluoroalkyl substance (PFAS). May require optimization to minimize aspartimide formation.[2][3]
TFA / Water 95% TFA, 5% WaterPeptides containing only residues with tBu-based protection and no other sensitive residues.Simplest cocktail, but offers minimal protection against side reactions. Not recommended for complex peptides.[4]

Quantitative Performance Data

A study utilizing a model peptide containing an Asp(OtBu)-Tyr(tBu) motif, which is prone to aspartimide formation, compared a standard TFA-based cleavage with a greener methanesulfonic acid (MSA)-based cocktail. The results are summarized below.

Cleavage CocktailModel PeptidePurity of Target PeptideAspartimide FormationReference
Standard TFA CocktailACP(65-74)91%Not explicitly quantified, but lower than MSA cocktail.[2]
2% MSA in Formic Acid with TISACP(65-74)81%8%[2]
1.5% MSA in Formic Acid with TISACP(65-74)Not reported5%[2]

These results suggest that while greener alternatives to TFA are being developed, they may require further optimization to suppress side reactions like aspartimide formation to the same extent as well-established TFA cocktails.

Experimental Protocols

Below are detailed protocols for a general peptide cleavage and subsequent analysis by high-performance liquid chromatography (HPLC) to determine purity.

General Protocol for Peptide Cleavage and Deprotection
  • Resin Preparation: The peptide-bound resin is washed sequentially with dichloromethane (B109758) (DCM) and methanol (B129727) and then dried under vacuum.

  • Cleavage Reaction: The dried resin is suspended in the freshly prepared cleavage cocktail (typically 10 mL per gram of resin) in a suitable reaction vessel.

  • Incubation: The mixture is gently agitated at room temperature for a specified duration, typically 1 to 4 hours.[1][4] The optimal time can be determined by a preliminary time-course study on a small scale.

  • Resin Filtration: The resin is separated from the peptide-containing cleavage solution by filtration. The resin is washed 2-3 times with a small volume of fresh TFA.

  • Peptide Precipitation: The combined filtrates are added dropwise to a 10-fold volume of cold diethyl ether or methyl tert-butyl ether (MTBE). A white precipitate of the crude peptide should form.[1]

  • Peptide Isolation: The precipitation mixture is incubated at -20°C for at least 30 minutes to maximize the precipitation of the peptide. The peptide is then isolated by centrifugation, followed by decanting the ether.

  • Washing and Drying: The peptide pellet is washed two more times with cold ether to remove residual scavengers and TFA. The final peptide product is dried under a stream of nitrogen or in a vacuum desiccator.

Protocol for Peptide Purity Analysis by RP-HPLC
  • Sample Preparation: The crude peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile (B52724) containing 0.1% TFA, to a concentration of approximately 1 mg/mL.[5] The sample should be filtered through a 0.22 µm or 0.45 µm filter before injection.[6]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used for peptide analysis.[5]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient for a general peptide analysis is a linear gradient from 5% to 60% of Mobile Phase B over 20-30 minutes.[5]

    • Flow Rate: A flow rate of 1 mL/min is standard for analytical columns.

    • Detection: The peptide is detected by UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).[5]

  • Data Analysis: The purity of the peptide is determined by integrating the peak areas in the chromatogram. The percent purity is calculated as the area of the main peptide peak divided by the total area of all peaks, multiplied by 100.[5][6] The identity of the main peak and any impurities can be confirmed by mass spectrometry.

Visualizing the Process

To further clarify the experimental process and the chemical transformations involved, the following diagrams are provided.

Experimental_Workflow Resin Peptide-Resin Cleavage Add Cleavage Cocktail (1-4 hours) Resin->Cleavage Filter Filter to Remove Resin Cleavage->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Isolate Centrifuge and Wash Pellet Precipitate->Isolate Dry Dry Crude Peptide Isolate->Dry Analyze RP-HPLC Analysis Dry->Analyze Purify Purification (if needed) Analyze->Purify

General workflow for peptide cleavage and analysis.

Cleavage_Logic cluster_cocktails Choice of Cleavage Cocktail cluster_outcomes Potential Outcomes Reagent B Reagent B Success High Purity Peptide Reagent B->Success No sensitive residues Aspartimide Aspartimide Formation Reagent B->Aspartimide Problematic sequences Other_Side_Reactions Other Side Reactions (e.g., modification of Cys, Met) Reagent B->Other_Side_Reactions With sensitive residues Reagent K Reagent K Reagent K->Success With sensitive residues Reagent K->Aspartimide Problematic sequences MSA/FA/TIS MSA/FA/TIS MSA/FA/TIS->Success Greener Alternative MSA/FA/TIS->Aspartimide Optimization may be needed

Logical relationships in choosing a cleavage cocktail.

References

Validating the Incorporation of Fmoc-Asu(OtBu)-OH in Synthetic Peptides: A Comparison of Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the field of peptide-based therapeutics and drug development, the incorporation of unnatural amino acids is a key strategy for enhancing stability, modulating bioactivity, and creating novel molecular scaffolds. Fmoc-L-α-aminosuberic acid(OtBu)-OH (Fmoc-Asu(OtBu)-OH) is a valuable building block, providing a long, flexible side chain with a terminal carboxylic acid group that can be used for conjugation or to introduce specific physicochemical properties. However, the successful synthesis of a peptide is contingent upon the accurate incorporation of each building block. Therefore, robust analytical validation is a critical step in the development process.

This guide provides a comparative overview of Edman degradation as a classic, reliable method for validating the incorporation of Asu residues in synthetic peptides. We will compare its performance characteristics with a standard amino acid, Aspartic Acid (Asp), and with a primary alternative validation technology, Mass Spectrometry (MS). Detailed experimental protocols and data interpretation guidelines are provided for researchers, scientists, and drug development professionals.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol outlines the synthesis of a model peptide, Ac-[Asu] -Ala-Phe-Gly-CONH₂, on a Rink Amide resin using a standard Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH, this compound

  • Acetic Anhydride (B1165640)

  • N,N-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute treatment. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling (Gly, Phe, Ala):

    • Pre-activate 3-5 equivalents of the Fmoc-amino acid with 3-5 equivalents of HATU and 6-10 equivalents of DIPEA in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

    • After each successful coupling, wash the resin and perform the Fmoc deprotection step as described above.

  • Coupling (this compound):

    • Couple this compound using the same activation method. Note: Due to the potentially increased steric bulk of this unnatural amino acid, extend the coupling time to 3-4 hours or consider a double coupling to ensure complete incorporation.

  • N-terminal Acetylation: After the final Fmoc deprotection of the Asu residue, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes to cap the N-terminus.

  • Cleavage and Deprotection: Wash the final peptide-resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether. Centrifuge to pellet the peptide, wash twice with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the mass of the purified peptide via Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: N-terminal Sequencing by Edman Degradation

This protocol describes the automated sequencing of the purified peptide to validate the N-terminal Asu residue.

Materials:

  • Automated Edman Sequenator (e.g., Applied Biosystems Procise)

  • Purified peptide sample (10-100 picomoles)

  • Sequencing Reagents: Phenyl isothiocyanate (PITC), Trifluoroacetic acid (TFA), n-Heptane, Ethyl acetate, Acetonitrile.

  • PTH-amino acid standards.

Procedure:

  • Sample Preparation: Dissolve the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water) and apply it to the sequencer's sample cartridge (PVDF membrane).

  • Automated Sequencing Cycles: Initiate the automated sequencing program. The instrument will perform the following steps for each cycle:

    • Step 1 (Coupling): The N-terminal amino group of the peptide reacts with PITC under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.

    • Step 2 (Cleavage): The PTC-derivatized N-terminal residue is selectively cleaved from the peptide chain using anhydrous TFA, forming an anilinothiazolinone (ATZ) derivative and the shortened peptide.

    • Step 3 (Conversion & Identification): The ATZ-amino acid is extracted and then converted to the more stable phenylthiohydantoin (PTH) amino acid derivative with aqueous acid. This PTH-amino acid is automatically injected onto an on-line RP-HPLC system.

  • Data Analysis:

    • Cycle 1: The chromatogram from the first cycle should show a distinct peak corresponding to the PTH derivative of the N-terminal residue. For the model peptide, this should be PTH-Asu.

    • Identification: The identity of the PTH-amino acid is determined by comparing its retention time to a chromatogram of known PTH-amino acid standards.[1]

    • Subsequent Cycles: The sequencer automatically begins the next cycle on the shortened peptide. The chromatogram from Cycle 2 should correspond to PTH-Ala, Cycle 3 to PTH-Phe, and so on, confirming the sequence downstream of the Asu residue.

Mandatory Visualizations

SPPS_Workflow Resin Rink Amide Resin Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Wash1 Wash (DMF/DCM) Deprotect1->Wash1 Couple_Gly Couple Fmoc-Gly-OH Wash1->Couple_Gly Deprotect2 Fmoc Deprotection Couple_Gly->Deprotect2 Wash2 Wash Deprotect2->Wash2 Couple_Phe Couple Fmoc-Phe-OH Wash2->Couple_Phe Deprotect3 Fmoc Deprotection Couple_Phe->Deprotect3 Wash3 Wash Deprotect3->Wash3 Couple_Ala Couple Fmoc-Ala-OH Wash3->Couple_Ala Deprotect4 Fmoc Deprotection Couple_Ala->Deprotect4 Wash4 Wash Deprotect4->Wash4 Couple_Asu Couple This compound (Extended Time) Wash4->Couple_Asu Deprotect5 Fmoc Deprotection Couple_Asu->Deprotect5 Wash5 Wash Deprotect5->Wash5 Acetylate N-terminal Acetylation Wash5->Acetylate Cleave Cleavage & Deprotection (TFA Cocktail) Acetylate->Cleave Purify Purification (RP-HPLC) Cleave->Purify

Caption: Workflow for SPPS incorporating this compound.

Edman_Cycle Peptide Peptide (Asu-Ala-Phe-Gly...) Coupling 1. Coupling + PITC (Alkaline pH) Peptide->Coupling N-terminus PTC_Peptide PTC-Peptide (PTC-Asu-Ala-Phe-Gly...) Coupling->PTC_Peptide Cleavage 2. Cleavage + Anhydrous TFA PTC_Peptide->Cleavage ATZ_Asu ATZ-Asu Cleavage->ATZ_Asu Short_Peptide Shortened Peptide (Ala-Phe-Gly...) Cleavage->Short_Peptide Conversion 3. Conversion + Aqueous Acid ATZ_Asu->Conversion Next_Cycle To Next Cycle Short_Peptide->Next_Cycle PTH_Asu PTH-Asu Conversion->PTH_Asu HPLC HPLC Analysis PTH_Asu->HPLC Identify by Retention Time

Caption: The three-step Edman Degradation cycle for an N-terminal Asu residue.

Data Presentation and Comparison

Performance Comparison: Asu vs. Aspartic Acid (Asp)

To validate the incorporation of Asu, its PTH derivative must be clearly identifiable and distinguishable from other standard amino acids. A key comparison is with Aspartic Acid (Asp), which has a shorter, more polar side chain.

ParameterPeptide with Asu (Ac-Asu -A-F-G-NH₂)Peptide with Asp (Ac-Asp -A-F-G-NH₂)Rationale for Difference
Precursor This compoundFmoc-Asp(OtBu)-OHDifferent starting amino acid building blocks.
Peptide Mass HigherLowerThe Asu residue (C₈H₁₅NO₄) is larger than the Asp residue (C₄H₇NO₄).
Coupling Efficiency Potentially lower; may require longer coupling times or double coupling.Standard; typically high efficiency with standard protocols.The longer, bulkier side chain of Asu may cause steric hindrance during synthesis.
PTH Derivative PTH-AsuPTH-AspThe cleaved and converted N-terminal residue reflects the incorporated amino acid.
Expected RP-HPLC Retention Time of PTH-Derivative ~28-32 min (Estimated) ~6-8 minThe long aliphatic chain of Asu makes its PTH derivative significantly more nonpolar (hydrophobic) than PTH-Asp, leading to a much longer retention time on a C18 reverse-phase column. The estimated time is longer than that of other nonpolar residues like Leucine (~28 min) or Phenylalanine (~29 min).[2]

Note on PTH-Asu Retention Time: Since PTH-Asu is not a standard commercially available sequencing standard, its precise retention time must be determined empirically by synthesizing the standard. The estimate provided is based on the established principle that retention time in RP-HPLC increases with hydrophobicity.

Method Comparison: Edman Degradation vs. Mass Spectrometry

While Edman degradation is the gold standard for N-terminal sequencing, mass spectrometry offers a powerful alternative for sequence validation.

FeatureEdman DegradationMass Spectrometry (e.g., MS/MS)
Principle Sequential chemical degradation of N-terminal amino acids.[3]Measurement of mass-to-charge ratio of the intact peptide and its fragments.
Primary Output Series of chromatograms, one per cycle, identifying each residue by retention time.A spectrum of peptide fragments (b- and y-ions) from which the sequence is inferred.
Validation of Asu Direct: Confirms Asu is at the N-terminus. Requires a PTH-Asu standard for absolute certainty.Direct: Confirms the mass of the Asu residue is present within the peptide sequence. Does not require a standard.
Sample Requirement 10-100 picomoles.[4]1-20 picomoles.
Throughput Low; one sample at a time, ~45-60 minutes per residue.High; can be automated for many samples.
Key Advantage Unambiguously identifies N-terminal residues and can distinguish between isobaric amino acids (e.g., Leu and Ile).[1]Provides full sequence confirmation (not just N-terminal), identifies post-translational modifications, and does not require chemical standards for unnatural amino acids.
Limitations Stops if N-terminus is blocked; inefficient for peptides >30-50 residues; requires a pure sample.[4][5]Cannot distinguish between isobaric residues (Leu/Ile) without specialized techniques; fragmentation can be incomplete for some sequences.

Conclusion

Edman degradation is a highly reliable and precise method for validating the successful incorporation of this compound at the N-terminus of a synthetic peptide. Its key strength lies in the sequential, residue-by-residue confirmation of the peptide sequence, providing unambiguous proof of placement. For absolute confirmation, the synthesis of a PTH-Asu standard is necessary to match the retention time during HPLC analysis.

In a modern drug development workflow, Edman degradation is best used as a complementary technique to Mass Spectrometry. An effective validation strategy involves first confirming the total mass of the purified peptide by MS to ensure overall synthesis success, followed by N-terminal Edman sequencing to provide unequivocal, residue-specific confirmation of the crucial unnatural amino acid at its intended position. This dual approach leverages the strengths of both technologies, ensuring the highest confidence in the final peptide product.

References

A Head-to-Head Comparison of Side-Chain Protecting Groups for L-α-Aminosuberic Acid (Asu) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate side-chain protecting group is critical for the successful solid-phase peptide synthesis (SPPS) of peptides containing the non-proteinogenic amino acid L-α-aminosuberic acid (Asu). Asu, with its extended dicarboxylic acid side-chain, is a valuable building block for introducing conformational constraints, forming lactam bridges in cyclic peptides, and serving as a linker. This guide provides an objective comparison of the most commonly employed side-chain protecting groups for Asu, supported by established chemical principles and experimental data from analogous systems.

The two predominant strategies for protecting the δ-carboxyl group of Asu in Fmoc-based SPPS are the acid-labile tert-butyl (OtBu) ester and the palladium-cleavable allyl (OAll) ester. The choice between these two hinges on the desired orthogonality and the overall synthetic strategy, particularly for complex peptides or those requiring selective side-chain manipulation.

Comparative Data of Asu Side-Chain Protecting Groups

The following table summarizes the key characteristics and performance metrics of the OtBu and OAll protecting groups for the Asu side chain.

FeatureAsu(OtBu)Asu(OAll)
Protecting Group tert-Butyl esterAllyl ester
Orthogonality Compatible with Fmoc/tBu strategyFully orthogonal to Fmoc/tBu strategy
Deprotection Condition Strong acid (e.g., TFA)Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger
Cleavage Mechanism Acid-catalyzed hydrolysisPalladium-catalyzed π-allyl complex formation and nucleophilic capture
Typical Reagents Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), WaterPd(PPh₃)₄, Phenylsilane (PhSiH₃) or other scavengers
Compatibility Cleaved simultaneously with other tBu-based side-chain protecting groups and cleavage from standard acid-labile resins.Stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc-SPPS. Allows for on-resin side-chain manipulation.
Potential Side Reactions Tert-butylation of sensitive residues (e.g., Trp, Tyr, Met) if scavengers are not used.Incomplete removal, potential for peptide-palladium complex formation. The unhindered allyl group may offer less protection against potential side reactions like aspartimide-like formation in sensitive sequences, though this is less studied for Asu compared to Asp.[1]
Commercial Availability Fmoc-Asu(OtBu)-OH is widely available.Fmoc-Asu(OAll)-OH is commercially available.[2][3]

Experimental Protocols

Detailed methodologies for the incorporation and deprotection of Asu with OtBu and OAll side-chain protection are outlined below. These protocols are based on standard Fmoc-SPPS procedures.

Protocol 1: Synthesis and Deprotection of an Asu(OtBu)-Containing Peptide
  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF.

  • Coupling of this compound:

    • Pre-activate this compound (3-5 equivalents) with a coupling reagent such as HCTU or HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Peptide Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.[4][5]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Side-Chain Deprotection of an Asu(OAll)-Containing Peptide
  • Peptide Synthesis: Synthesize the peptide on a solid support following steps 1-4 as described in Protocol 1, using Fmoc-Asu(OAll)-OH for the incorporation of the Asu residue.

  • On-Resin Deprotection of Asu(OAll):

    • Wash the fully protected peptide-resin with DCM.

    • Prepare a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents relative to resin loading) and a scavenger such as PhSiH₃ (10-20 equivalents) in DCM.[6][7]

    • Add the deprotection solution to the resin and agitate under an inert atmosphere (e.g., nitrogen or argon) for 2-3 hours at room temperature.

    • Wash the resin extensively with DCM, DMF, and a solution of sodium diethyldithiocarbamate (B1195824) in DMF to remove residual palladium.[1]

  • Side-Chain Modification (e.g., Lactamization): The deprotected side-chain carboxyl group is now available for further on-resin reactions, such as cyclization with a deprotected side-chain amine (e.g., from Lys(Alloc)).

  • Final Cleavage: Cleave the peptide from the resin using a TFA-based cocktail as described in Protocol 1, step 5.

Visualizing Orthogonal Protection and Experimental Workflows

The following diagrams illustrate the chemical logic of the orthogonal protection strategy and the experimental workflows for synthesizing and deprotecting Asu-containing peptides.

Orthogonal_Protection_Strategy cluster_Peptide Protected Peptide on Resin Peptide Resin-Peptide-Asu(O-PG)-AA-Fmoc Fmoc_deprotection Piperidine/DMF Peptide->Fmoc_deprotection 1. Chain_Elongation Fmoc-AA-OH, Coupling Reagents Peptide->Chain_Elongation 3. SideChain_Deprotection Selective Deprotection (e.g., Pd(0) for OAll) Peptide->SideChain_Deprotection 5a. (OAll Strategy) Final_Cleavage TFA Cocktail (cleaves OtBu) Peptide->Final_Cleavage 5b. (OtBu Strategy) Final Cleavage Fmoc_deprotection->Peptide 2. Wash Chain_Elongation->Peptide 4. Repeat SideChain_Deprotection->Peptide On-resin modification

Caption: Orthogonal protection strategy in Fmoc-SPPS.

Experimental_Workflow cluster_OtBu Asu(OtBu) Strategy cluster_OAll Asu(OAll) Strategy start Start with Resin spps_cycle Fmoc-SPPS Cycles (Deprotection, Coupling, Wash) start->spps_cycle cleavage_otbu Final Cleavage with TFA Cocktail (Simultaneous side-chain deprotection) spps_cycle->cleavage_otbu deprotect_oall On-Resin Deprotection (Pd(PPh₃)₄ / Scavenger) spps_cycle->deprotect_oall purification_otbu Precipitation & RP-HPLC Purification cleavage_otbu->purification_otbu on_resin_reaction On-Resin Modification (e.g., Cyclization) deprotect_oall->on_resin_reaction cleavage_oall Final Cleavage with TFA Cocktail on_resin_reaction->cleavage_oall purification_oall Precipitation & RP-HPLC Purification cleavage_oall->purification_oall

Caption: Experimental workflow for Asu-containing peptides.

Conclusion

The choice between OtBu and OAll for the side-chain protection of Asu is dictated by the synthetic objective. For the synthesis of linear peptides where simultaneous deprotection with other tert-butyl protected residues is desired, Asu(OtBu) is a straightforward and efficient choice. However, for the synthesis of complex peptides requiring on-resin side-chain modification, such as lactam-bridged cyclic peptides, the fully orthogonal Asu(OAll) protecting group is indispensable.[6] While quantitative, head-to-head comparative data for Asu itself is sparse in the literature, the well-established principles and protocols for other dicarboxylic amino acids like glutamic acid provide a reliable framework for the successful synthesis of Asu-containing peptides. Careful consideration of the deprotection conditions and potential side reactions is crucial for obtaining high purity and yield of the final peptide product.

References

Safety Operating Guide

Personal protective equipment for handling Fmoc-Asu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate, essential safety and logistical information for handling Fmoc-Asu(OtBu)-OH, a key reagent in peptide synthesis. The following procedures are critical for ensuring laboratory safety and proper management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Scenario Required PPE Specifications
Handling Solid (Weighing, Transferring) Eye/Face ProtectionHand ProtectionRespiratory ProtectionBody ProtectionTightly fitting safety goggles with side-shields.[4] Chemical-resistant, impervious gloves (e.g., nitrile).[5] NIOSH-approved dust mask or respirator, especially for large quantities or in areas with poor ventilation.[6] Laboratory coat.[5]
Handling Solutions (Dissolving, Reactions) Eye/Face ProtectionHand ProtectionBody ProtectionSafety glasses with side-shields or chemical splash goggles.[5][6] Chemical-resistant gloves (e.g., nitrile).[5] Laboratory coat.[5]
Cleaning Spills Eye/Face ProtectionHand ProtectionRespiratory ProtectionBody ProtectionChemical splash goggles and face shield.Heavy-duty, chemical-resistant gloves.NIOSH-approved respirator with appropriate cartridges.Impervious clothing or chemical-resistant suit.[4]

Operational Plan: Step-by-Step Handling Procedures

2.1. Preparation and Weighing:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust particles.[4][6]

  • PPE: Before handling, don the appropriate PPE as specified in Table 1 for handling solids.

  • Weighing: Use a dedicated spatula and weighing paper. Avoid creating dust clouds.

  • Cleaning: Clean the weighing area and spatula with a damp cloth immediately after use to prevent contamination.

2.2. Dissolving the Compound:

  • PPE: Wear the appropriate PPE for handling solutions as outlined in Table 1.

  • Solvent Addition: Slowly add the solvent to the solid material to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the solid. If heating is required, do so in a controlled manner (e.g., using a water bath) and ensure adequate ventilation.

Spill and Emergency Procedures

3.1. Small Spills (Solid):

  • Evacuate: If necessary, evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Carefully sweep up the spilled solid using a dustpan and brush, minimizing dust generation. A vacuum cleaner equipped with a HEPA filter can also be used.[2]

  • Collect: Place the swept material into a clearly labeled, sealed container for hazardous waste disposal.[2][4]

  • Clean: Clean the spill area with a damp cloth.

3.2. Large Spills (Solid or Solution):

  • Evacuate: Evacuate the laboratory immediately and alert others.

  • Isolate: Close the laboratory doors and prevent entry.

  • Contact: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Ventilate: If it is safe to do so, ensure the laboratory's ventilation system is operating.

3.3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

4.1. Solid Waste:

  • Collection: Collect all solid waste, including unused product and contaminated materials (e.g., weighing paper, gloves), in a designated, sealed, and clearly labeled hazardous waste container.

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.

4.2. Liquid Waste:

  • Collection: Collect all liquid waste containing this compound in a sealed, labeled, and appropriate hazardous waste container. Do not mix with incompatible waste streams.

  • Neutralization: Do not attempt to neutralize waste containing this compound without specific guidance from your institution's EHS department.

4.3. Final Disposal:

  • Procedure: All hazardous waste must be disposed of through your institution's licensed hazardous waste disposal program. This may involve controlled incineration or other approved methods.[4] Do not dispose of this chemical down the drain or in regular trash.[4]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 weigh Weigh Solid prep2->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve clean_area Clean Work Area dissolve->clean_area After Use decon Decontaminate Equipment clean_area->decon collect_solid Collect Solid Waste decon->collect_solid Segregate Waste dispose Dispose via EHS collect_solid->dispose collect_liquid Collect Liquid Waste collect_liquid->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.